molecular formula C5H3BrO2 B026676 5-bromo-2H-pyran-2-one CAS No. 19978-33-7

5-bromo-2H-pyran-2-one

Cat. No.: B026676
CAS No.: 19978-33-7
M. Wt: 174.98 g/mol
InChI Key: XBJVYSCRNVBXGA-UHFFFAOYSA-N
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Description

5-Bromo-2H-pyran-2-one (CAS 19978-33-7) is a brominated derivative of 2-pyrone, serving as a versatile synthon and key intermediate in organic and medicinal chemistry research. Its molecular formula is C 5 H 3 BrO 2 with a molecular weight of 174.98 g/mol . This compound is a valuable precursor in synthetic chemistry, particularly in palladium-mediated cross-coupling reactions, which allow for functionalization at the bromine-bearing carbon to create more complex structures . A detailed and improved preparation of 3-bromo-2H-pyran-2-one, a closely related regioisomer, has been published, illustrating the synthetic accessibility of this class of compounds . In cancer biology research, a key derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP), has demonstrated significant research value. Studies show that BHP impedes oncogenic KRAS-driven malignant progression in breast cancer cells by disrupting the interaction between KRAS and Raf-1, thereby blocking downstream PI3K/AKT and ERK signaling pathways . This activity leads to the suppression of migration, invasion, and epithelial-mesenchymal transition (EMT). Furthermore, BHP has been shown to suppress "stemness" in glioma stem-like cells (GSCs), reducing sphere formation, suppressing the CD133 + cell population, and decreasing the expression of stemness factors like Sox2 and β-catenin . It also sensitizes these resistant cells to conventional chemotherapy and radiotherapy. Another study confirmed that BHP induces apoptosis in human bladder carcinoma T24 cells through the mitochondrial pathway, characterized by reactive oxygen species (ROS) generation, loss of mitochondrial membrane potential, and activation of caspases . This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-bromopyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJVYSCRNVBXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455353
Record name 5-bromo-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19978-33-7
Record name 5-bromo-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Guide to the Synthesis of 5-bromo-2H-pyran-2-one from (Z)-alk-2-en-4-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the synthesis of 5-bromo-2H-pyran-2-one, a valuable heterocyclic building block, from (Z)-alk-2-en-4-ynoate precursors. This document details the core chemical transformation, provides established experimental protocols, summarizes key quantitative data, and illustrates the underlying reaction pathway.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules and pharmacologically active compounds. Its unique structural motif, featuring a diene system and a reactive bromine atom, makes it a versatile precursor for various cycloaddition and cross-coupling reactions. The synthesis of this compound from readily accessible (Z)-alk-2-en-4-ynoates via an electrophilic cyclization represents an efficient and important transformation in modern organic chemistry. This guide focuses on the copper(II) bromide-mediated cyclization, a method that has been shown to be effective for this transformation.

Core Synthesis Pathway: Electrophilic Cyclization

The primary method for the synthesis of this compound from a (Z)-alk-2-en-4-ynoate involves an electrophilic cyclization reaction. In this process, an electrophilic bromine source, typically copper(II) bromide (CuBr₂), activates the alkyne moiety of the starting material. This activation facilitates a 6-endo-dig cyclization, where the ester carbonyl oxygen acts as the nucleophile, attacking the activated alkyne. This intramolecular reaction leads to the formation of the six-membered pyranone ring with concomitant installation of a bromine atom at the 5-position. The reaction is often promoted by a catalytic amount of a dicyclohexylammonium salt (Cy₂NH·HX) to enhance the reaction rate and yield.[1][2]

reaction_pathway start (Z)-alk-2-en-4-ynoate intermediate Activated Alkyne Intermediate start->intermediate + CuBr2 product This compound intermediate->product 6-endo-dig cyclization

Caption: General reaction pathway for the synthesis of this compound.

Data Presentation

Physical and Spectroscopic Data of this compound
PropertyValueReference
Molecular FormulaC₅H₃BrO₂[3]
Molecular Weight174.98 g/mol [3]
Melting Point54-56 °C[4]
AppearanceLight-brown solid[4]
NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR data for this compound.[4]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H NMR (400 MHz, CDCl₃)6.31dd9.8, 1.1
7.38dd9.8, 2.7
7.62dd2.7, 1.1
¹³C NMR (50 MHz, CDCl₃)100.7
117.4
145.9
149.6
159.3

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the (Z)-alk-2-en-4-ynoate starting material and its subsequent cyclization to this compound.

Synthesis of Ethyl (Z)-pent-2-en-4-ynoate
Synthesis of 5-bromo-6-phenyl-2H-pyran-2-one

The following protocol is based on the procedure reported by Liang, Xie, and Li for a phenyl-substituted derivative, which serves as a representative example of this transformation.[1]

Materials:

  • Ethyl (Z)-5-phenylpent-2-en-4-ynoate

  • Copper(II) bromide (CuBr₂)

  • Dicyclohexylammonium chloride (Cy₂NH·HCl)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • To a solution of ethyl (Z)-5-phenylpent-2-en-4-ynoate (1.0 eq) in an anhydrous solvent is added copper(II) bromide (2.0 eq).

  • Dicyclohexylammonium chloride (0.1 eq) is then added to the reaction mixture.

  • The mixture is stirred at an appropriate temperature (e.g., reflux) for the required time (e.g., 6 hours), with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 5-bromo-6-phenyl-2H-pyran-2-one.

Note: In the reported example, this procedure afforded the product in a 47% yield.[1]

experimental_workflow reagents Mix (Z)-alk-2-en-4-ynoate, CuBr2, and Cy2NH.HCl in anhydrous solvent reaction Heat and stir (monitor by TLC) reagents->reaction workup Cool and evaporate solvent reaction->workup purification Purify by column chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from (Z)-alk-2-en-4-ynoates via a copper(II) bromide-mediated electrophilic cyclization is a valuable and efficient method for accessing this important synthetic intermediate. This guide has provided a detailed overview of the core transformation, summarized the key data, and presented a representative experimental protocol. This information is intended to be a valuable resource for researchers in organic synthesis and drug development, facilitating the preparation and utilization of this versatile building block in their research endeavors. Further investigation into the synthesis of the requisite (Z)-alk-2-en-4-ynoate starting materials will broaden the applicability of this methodology.

References

An In-depth Technical Guide to 5-bromo-2H-pyran-2-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2H-pyran-2-one is a halogenated derivative of α-pyrone, a class of heterocyclic compounds that are of significant interest in organic synthesis and medicinal chemistry. The presence of the bromine atom and the conjugated lactone system imparts unique chemical reactivity to the molecule, making it a versatile building block for the synthesis of more complex structures. Notably, derivatives of this compound have demonstrated potential as anticancer agents, highlighting the importance of a thorough understanding of its chemical and physical properties. This guide provides a comprehensive overview of the available technical data for this compound, including its structure, physicochemical properties, spectral data, and a detailed experimental protocol for its synthesis. Furthermore, it explores the biological activity of a closely related derivative, illustrating a key signaling pathway involved in its mode of action.

Chemical Structure and Properties

This compound possesses a planar, six-membered ring containing one oxygen atom, with a bromine substituent at the 5-position and a ketone group at the 2-position. This arrangement results in a conjugated system that influences its chemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₃BrO₂--INVALID-LINK--
Molecular Weight 174.98 g/mol --INVALID-LINK--
IUPAC Name 5-bromopyran-2-one--INVALID-LINK--
CAS Number 19978-33-7--INVALID-LINK--
Melting Point 61-63 °CMySkinRecipes
Boiling Point 233.7±33.0 °C (Predicted)MySkinRecipes
Density 1.882±0.06 g/cm³ (Predicted)MySkinRecipes
Appearance Light-brown solidOrganic Syntheses, Coll. Vol. 8, p.78 (1993); Vol. 66, p.102 (1988)

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: NMR Spectroscopic Data for this compound in CDCl₃

NucleusChemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
¹H7.62 ppmdd2.7, 1.1 HzH-6
¹H7.38 ppmdd9.8, 2.7 HzH-4
¹H6.31 ppmdd9.8, 1.1 HzH-3
¹³C159.3 ppm--C-2 (C=O)
¹³C149.6 ppm--C-6
¹³C145.9 ppm--C-4
¹³C117.4 ppm--C-3
¹³C100.7 ppm--C-5

Source: Organic Syntheses, Coll. Vol. 8, p.78 (1993); Vol. 66, p.102 (1988)

Infrared (IR) Spectroscopy: Detailed experimental IR spectra for this compound are not available in the surveyed literature. However, based on its structure, the following characteristic absorption bands are expected:

  • ~1720-1740 cm⁻¹: C=O stretching of the α,β-unsaturated lactone.

  • ~1600-1650 cm⁻¹: C=C stretching vibrations of the conjugated ring system.

  • ~1200-1300 cm⁻¹: C-O stretching of the ester group.

  • ~500-600 cm⁻¹: C-Br stretching.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a procedure published in Organic Syntheses. This method describes the synthesis of 3-bromo-2H-pyran-2-one, with this compound being a significant by-product that can be isolated.

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis cluster_purification Purification dihydro_pyranone 5,6-dihydro-2H-pyran-2-one bromination Bromination (Br₂, CH₂Cl₂) dihydro_pyranone->bromination elimination Elimination (Triethylamine) bromination->elimination crude_product Crude Product Mixture elimination->crude_product chromatography Silica Gel Chromatography (Hexane/Ethyl Acetate) crude_product->chromatography product This compound chromatography->product

A flowchart illustrating the synthesis and purification of this compound.

Materials:

  • 5,6-dihydro-2H-pyran-2-one

  • Bromine

  • Methylene chloride (CH₂Cl₂)

  • Triethylamine

  • Hexane

  • Ethyl acetate

  • Silica gel

  • Anhydrous sodium sulfate

Procedure:

  • Bromination: A solution of bromine in methylene chloride is added dropwise to a solution of 5,6-dihydro-2H-pyran-2-one in methylene chloride at 0 °C. The reaction mixture is stirred until the bromine color disappears.

  • Elimination: The reaction mixture is cooled in an ice bath, and triethylamine is added dropwise. The mixture is stirred for a period to allow for the elimination of HBr.

  • Workup: The reaction mixture is washed with water. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield a crude product mixture containing both 3-bromo- and this compound.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing this compound are collected and the solvent is evaporated to yield the pure product as a light-brown solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Alternatively, dissolve the sample in a suitable solvent like chloroform and place a drop of the solution on a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

  • Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and fragment ions.

Biological Activity and Signaling Pathway

While data on the biological activity of this compound is limited, a derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP), has been shown to enhance the sensitivity of human cervical cancer cells to ionizing radiation. This effect is mediated through the overproduction of reactive oxygen species (ROS) and the subsequent activation of the intrinsic apoptotic pathway.

Signaling Pathway of BHP-Induced Apoptosis

G BHP 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) ROS Reactive Oxygen Species (ROS) (Overproduction) BHP->ROS induces Bax Bax Activation (Conformational Change) ROS->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion translocates to CytochromeC Cytochrome c Release Mitochondrion->CytochromeC releases Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome initiates Caspase3 Caspase-3 Activation Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

The proposed signaling pathway for BHP-induced apoptosis in cancer cells.

The proposed mechanism involves the generation of intracellular ROS upon treatment with the pyranone derivative. This increase in oxidative stress leads to the conformational activation of the pro-apoptotic protein Bax. Activated Bax then translocates to the outer mitochondrial membrane, where it is believed to form pores, leading to the release of cytochrome c from the intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, which, in the presence of ATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, ultimately leading to the dismantling of the cell in a process known as apoptosis.

Conclusion

This compound is a valuable synthetic intermediate with interesting chemical properties stemming from its halogenated and conjugated lactone structure. This guide has summarized its key physicochemical and spectroscopic data, provided detailed experimental protocols for its synthesis and characterization, and explored a relevant biological signaling pathway initiated by a closely related derivative. This compilation of information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in utilizing this versatile chemical entity. Further research into the specific biological activities of this compound and the elucidation of its complete spectroscopic profile will undoubtedly expand its potential applications.

Spectroscopic Analysis of 5-bromo-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for 5-bromo-2H-pyran-2-one. The information contained herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in the characterization and utilization of this compound. This compound is a valuable synthetic intermediate used in the construction of complex heterocyclic systems.[1]

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, recorded in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum was recorded on a 400 MHz spectrometer.[2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.62dd2.7, 1.11HH-6
7.38dd9.8, 2.71HH-4
6.31dd9.8, 1.11HH-3
¹³C NMR Data

The ¹³C NMR spectrum was recorded on a 50 MHz spectrometer.[2]

Chemical Shift (δ) ppmAssignment
159.3C-2
149.6C-6
145.9C-4
117.4C-3
100.7C-5

Experimental Protocols

The acquisition of spectroscopic data is preceded by the synthesis and purification of the target compound. The following is a summary of the experimental procedure for the preparation of this compound, from which the NMR data was obtained.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from 5,6-dihydro-2H-pyran-2-one.[2] A key step involves the bromination and subsequent dehydrobromination to yield a mixture of 3-bromo- and 5-bromo-2-pyrone.[2]

The crude product mixture is then subjected to purification by column chromatography on silica gel.[2] A typical elution system involves a gradient of ethyl acetate in hexane, which allows for the separation of the 5-bromo-2-pyrone isomer as a light-brown solid.[2]

NMR Sample Preparation and Data Acquisition

For NMR analysis, a sample of the purified this compound is dissolved in deuterated chloroform (CDCl₃). The spectra are then recorded on an appropriate NMR spectrometer. The reported data was acquired using a 400 MHz instrument for ¹H NMR and a 50 MHz instrument for ¹³C NMR.[2]

Visualizations

Chemical Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the atom numbering used for the assignment of the NMR signals.

Caption: Structure of this compound with atom numbering for NMR.

General Workflow for NMR Analysis

The diagram below outlines the typical workflow from sample synthesis to the final analysis of NMR data.

A Synthesis of This compound B Purification (e.g., Column Chromatography) A->B C Sample Preparation (Dissolution in CDCl3) B->C D NMR Data Acquisition (1H and 13C Spectra) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis (Peak Picking, Integration, J-coupling Measurement) E->F G Structure Elucidation and Data Reporting F->G

References

The Biological Activity of Substituted 2-Pyrone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-pyrone scaffold, an unsaturated six-membered lactone, is a privileged structure found in numerous natural products and serves as a cornerstone in medicinal chemistry.[1][2] Derivatives of 2-pyrone exhibit a vast array of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them highly attractive candidates for drug discovery and development.[1] This technical guide provides an in-depth overview of the biological activities of substituted 2-pyrone derivatives, focusing on their anticancer and antimicrobial potential, underlying mechanisms of action, and the experimental protocols used for their evaluation.

Anticancer Activity of 2-Pyrone Derivatives

Substituted 2-pyrones have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1] Notably, synthetic 4-substituted-6-methyl-2-pyrones, particularly those with alkynyl substitutions, have shown excellent potential as anticancer agents against human ovarian carcinoma (A2780) and chronic myelogenous leukaemia (K562) cell lines.[1][3]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the cytotoxic potential of a compound. The following table summarizes representative IC₅₀ values for selected compounds against various cancer cell lines.

Table 1: Cytotoxic Activity of Selected Pyrone Derivatives and Reference Compounds

Compound/DerivativeCancer Cell LineAssayIC₅₀ (µM)Reference
Pseudopyronine BS. aureus BiofilmMTT~0.312 (at 2x MIC)[2]
Compound 1 (Arecoline metabolite)A549 (Lung)MTT3.08 ± 0.19[4]
Compound 1 (Arecoline metabolite)K562 (Leukemia)MTT1.56 ± 0.11[4]
Doxorubicin (Reference Drug)A549 (Lung)MTT5.05 ± 0.13[4]
Doxorubicin (Reference Drug)K562 (Leukemia)MTT6.94 ± 0.21[4]
PPDHMP (from Staphylococcus sp.)A549 (Lung)MTT19.94 ± 1.23 µg/ml[5]

Note: Specific IC₅₀ values for the 4-alkynyl-6-methyl-2-pyrones mentioned in initial screenings[1][3] are not detailed in the referenced abstracts. The table includes other relevant compounds to illustrate typical data presentation.

Mechanism of Action: Inhibition of PI3K/Akt/mTOR Pathway

A primary mechanism behind the anticancer activity of many natural products, including potentially 2-pyrone derivatives, is the modulation of key oncogenic signaling pathways.[6] The Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt)/Mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers.[6][7] Several natural compounds exert their anticancer effects by inhibiting various nodes within this cascade.[7][8] Pyrone derivatives may suppress this pathway by directly inhibiting the kinase activity of PI3K, Akt, or mTOR, leading to cell cycle arrest and induction of apoptosis.[9]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K1 S6K1 / 4E-BP1 mTORC1->S6K1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis S6K1->Proliferation Promotes Pyrone 2-Pyrone Derivatives Pyrone->PI3K Inhibits Pyrone->Akt Pyrone->mTORC1 Screening_Workflow cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary & Tertiary Assays cluster_3 Phase 4: Lead Optimization A Library Synthesis (Substituted 2-Pyrones) B High-Throughput Screening (e.g., Single-Dose Viability Assay) A->B C Hit Identification (Compounds showing >50% inhibition) B->C Filter D Dose-Response Analysis (IC50 / MIC Determination) C->D E Selectivity Testing (Cancer vs. Normal Cells) D->E F Mechanism of Action Studies (e.g., Pathway Analysis, Apoptosis Assays) E->F G Structure-Activity Relationship (SAR) & Chemical Optimization F->G H In Vivo Studies (Animal Models) G->H

References

The Versatility of 5-Bromo-2H-pyran-2-one: A Gateway to Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Bromo-2H-pyran-2-one, a halogenated α,β-unsaturated lactone, has emerged as a highly versatile and valuable precursor in the field of heterocyclic synthesis. Its strategic placement of a bromine atom and the inherent reactivity of the pyran-2-one ring system provide a powerful platform for the construction of a wide array of complex and biologically relevant heterocyclic molecules. This technical guide offers a comprehensive overview of the synthetic utility of this compound, detailing its application in key chemical transformations and providing experimental protocols for the synthesis of diverse heterocyclic systems. The strategic importance of this building block lies in its ability to participate in a variety of reactions, including nucleophilic substitutions, cross-coupling reactions, and cycloadditions, making it an indispensable tool for medicinal chemists and synthetic organic chemists alike.

Chemical Reactivity and Properties

This compound possesses several key reactive sites that dictate its synthetic utility. The pyran-2-one ring is susceptible to nucleophilic attack at the C2, C4, and C6 positions due to the electron-withdrawing effect of the carbonyl group and the ring oxygen.[1] The bromine atom at the C5 position serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at this position. Furthermore, the diene system within the pyran-2-one ring can participate in Diels-Alder reactions, providing a pathway to complex bicyclic structures.

Synthesis of Heterocyclic Systems

The strategic application of these reactive sites allows for the transformation of this compound into a multitude of heterocyclic scaffolds, including pyridines, pyrazoles, isoxazoles, and a variety of fused heterocyclic systems.

Cross-Coupling Reactions: Building Molecular Complexity

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. Suzuki, Stille, and Sonogashira couplings are routinely employed to introduce aryl, vinyl, and alkynyl groups at the C5 position, thereby generating a library of substituted pyran-2-ones that can be further elaborated into more complex heterocycles.

dot

Cross_Coupling_Reactions This compound This compound Suzuki Suzuki Coupling (Pd catalyst, base) This compound->Suzuki Stille Stille Coupling (Pd catalyst) This compound->Stille Sonogashira Sonogashira Coupling (Pd/Cu catalyst, base) This compound->Sonogashira Aryl_Boronic_Acid Ar-B(OH)₂ Aryl_Boronic_Acid->Suzuki Aryl_Stannane Ar-SnR₃ Aryl_Stannane->Stille Terminal_Alkyne R-C≡CH Terminal_Alkyne->Sonogashira 5-Aryl-2H-pyran-2-one 5-Aryl-2H-pyran-2-one Suzuki->5-Aryl-2H-pyran-2-one Stille->5-Aryl-2H-pyran-2-one 5-Alkynyl-2H-pyran-2-one 5-Alkynyl-2H-pyran-2-one Sonogashira->5-Alkynyl-2H-pyran-2-one

Caption: Cross-coupling reactions of this compound.

Table 1: Summary of Cross-Coupling Reactions with this compound Analogues

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-MiyauraPhenylboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[2]
Stille(2-Thienyl)tributylstannanePd(PPh₃)₄-Toluene or DMF11012-24Good[3]
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-6~90[4]
Synthesis of Pyridines

The reaction of this compound with ammonia or primary amines provides a direct route to substituted pyridines. This transformation typically proceeds via a ring-opening/ring-closing cascade mechanism, where the amine initially attacks the pyran-2-one ring, leading to an open-chain intermediate that subsequently cyclizes to form the pyridine ring.

dot

Pyridine_Synthesis This compound This compound Ring_Opening Nucleophilic Attack & Ring Opening This compound->Ring_Opening Amine R-NH₂ Amine->Ring_Opening Intermediate Open-Chain Intermediate Ring_Opening->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Substituted Pyridine Substituted Pyridine Cyclization->Substituted Pyridine

Caption: General workflow for pyridine synthesis.

Table 2: Synthesis of Pyridine Derivatives

AmineSolventTemperature (°C)Time (h)ProductYield (%)Reference
AmmoniaDioxane150122-Amino-5-bromopyridineModerate[5]
BenzylamineEthanolReflux61-Benzyl-5-bromo-2-pyridoneGood[6]
Synthesis of Pyrazoles

Pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, can be readily synthesized from this compound by reaction with hydrazine or its derivatives.[7][8] The reaction proceeds through a condensation and subsequent cyclization, often with the elimination of water, to afford the pyrazole ring.

dot

Pyrazole_Synthesis This compound This compound Condensation Condensation This compound->Condensation Hydrazine H₂N-NHR Hydrazine->Condensation Intermediate Hydrazone Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Substituted Pyrazole Substituted Pyrazole Cyclization->Substituted Pyrazole

Caption: General pathway for pyrazole synthesis.

Table 3: Synthesis of Pyrazole Derivatives

Hydrazine DerivativeSolventTemperature (°C)Time (h)ProductYield (%)Reference
Hydrazine hydrateEthanolReflux63-Amino-5-hydrazino-1H-pyrazole derivative75[1]
PhenylhydrazineEthanolReflux41,3-Diphenyl-1H-pyrazole derivativeGood[9]
Synthesis of Isoxazoles

Isoxazoles, five-membered heterocycles containing one nitrogen and one oxygen atom in adjacent positions, can be prepared from this compound by reaction with hydroxylamine.[10] The reaction mechanism is analogous to pyrazole formation, involving condensation to form an oxime intermediate, followed by intramolecular cyclization.

dot

Isoxazole_Synthesis This compound This compound Condensation Condensation This compound->Condensation Hydroxylamine H₂N-OH Hydroxylamine->Condensation Intermediate Oxime Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Substituted Isoxazole Substituted Isoxazole Cyclization->Substituted Isoxazole

Caption: General route to isoxazole synthesis.

Table 4: Synthesis of Isoxazole Derivatives

Hydroxylamine DerivativeBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
Hydroxylamine hydrochlorideSodium acetateEthanolReflux63-(1-Benzofuran-2-yl)-5-aryl-isoxazoleGood[11]
Hydroxylamine hydrochlorideKOHEthanolReflux43,5-Disubstituted isoxazoleGood[12]

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be dried and distilled according to standard procedures. Reagents were purchased from commercial suppliers and used without further purification unless otherwise noted.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equiv) in dimethoxyethane are added the corresponding arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv). The reaction mixture is heated at 80 °C for 2 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 5-aryl-2H-pyran-2-one.[2]

Protocol 2: General Procedure for Stille Coupling

A mixture of 3,5-dibromo-2-pyrone (1.0 equiv), the organostannane (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv) in anhydrous toluene or DMF is heated at 110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with diethyl ether and washed with saturated aqueous KF solution to remove tin byproducts. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to give the 3-substituted-5-bromo-2-pyrone.[3]

Protocol 3: General Procedure for Sonogashira Coupling

To a solution of 5-bromoindole (as a model substrate, 1.0 equiv) in DMF are added PdCl₂(PPh₃)₂ (0.03 equiv), CuI (0.05 equiv), and triethylamine (2.0 equiv). The terminal alkyne (1.2 equiv) is then added dropwise, and the mixture is heated at 80 °C for 4-6 hours. After completion, the reaction is cooled, poured into saturated aqueous ammonium chloride, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[4]

Protocol 4: General Procedure for Pyrazole Synthesis

A solution of the pyrone derivative (1 mmol) and hydrazine hydrate (1 mmol) in absolute ethanol (15 mL) is heated under reflux for 6 hours. The solid that precipitates upon cooling is filtered, dried, and recrystallized from a suitable solvent to afford the pyrazole product.[1]

Protocol 5: General Procedure for Isoxazole Synthesis

A mixture of the chalcone derived from the pyrone (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.015 mol) in ethanol (25 mL) is refluxed for 6 hours. The mixture is then concentrated and poured into ice water. The resulting precipitate is collected by filtration and recrystallized to give the isoxazole.[13]

Conclusion

This compound has proven to be a remarkably versatile and powerful building block for the synthesis of a diverse range of heterocyclic compounds. Its unique combination of reactive sites allows for the application of a wide array of synthetic methodologies, including cross-coupling reactions and nucleophilic ring transformations. The ability to readily access pyridines, pyrazoles, isoxazoles, and other complex heterocyclic systems from this single precursor highlights its significance in modern drug discovery and materials science. The detailed protocols and reaction summaries provided in this guide serve as a valuable resource for researchers seeking to exploit the full synthetic potential of this important heterocyclic synthon.

References

An In-depth Technical Guide on the Reactivity of 5-bromo-2H-pyran-2-one in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2H-pyran-2-one is a versatile and reactive diene in cycloaddition reactions, particularly in [4+2] Diels-Alder reactions. The presence of the bromine atom at the 5-position significantly influences the electronic properties of the pyrone ring system, rendering it an "ambiphilic" diene. This characteristic allows it to react efficiently with both electron-rich and electron-poor dienophiles, making it a valuable building block in the synthesis of complex carbocyclic and heterocyclic frameworks, which are often scaffolds for novel therapeutic agents. This technical guide provides a comprehensive overview of the reactivity of this compound in cycloaddition reactions, including quantitative data, detailed experimental protocols, and mechanistic insights.

Reactivity and Mechanistic Overview

This compound's utility in Diels-Alder reactions stems from its ability to undergo smooth and highly regiocontrolled [4+2] cycloadditions. These reactions typically proceed under thermal conditions, with reaction temperatures ranging from 25 to 100°C.[1][2] The ambiphilic nature of this diene allows it to participate in both normal and inverse-electron-demand Diels-Alder reactions.

In a normal-electron-demand Diels-Alder reaction , the diene is electron-rich and the dienophile is electron-poor. While the oxygen atom in the pyrone ring acts as an electron-donating group, the electron-withdrawing nature of the ester moiety and the bromine atom modulates this effect.

Conversely, in an inverse-electron-demand Diels-Alder reaction , the diene is electron-poor and the dienophile is electron-rich. The electron-withdrawing functionalities on the this compound ring lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating reactions with electron-rich dienophiles.

The general mechanism for the Diels-Alder reaction of this compound involves a concerted [4+2] cycloaddition to form a bridged bicyclic lactone intermediate. This intermediate can then be subjected to further transformations, such as reductive debromination, to yield the final product.[1][2]

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product This compound This compound (Diene) TS [4+2] Cycloaddition Transition State This compound->TS Dienophile Dienophile Dienophile->TS Cycloadduct Bridged Bicyclic Lactone TS->Cycloadduct

Figure 1: General Diels-Alder Reaction Pathway

Quantitative Data Summary

The following table summarizes the quantitative data for the Diels-Alder reactions of this compound with various dienophiles. The data highlights the versatility of this diene in reacting with a range of electronically diverse dienophiles.

DienophileReaction ConditionsReaction Time (h)Yield (%)Endo/Exo RatioReference
N-MethylmaleimideToluene, 100°C2485>20:1[1][2]
Dimethyl acetylenedicarboxylateBenzene, 80°C1892N/A[1][2]
Ethyl vinyl etherNeat, 80°C48703:1[1][2]
TetracyanoethyleneCH2Cl2, 25°C195N/A[1][2]
Methyl acrylateBenzene, 80°C36784:1[1][2]

Experimental Protocols

Synthesis of this compound

A detailed procedure for the synthesis of this compound can be adapted from established methods for the bromination of 2-pyrone derivatives. A general one-flask preparation has been reported.[1][2] The spectral data for 5-bromo-2-pyran-2-one are as follows: 1H NMR (CDCl3) δ 6.31 (d, J=9.8 Hz, 1H), 7.38 (dd, J=9.8, 2.7 Hz, 1H), 7.62 (d, J=2.7 Hz, 1H); 13C NMR (CDCl3) δ 100.7, 117.4, 145.9, 149.6, 159.3.[3]

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Starting Material (e.g., Coumalic Acid) Bromination Bromination/ Decarboxylation Start->Bromination Purification Purification (e.g., Chromatography) Bromination->Purification Product This compound Purification->Product

Figure 2: Synthetic Workflow for this compound
General Procedure for Diels-Alder Cycloaddition

The following is a general protocol for the [4+2] cycloaddition of this compound with a dienophile. The specific reaction conditions should be optimized for each dienophile.

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in an appropriate solvent (e.g., toluene, benzene, or CH2Cl2).

  • Dienophile Addition: Add the dienophile (1.0-1.5 eq.) to the solution. For gaseous or volatile dienophiles, they can be bubbled through the solution or added as a condensed liquid.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 25-100°C) and stir for the time indicated by TLC analysis until the starting material is consumed.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cycloadduct.

  • Characterization: Characterize the product by spectroscopic methods (1H NMR, 13C NMR, IR, and mass spectrometry) to confirm its structure and determine the endo/exo ratio.

Experimental_Workflow cluster_cycloaddition Diels-Alder Experimental Workflow Setup Reaction Setup: - this compound - Dienophile - Solvent Reaction Heating and Stirring (25-100°C) Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Workup: - Cooling - Solvent Removal Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Analysis Characterization: - NMR, IR, MS Purification->Analysis

Figure 3: General Experimental Workflow for Cycloaddition

Conclusion

This compound is a highly valuable and versatile diene for [4+2] cycloaddition reactions. Its ambiphilic nature allows for efficient and regioselective reactions with a broad range of dienophiles under mild thermal conditions. The resulting bridged bicyclic lactones serve as important synthetic intermediates for the construction of complex molecular architectures. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further exploration of its reactivity with a wider array of dienophiles and in asymmetric cycloaddition reactions will undoubtedly continue to expand its utility in organic synthesis.

References

molecular formula and weight of 5-bromo-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 5-bromo-2H-pyran-2-one, a heterocyclic organic compound. The information presented is intended to support research and development activities where this molecule is of interest.

Core Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.

PropertyValueSource
Molecular FormulaC₅H₃BrO₂[1][2]
Molecular Weight174.98 g/mol [1][3][4]

Experimental Protocols and Methodologies

The determination of the molecular formula and weight of a compound like this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion. This experimental value is then compared against the theoretical mass calculated from the isotopic masses of the constituent atoms (carbon, hydrogen, bromine, oxygen) to confirm the elemental composition.

Elemental Analysis: Combustion analysis can be used to determine the percentage composition of carbon and hydrogen. The percentage of bromine can be determined by methods such as titration or ion chromatography after decomposition of the compound. The oxygen content is often inferred from the remaining mass percentage.

Logical Relationships in Compound Identification

The process of identifying and characterizing a chemical compound such as this compound follows a logical workflow. The molecular formula provides the elemental composition, while the molecular weight gives the mass of one mole of the substance. These two pieces of information are fundamental and complementary in the initial stages of compound characterization.

cluster_0 Compound Characterization Workflow Molecular_Formula Molecular Formula (C₅H₃BrO₂) Structural_Elucidation Structural Elucidation (e.g., NMR, IR) Molecular_Formula->Structural_Elucidation Provides elemental composition Molecular_Weight Molecular Weight (174.98 g/mol) Molecular_Weight->Structural_Elucidation Confirms mass Confirmed_Identity Confirmed Identity: This compound Structural_Elucidation->Confirmed_Identity

Caption: Logical workflow for chemical compound identification.

References

The Rising Phoenix of Medicinal Chemistry: A Technical Guide to Pyranone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyranone scaffold, a heterocyclic six-membered ring containing an oxygen atom, has emerged as a privileged structure in medicinal chemistry. Its versatile nature allows for extensive chemical modifications, leading to a diverse library of derivatives with a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth analysis of the burgeoning potential of pyranone derivatives in drug discovery, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications.

A Spectrum of Biological Activities: Quantitative Insights

The therapeutic potential of pyranone derivatives is underscored by their potent activity against various cell lines and pathogens. The following tables summarize key quantitative data from preclinical studies, offering a comparative overview of their efficacy.

Anticancer Activity

Pyranone derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1][3] The half-maximal inhibitory concentration (IC50) values of representative compounds are presented below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-Amino-2H-pyran-2-one analog (Compound 19)Various0.059 - 0.163[1]
4-Amino-2H-pyran-2-one analog (Compound 27)Various0.059 - 0.163[1]
5-hydroxy-2-iodomethyl-4-pyranoneL1210 Murine Leukemia Cells3.15[4][5]
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneL1210 Murine Leukemia Cells3.40[4][5]
Phomapyrone BHL-60 Human Leukemia Cells27.90[4][6]
Phomapyrone AHL-60 Human Leukemia Cells34.62[4][6]
4d (a 4H-pyran derivative)HCT-116 (Human colorectal carcinoma)75.1[2]
4k (a 4H-pyran derivative)HCT-116 (Human colorectal carcinoma)85.88[2]
Compound 3d (a coumarin analogue bearing a 4H-pyran ring)Breast Cancer Cell Line0.018[2]
Antimicrobial and Antifungal Activity

The antimicrobial properties of pyranone derivatives have been evaluated against various bacterial and fungal strains, with the minimum inhibitory concentration (MIC) being a key metric.[1][7]

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one (8a)Staphylococcus aureus ATCC 25931.56[7]
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one (9)Streptococcus sp. C203M0.75[7]
Spiroaminopyran derivative (5d)Escherichia coliSignificant activity[4]
Spiroaminopyran derivative (5d)Aspergillus fumigatusAntifungal activity observed[4]
Anti-inflammatory and Antioxidant Activity

Several pyranone derivatives have been investigated for their ability to modulate inflammatory pathways and exhibit antioxidant effects.[1][4]

Compound/DerivativeBiological ActivityAssayTargetActivity (IC50/ED50 in µM)Reference
Pyrano[2,3-c]pyrazole derivative (Compound 27)Anti-inflammatoryCOX-2 InhibitionCOX-2 EnzymeED₅₀: 38.7 (µmol/kg)[4]
Pyranochalcone derivative (6b)Anti-inflammatoryNF-κB InhibitionTNF-α induced NF-κB in HEK293T cells0.29[4]
Sydowione AAntioxidantDPPH Radical ScavengingDPPH Radicals46.0[4]
Sydowione BAntioxidantDPPH Radical ScavengingDPPH Radicals46.6[4]

Key Experimental Protocols

Reproducibility and standardization are paramount in drug discovery. The following are detailed methodologies for key assays used to evaluate the biological activity of pyranone derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for an additional 48-72 hours.[1][5]

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) is added to each well.[1]

  • Incubation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[4]

  • Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control, and the IC50 value is calculated.[2]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9]

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the mechanism of action is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows associated with pyranone derivatives.

G cluster_pathway NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates Pyranone Pyranone Derivative Pyranone->IKK inhibits

Inhibition of the NF-κB signaling pathway by pyranone derivatives.

A significant mechanism underlying the anti-inflammatory activity of several pyranone derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

G cluster_workflow Experimental Workflow for Anticancer Drug Screening cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Pyranone Derivatives Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Mechanism_Study Mechanism of Action (e.g., Apoptosis, Cell Cycle) MTT_Assay->Mechanism_Study Animal_Model Animal Model of Cancer Mechanism_Study->Animal_Model Toxicity_Study Toxicity Studies Animal_Model->Toxicity_Study Efficacy_Study Efficacy Studies Animal_Model->Efficacy_Study

A typical workflow for the evaluation of novel pyranone derivatives.

The discovery and development of new anticancer agents from pyranone derivatives follow a structured workflow, from initial synthesis and characterization to in vitro and in vivo evaluations.[2]

G cluster_sar Structure-Activity Relationship (SAR) for Antimicrobial Activity cluster_substituents Key Structural Features Pyranone_Core 6-Hydroxy-2H-pyran-3(6H)-one Core Enone α,β-Unsaturated Ketone (Essential for activity) Pyranone_Core->Enone C2_Substituent Bulky Substituent at C-2 (e.g., Phenylthio) (Increases activity) Pyranone_Core->C2_Substituent C6_Hydroxy Hydroxy Group at C-6 (Essential for activity) Pyranone_Core->C6_Hydroxy

Structure-Activity Relationships for antimicrobial pyranones.

Studies on 2H-pyran-3(6H)-one derivatives have revealed key structural features essential for their antimicrobial activity.[7] The presence of an α,β-unsaturated ketone system and specific substituents at the C-2 and C-6 positions are crucial for potency.[7] For instance, bulkier substituents at the C-2 position have been associated with greater antibacterial activity against gram-positive bacteria.[7]

Conclusion and Future Directions

Pyranone derivatives represent a highly promising and versatile class of compounds in medicinal chemistry. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications, supported by a growing body of preclinical data, positions them as strong candidates for further drug development. The amenability of the pyranone scaffold to chemical modification offers vast opportunities for optimizing potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets and mechanisms of action for various derivatives, as well as exploring their potential in other therapeutic areas such as neurodegenerative and viral diseases. The continued investigation into the structure-activity relationships will be instrumental in guiding the rational design of next-generation pyranone-based therapeutics.

References

A Technical Guide to the Discovery and Isolation of Naturally Occurring Pyranones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core methodologies for the discovery, isolation, and characterization of naturally occurring pyranones. Pyranones, including their various subclasses like naphthopyranones, dibenzo-α-pyrones, and pyranonaphthoquinones, are a diverse group of heterocyclic secondary metabolites.[1][2][3] They are synthesized by a wide range of organisms, including fungi, bacteria, plants, lichens, and marine organisms.[1][4] These compounds are of significant interest to the scientific community due to their broad spectrum of biological activities, which include antimicrobial, antifungal, cytotoxic, and anticancer properties.[2][3] This document details the common workflows, experimental protocols, and data analysis techniques used to identify and purify these valuable natural products.

Discovery Strategy: Bioassay-Guided Fractionation

The search for novel bioactive pyranones from complex natural extracts is often driven by a strategy known as bioassay-guided fractionation.[5][6] This approach systematically partitions a crude extract into simpler fractions, using a specific biological assay to track the activity of interest at each stage. This ensures that purification efforts remain focused on the fractions containing the bioactive constituents, increasing the efficiency of discovering lead compounds.[5][7]

The general workflow begins with the collection and extraction of the source material (e.g., fungal culture, plant leaves). The crude extract is then subjected to an initial bioassay. If activity is detected, the extract undergoes successive rounds of chromatographic separation, with each resulting fraction being tested for bioactivity.[8] This iterative process continues until a pure, active compound is isolated.

G cluster_0 Step 1: Extraction cluster_1 Step 2: Bioassay-Guided Fractionation cluster_2 Step 3: Purification & Isolation cluster_3 Step 4: Characterization A Source Material (e.g., Fungal Culture, Plant) B Solvent Extraction (e.g., EtOAc, MeOH) A->B C Crude Extract B->C D Initial Bioassay (e.g., Cytotoxicity, Antimicrobial) C->D E Primary Fractionation (e.g., Column Chromatography) D->E D->E If Active F Fraction 1 E->F G Fraction 2 E->G H Fraction 'n' E->H I Bioassay of Fractions F->I G->I H->I J Identify Active Fraction(s) I->J K Secondary Fractionation (e.g., Preparative HPLC) J->K J->K Iterate until pure L Pure Bioactive Compound K->L M Structural Elucidation (NMR, MS) L->M N Biological Characterization L->N

Caption: A generalized workflow for bioassay-guided fractionation.

Case Study: Naphtho-α-Pyranones from Endophytic Fungi

To illustrate the process, we will examine the isolation of bioactive naphtho-α-pyranones from fungi of the genus Polyphilus. A recent study led to the isolation of several derivatives, including the potent homodimer talaroderxine C.[9][10]

Quantitative Bioactivity Data

The isolated compounds were tested for their antimicrobial and cytotoxic activities. Talaroderxine C, in particular, demonstrated significant potency. The quantitative results are summarized below.

CompoundAssayTargetMeasurementValue
Talaroderxine C AntimicrobialBacillus subtilisMIC0.52 µg/mL (0.83 µM)[9]
AntimicrobialStaphylococcus aureusMIC66.6 µg/mL (105.70 µM)[9]
CytotoxicityL-929 (mouse fibroblast)IC₅₀1.8 µM
CytotoxicityKB 3-1 (human cervical cancer)IC₅₀0.4 µM
Experimental Protocols

Protocol 1: Fungal Cultivation and Extraction

  • Cultivation: The fungal strains (Polyphilus frankenii and P. sieberi) were cultivated on solid rice medium. This involves autoclaving a mixture of rice and water, inoculating it with the fungus, and incubating for a specified period (e.g., 21 days) at a controlled temperature (e.g., 22 °C).

  • Extraction: The entire rice culture was macerated and extracted exhaustively with an organic solvent, typically ethyl acetate (EtOAc).

  • Concentration: The organic solvent was evaporated under reduced pressure using a rotary evaporator to yield the crude fungal extract.

Protocol 2: Isolation and Purification

  • Initial Fractionation (VLC): The crude EtOAc extract was subjected to Vacuum Liquid Chromatography (VLC) on a silica gel column. A step gradient of solvents, typically starting with n-hexane and gradually increasing polarity with EtOAc and methanol (MeOH), was used for elution.

  • Secondary Fractionation (Sephadex): Fractions from VLC showing promise were further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with 100% MeOH.

  • Final Purification (Preparative HPLC): The final purification of the compounds was achieved using preparative High-Performance Liquid Chromatography (HPLC).

    • Column: A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of acetonitrile (ACN) in water (H₂O), often with a small amount of formic acid to improve peak shape.

    • Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds.

    • Fractions corresponding to distinct peaks are collected, and the solvent is evaporated to yield the pure compounds.

Protocol 3: Structural Elucidation

The chemical structures of the isolated pyranones were determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[11][12]

  • Mass Spectrometry (MS):

    • Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule.[9]

    • Procedure: A sample is dissolved in a suitable solvent (e.g., MeOH) and infused into the mass spectrometer. The instrument provides a mass-to-charge ratio (m/z) with high accuracy.

    • Data Analysis: The exact mass is used to calculate the molecular formula (e.g., C₃₆H₃₈O₁₀ for talaroderxine C).[10] Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide clues about the molecule's substructures.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: A suite of 1D and 2D NMR experiments are performed to establish the carbon skeleton and the precise connectivity of atoms.[13][14]

    • Sample Preparation: A small amount (typically 1-5 mg) of the pure compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

    • Experiments:

      • 1D NMR: ¹H (Proton) and ¹³C (Carbon) spectra are acquired to identify the types and numbers of protons and carbons.

      • 2D NMR:

        • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within a spin system.[9]

        • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[9]

        • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.[9]

    • Data Analysis: By meticulously analyzing the correlations in these spectra, the complete planar structure of the molecule can be pieced together. For talaroderxine C, 2D NMR data confirmed the presence of naphthopyranone monomers linked at the C-6 and C-6' positions.[9]

Mechanism of Action: A Potential Signaling Pathway

While the precise signaling pathways for many newly discovered pyranones are still under investigation, some related compounds offer insights into potential mechanisms. For instance, the pyranonaphthoquinone viriditioxin has been reported to inhibit FtsZ, a protein essential for bacterial cell division.[9] FtsZ is a prokaryotic homolog of eukaryotic tubulin and polymerizes at the division site to form the Z-ring, which is critical for cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial death.

G Viriditioxin Viriditioxin (Pyranone) Inhibition Inhibition Viriditioxin->Inhibition FtsZ_GTP FtsZ Monomers (GTP-Bound) Polymerization Polymerization FtsZ_GTP->Polymerization Z_Ring Z-Ring Formation Polymerization->Z_Ring Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Inhibition->Polymerization

Caption: Inhibition of FtsZ polymerization by a pyranone compound.

This guide provides a foundational framework for the discovery and isolation of naturally occurring pyranones. The combination of bioassay-guided fractionation with modern spectroscopic techniques remains a powerful strategy for identifying novel, biologically active compounds that may serve as leads for future drug development.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions of 5-bromo-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-bromo-2H-pyran-2-one, a versatile building block in medicinal chemistry. The methodologies outlined herein facilitate the synthesis of a diverse range of substituted 2H-pyran-2-one derivatives through Suzuki-Miyaura, Sonogashira, and Heck coupling reactions, enabling the construction of complex molecular architectures for drug discovery and development.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the efficient formation of carbon-carbon bonds. The 2H-pyran-2-one scaffold is a prevalent motif in numerous natural products and biologically active compounds. The functionalization of this core structure via cross-coupling reactions at the C5-position of this compound opens avenues for the synthesis of novel compounds with potential therapeutic applications. This guide presents optimized protocols and reaction parameters for key palladium-catalyzed coupling reactions.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura, Sonogashira, and Heck couplings of this compound and analogous bromo-heterocycles. These data serve as a valuable resource for reaction optimization and substrate scope exploration.

Table 1: Suzuki-Miyaura Coupling of Bromo-Heterocycles with Arylboronic Acids
EntryBromo-HeterocycleArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-BromophthalidePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O (4:1:1)1001285[1]
25-Bromophthalide4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (3:1)120 (MW)0.5-1~90[1]
35-Bromonicotinic AcidPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[2]
42-Bromo-5-(bromomethyl)thiophenePhenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/H₂O (4:1)901276[3]
55-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane--72[4]
Table 2: Sonogashira Coupling of Bromo-Heterocycles with Terminal Alkynes
EntryBromo-HeterocycleTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Aryl HalidePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[5]
25-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF804-6~90[6]
35-BromoindolePropargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT12-24>95[6]
46,7-Dibromoquinoline-5,8-dionePhenylacetylene------50-85[7]
55-IodopyridinesVariousPdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF65-Good to Excellent[8]
Table 3: Heck Coupling of Bromo-Heterocycles with Alkenes
EntryBromo-HeterocycleAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-Amino-5-bromo-4-methylpyridineStyrenePd(OAc)₂ (10)P(o-tol)₃ (20)Et₃NDMF10024-[9]
2Aryl BromideStyrenePd-complex 6 (2)-K₂CO₃DMF6012High[10]
32-BromonaphthaleneEthyl crotonatePd EnCat®40 (0.8)-AcONaEthanol140 (MW)0.5High[11][12]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2H-pyran-2-ones

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2H-pyran-2-one.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Inert Atmosphere: Evacuate & Backfill (Ar/N2) A->B C Add Catalyst & Solvent B->C D Heat & Stir (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F Reaction Complete G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J 5-Aryl-2H-pyran-2-one I->J Pure Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-2H-pyran-2-ones

This protocol provides a general procedure for the Sonogashira coupling of this compound with terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2.0-3.0 equiv or as solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to the required temperature (typically 60-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of Celite if necessary.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-2H-pyran-2-one.

Protocol 3: Heck Coupling for the Synthesis of 5-Vinyl-2H-pyran-2-ones

This protocol outlines a general procedure for the Heck coupling of this compound with alkenes, based on established methods for similar heterocyclic systems.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, acrylates, 1.1-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, PPh₃, 4-20 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, acetonitrile, toluene)

  • Inert atmosphere (Argon or Nitrogen)

  • Sealed tube or reaction vessel suitable for heating

Procedure:

  • To a dry sealed tube, add this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-vinyl-2H-pyran-2-one.

General Catalytic Cycle

The palladium-catalyzed cross-coupling reactions described herein generally proceed through a common catalytic cycle involving a palladium(0) active species.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-Br L_n OxAdd->PdII Trans Transmetalation (Suzuki/Sonogashira) or Carbopalladation (Heck) PdII->Trans PdII_couple R-Pd(II)-R' L_n Trans->PdII_couple RedElim Reductive Elimination PdII_couple->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Reactant1 This compound (R-Br) Reactant1->OxAdd Reactant2 Coupling Partner (R'-M) Reactant2->Trans

Caption: Generalized Pd-catalyzed cross-coupling cycle.

Troubleshooting and Optimization

  • Low Yields: Increase catalyst/ligand loading, screen different bases, solvents, or reaction temperatures. Ensure all reagents and solvents are anhydrous and properly degassed.

  • Side Reactions: In Sonogashira coupling, Glaser homocoupling of the alkyne can be minimized by ensuring strictly anaerobic conditions or using a copper-free protocol. In Suzuki coupling, protodeborylation of the boronic acid can occur; using a stronger base or anhydrous conditions can mitigate this.

  • Catalyst Decomposition: Formation of palladium black indicates catalyst decomposition. This can be caused by high temperatures, impurities, or an inappropriate ligand/solvent combination. Using more robust ligands or lower temperatures may be necessary.

By following these detailed protocols and considering the provided optimization strategies, researchers can effectively utilize this compound as a versatile starting material for the synthesis of a wide array of novel compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: 5-Bromo-2H-pyran-2-one in Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1][2] Among these, the Stille coupling reaction, which joins an organotin compound with an organic halide or pseudohalide, is particularly valuable due to the stability and functional group tolerance of the organostannane reagents.[3][4]

5-Bromo-2H-pyran-2-one is a versatile building block in synthetic chemistry. The 2H-pyran-2-one (or α-pyrone) scaffold is present in numerous natural products and biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[5][6] The bromine atom at the 5-position serves as a convenient handle for introducing molecular diversity through cross-coupling reactions, making it a valuable substrate for the synthesis of novel compounds in drug discovery and materials science.[7][8]

This document provides detailed application notes and protocols for the use of this compound in Stille coupling reactions to generate 5-substituted-2H-pyran-2-one derivatives.

Reaction Principle

The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) species.[9][10] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[1][11]

A general schematic of the Stille coupling of this compound is shown below:

Caption: General scheme of the Stille coupling reaction.

Applications in Drug Development

The 2H-pyran-2-one motif is a key pharmacophore in many biologically active molecules. The ability to introduce a diverse range of substituents at the 5-position via Stille coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7] This is particularly relevant in the development of kinase inhibitors and other therapeutic agents where fine-tuning of molecular properties is crucial for potency and selectivity.[2] For instance, the synthesis of 5-aryl-2H-pyran-2-ones can lead to compounds with potential applications in cancer therapy.

Experimental Protocols

General Protocol for Stille Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with an organostannane reagent. Reaction conditions may require optimization depending on the specific organostannane used.

Materials:

  • This compound

  • Organostannane (e.g., tributyl(vinyl)tin, aryltributylstannane) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃) (2-5 mol%)

  • Ligand (if required, e.g., AsPh₃, P(2-furyl)₃)

  • Anhydrous solvent (e.g., Toluene, DMF, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add the organostannane (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).

  • Seal the flask and degas the solution by bubbling with argon for 20 minutes or by using the freeze-pump-thaw method.[12]

  • Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[7]

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[11][12]

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted-2H-pyran-2-one.

Experimental_Workflow start Start: Flame-dried Schlenk flask reagents Add this compound, organostannane, and solvent start->reagents degas Degas the reaction mixture (Ar bubbling or freeze-pump-thaw) reagents->degas catalyst Add Pd catalyst under inert atmosphere degas->catalyst heat Heat reaction mixture (80-110 °C) with stirring catalyst->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor workup Reaction completion and cool down monitor->workup Complete extraction Dilute with organic solvent, wash with aq. KF and brine workup->extraction dry Dry organic layer, filter, and concentrate extraction->dry purify Purify by column chromatography dry->purify end Final Product: 5-Substituted-2H-pyran-2-one purify->end

Caption: Experimental workflow for Stille coupling.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the Stille coupling of brominated pyrones with various organostannanes. While specific data for this compound is limited in the provided search results, data for the structurally similar 3,5-dibromo-2-pyrone provides valuable insights into the reaction's scope and efficiency.[13]

EntryBromopyroneOrganostannaneCatalyst (mol%)Ligand/AdditiveSolventTemp (°C)Time (h)Yield (%)
13,5-Dibromo-2-pyronePhenyltributylstannanePd(PPh₃)₄ (5)CuI (cat.)Dioxane1001285 (3-phenyl-5-bromo)
23,5-Dibromo-2-pyrone(2-Thienyl)tributylstannanePd(PPh₃)₄ (5)CuI (cat.)Dioxane1001290 (3-(2-thienyl)-5-bromo)
33,5-Dibromo-2-pyroneVinyltributylstannanePd(PPh₃)₄ (5)CuI (cat.)Dioxane1001278 (3-vinyl-5-bromo)
43-Aryl-5-bromo-2-pyronePhenyltributylstannanePd₂(dba)₃ (5)P(t-Bu)₃ (10)Toluene1102475 (3,5-diphenyl)

Data is illustrative and based on reactions with 3,5-dibromo-2-pyrone as reported in the literature.[13] Conditions for this compound may vary.

Catalytic Cycle Visualization

The catalytic cycle of the Stille coupling reaction is a cornerstone of its mechanism.

Stille_Catalytic_Cycle center Pd Cycle pd0 Pd(0)L₂ pd2_intermediate R¹-Pd(II)L₂-X pd0->pd2_intermediate pd2_transmetalated R¹-Pd(II)L₂-R² pd2_intermediate->pd2_transmetalated prod2 X-SnR₃ pd2_transmetalated->pd0 re_text Reductive Elimination oa_text Oxidative Addition tm_text Transmetalation prod1 R¹-R² react1 R¹-X (this compound) react2 R²-SnR₃

References

Application Note: Experimental Procedures for Diels-Alder Reactions of 2-Pyrones in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings with high stereocontrol. The use of 2-pyrones as the diene component in this [4+2] cycloaddition is particularly valuable for synthesizing complex molecular architectures. These reactions typically yield bridged bicyclic lactones, which are versatile intermediates in the synthesis of natural products and pharmaceutical agents.[1][2][3] Due to their electron-deficient nature, 2-pyrones often participate in inverse-electron-demand Diels-Alder (IEDDA) reactions, but can also react with electron-deficient dienophiles, sometimes requiring catalysis to proceed efficiently.[1][4][5]

This application note provides detailed protocols for conducting Diels-Alder reactions with 2-pyrones under various conditions, including thermal, catalytic asymmetric, and Lewis base-directed methodologies. It also presents key performance data and visual diagrams to illustrate reaction pathways and experimental workflows.

Reaction Principles and Pathways

The cycloaddition of a 2-pyrone with a dienophile (such as an alkene or alkyne) initially forms a 7-oxabicyclo[2.2.2]octene derivative. This intermediate can be isolated or, under more vigorous conditions, undergo a retro-Diels-Alder reaction to extrude carbon dioxide (CO2), leading to the formation of a highly substituted aromatic ring.[1][2] The choice of reaction conditions and substrates dictates the final product.

G cluster_reactants Reactants cluster_products Products Pyrone 2-Pyrone (Diene) Dienophile Dienophile (e.g., Alkene) BicyclicLactone Bridged Bicyclic Lactone Pyrone->BicyclicLactone [4+2] Cycloaddition Dienophile->BicyclicLactone Aromatic Aromatic Compound BicyclicLactone->Aromatic Retro-Diels-Alder (Heat) CO2 CO2

Caption: General reaction pathways for the Diels-Alder reaction of 2-pyrones.

Experimental Protocols

This section details three distinct protocols for conducting Diels-Alder reactions with 2-pyrones.

Protocol 1: General Procedure for Thermal Diels-Alder Reaction

This protocol describes a standard thermal cycloaddition, often performed under reflux in a high-boiling solvent to yield the bicyclic lactone or the aromatized product upon CO2 extrusion.

Materials and Reagents:

  • 2-Pyrone derivative

  • Dienophile (e.g., Maleic anhydride, N-methylmaleimide)

  • High-boiling solvent (e.g., xylene, toluene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the 2-pyrone (1.0 eq) and the dienophile (1.2 eq).[6]

  • Solvent Addition: Add a sufficient volume of xylene to dissolve or suspend the reactants (typically a 0.1 M to 0.5 M solution).[6]

  • Reflux: Attach a reflux condenser and heat the mixture to a steady reflux using a heating mantle. The reaction temperature is determined by the boiling point of the solvent.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. If a precipitate has formed, it can be collected by vacuum filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to isolate the desired cycloadduct.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Catalytic Asymmetric Diels-Alder Reaction

This advanced protocol utilizes a bifunctional organic catalyst, such as a cinchona alkaloid derivative, to achieve high diastereo- and enantioselectivity, which is critical for synthesizing chiral building blocks for drug development.[5][7]

Materials and Reagents:

  • 3-Hydroxy-2-pyrone (1.0 eq)

  • Electron-deficient dienophile (e.g., trans-3-benzoylacrylic ester) (1.2 eq)

  • Cinchona alkaloid-derived catalyst (e.g., QD-1a, 5 mol%)[5]

  • Anhydrous solvent (e.g., diethyl ether, chloroform)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Schlenk flask or sealed vial

  • Standard glassware for workup and purification

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve the cinchona alkaloid catalyst (5 mol%) in the anhydrous solvent.

  • Reactant Addition: Add the 3-hydroxy-2-pyrone (1.0 eq) to the catalyst solution, followed by the dienophile (1.2 eq).

  • Reaction: Stir the mixture at the specified temperature (e.g., room temperature) for the required duration (typically 24-72 hours).[7]

  • Monitoring: Monitor the reaction for completion using TLC or HPLC.

  • Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the crude product by flash column chromatography to separate the diastereomers and remove the catalyst.

  • Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum and the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 3: Lewis Base Directed Room Temperature Diels-Alder Reaction

This protocol employs in-situ generated alkynylaluminum reagents for a highly regiocontrolled cycloaddition with 2-pyrones that possess a Lewis basic directing group. This method is notable for its mild reaction conditions.[8][9]

Materials and Reagents:

  • 2-Pyrone with a Lewis basic directing group (e.g., at the 3-position) (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Diethylaluminum chloride (Et2AlCl) or similar Lewis acid (1.1 eq)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Inert atmosphere setup

  • Syringes for liquid transfer

Procedure:

  • Alkynylaluminum Reagent Generation: In a dry flask under an inert atmosphere, dissolve the terminal alkyne (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C and add Et2AlCl (1.1 eq) dropwise. Stir for 30 minutes at 0 °C to generate the alkynylaluminum reagent in situ.[8]

  • Pyrone Addition: Add a solution of the 2-pyrone (1.0 eq) in DCM to the reagent mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), as monitored by TLC.[8]

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

  • Characterization: Characterize the resulting aromatic product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: A generalized experimental workflow for 2-pyrone Diels-Alder reactions.

Data Presentation

The following tables summarize quantitative data for representative Diels-Alder reactions involving 2-pyrones, highlighting the impact of different catalysts and substrates.

Table 1: Comparison of Conditions for Asymmetric Diels-Alder of 3-Hydroxy-2-Pyrone (3a) [5][7]

EntryDienophile (4)Catalyst (mol%)SolventTime (h)Yield (%)dr (exo:endo)ee (%) (exo)
1trans-3-benzoylacrylic ester (4A)QD-1a (5)Et2O729993:791
2N-phenylmaleimide (4B)QD-1a (10)CHCl3489092:894
3Dimethyl fumarate (4C)QD-1a (10)CHCl3728276:2493
4Acrylonitrile (4E)QD-2 (10)Toluene4885>97:398
5Methyl vinyl ketone (4F)QD-2 (10)Toluene489689:1195

Table 2: Substrate Scope for Lewis Base Directed Cycloaddition [8]

Entry2-PyroneAlkyneTime (h)Yield (%)
13-(Methoxymethyl)-2-pyronePhenylacetylene192
23-(Methoxymethyl)-2-pyrone1-Hexyne285
33-(2-(Dimethylamino)ethyl)-2-pyronePhenylacetylene488
43-(Methoxymethyl)-2-pyrone(Trimethylsilyl)acetylene281

Catalytic Cycle Visualization

The proposed mechanism for the asymmetric Diels-Alder reaction involves the bifunctional catalyst simultaneously activating both the 3-hydroxy-2-pyrone (nucleophile) and the electron-deficient dienophile (electrophile) through a series of hydrogen bonding interactions. This dual activation orients the reactants to facilitate a highly stereocontrolled cycloaddition.[5][7]

G catalyst Bifunctional Catalyst (e.g., QD-1a) transition_state Organized Transition State (Dual H-Bonding) catalyst->transition_state Activates & Orients pyrone 3-Hydroxy-2-Pyrone pyrone->transition_state Binds to Basic Site dienophile Dienophile dienophile->transition_state Binds to Acidic Site product_catalyst_complex Product-Catalyst Complex transition_state->product_catalyst_complex [4+2] Cycloaddition product_catalyst_complex->catalyst Catalyst Regeneration product Chiral Bicyclic Lactone product_catalyst_complex->product Product Release

Caption: Proposed catalytic cycle for an asymmetric Diels-Alder reaction.

References

Application Notes and Protocols: Synthesis of 3-Substituted 5-Bromo-2-Pyrones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-pyrone is a versatile starting material for the synthesis of a variety of substituted 2-pyrone derivatives, which are important scaffolds in numerous biologically active natural products and pharmaceutical agents. The ability to selectively functionalize the C3 position while retaining the bromine atom at the C5 position opens up avenues for further molecular elaboration and the creation of diverse chemical libraries for drug discovery. This document provides detailed protocols for the regioselective synthesis of 3-substituted 5-bromo-2-pyrones from 3,5-dibromo-2-pyrone via palladium-catalyzed cross-coupling reactions.

The regioselectivity of the substitution is critically influenced by the reaction conditions. Generally, palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings occur preferentially at the C3 position. This preference is attributed to the lower electron density at C3, which facilitates a faster oxidative addition of the Pd(0) catalyst at this site compared to the C5 position.[1][2][3][4][5][6]

General Reaction Scheme

The overall transformation involves the selective reaction at the C3-Br bond of 3,5-dibromo-2-pyrone with a suitable coupling partner, catalyzed by a palladium complex.

G cluster_reactants Reactants cluster_products Products 3,5-Dibromo-2-pyrone 3,5-Dibromo-2-pyrone Reaction 3,5-Dibromo-2-pyrone->Reaction Coupling Partner Coupling Partner Coupling Partner->Reaction 3-Substituted-5-bromo-2-pyrone 3-Substituted-5-bromo-2-pyrone Byproducts Byproducts Catalyst Catalyst Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction Reaction->3-Substituted-5-bromo-2-pyrone Reaction->Byproducts

Caption: General workflow for the synthesis of 3-substituted 5-bromo-2-pyrones.

Data Presentation: C3-Selective Coupling Reactions

The following tables summarize the reaction conditions and yields for the synthesis of various 3-substituted 5-bromo-2-pyrones via different palladium-catalyzed cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling

This reaction couples an aryl or vinyl boronic acid with 3,5-dibromo-2-pyrone. The conditions below have been optimized for selective C3 substitution.[1]

EntryBoronic Acid (R-B(OH)₂)Catalyst (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (10)K₂CO₃Toluene100492
24-Methoxyphenylboronic acidPd(PPh₃)₄ (10)K₂CO₃Toluene100495
34-Chlorophenylboronic acidPd(PPh₃)₄ (10)K₂CO₃Toluene100490
42-Naphthylboronic acidPd(PPh₃)₄ (10)K₂CO₃Toluene100488
5(E)-Styrylboronic acidPd(PPh₃)₄ (10)K₂CO₃Toluene100485
Table 2: Stille Coupling

This method utilizes organostannanes as the coupling partners. The addition of a catalytic amount of CuI can enhance the reaction rate and yield for C3 substitution in non-polar solvents.[6][7][8]

EntryOrganostannane (R-SnBu₃)Catalyst (mol %)Additive (mol %)SolventTemp (°C)Time (h)Yield (%)
1PhenyltributyltinPd(PPh₃)₄ (5)CuI (10)Toluene110394
22-FuryltributyltinPd(PPh₃)₄ (5)CuI (10)Toluene110391
32-ThienyltributyltinPd(PPh₃)₄ (5)CuI (10)Toluene110389
4VinyltributyltinPd(PPh₃)₄ (5)CuI (10)Toluene110385
Table 3: Sonogashira Coupling

Terminal alkynes are coupled with 3,5-dibromo-2-pyrone in this reaction, providing a route to 3-alkynyl-5-bromo-2-pyrones.[9]

EntryAlkyne (R-C≡CH)Catalyst (mol %)Co-catalyst (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF60595
21-HexynePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF60592
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF60598
43-Hydroxy-3-methyl-1-butynePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF60588

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (C3-Selective)

This protocol is adapted from the synthesis of 3-phenyl-5-bromo-2-pyrone (Table 1, Entry 1).[1]

Materials:

  • 3,5-Dibromo-2-pyrone

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 3,5-dibromo-2-pyrone (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.1 mmol, 10 mol %).

  • Add anhydrous toluene (10 mL) via syringe.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure 3-phenyl-5-bromo-2-pyrone.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants (3,5-Dibromo-2-pyrone, Boronic Acid, Base) B Add Catalyst (Pd(PPh3)4) A->B C Add Solvent (Toluene) B->C D Heat to 100°C under Argon C->D E Monitor by TLC (4 hours) D->E F Cool and Dilute (Ethyl Acetate) E->F G Filter through Celite® F->G H Aqueous Wash (Water, Brine) G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for the C3-selective Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Sonogashira Coupling (C3-Selective)

This protocol describes the synthesis of 3-alkynyl-5-bromo-2-pyrones (representative of Table 3).[9]

Materials:

  • 3,5-Dibromo-2-pyrone

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 3,5-dibromo-2-pyrone (1.0 mmol).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol %) and copper(I) iodide (0.1 mmol, 10 mol %).

  • Dissolve the solids in anhydrous THF (10 mL).

  • Add triethylamine (3.0 mmol) followed by the terminal alkyne (1.1 mmol) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a short pad of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (hexane-ethyl acetate gradient) to yield the desired 3-alkynyl-5-bromo-2-pyrone.

Concluding Remarks

The selective functionalization of 3,5-dibromo-2-pyrone at the C3 position is a robust and reliable strategy for the synthesis of diverse 3-substituted 5-bromo-2-pyrones. The protocols provided herein, particularly for Suzuki-Miyaura and Sonogashira couplings, offer high yields and excellent regioselectivity. The resulting products are valuable intermediates, as the remaining bromine at the C5 position can be subjected to a second, different coupling reaction, allowing for the controlled synthesis of di-substituted 2-pyrones with distinct functionalities at the C3 and C5 positions. This stepwise approach provides a powerful tool for building molecular complexity and is highly applicable in the fields of medicinal chemistry and materials science.

References

Application of 5-bromo-2H-pyran-2-one in the Synthesis of Radiation-Sensitizing Agents: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 5-bromo-2H-pyran-2-one as a scaffold for the synthesis of novel radiation-sensitizing agents. The focus is on the synthesis, mechanism of action, and cellular effects of its derivatives, particularly in the context of cancer therapy. This information is intended to guide researchers in the development of new and more effective cancer treatments that combine radiotherapy with targeted chemical agents.

Introduction

Radiation therapy is a cornerstone of cancer treatment, but its efficacy can be limited by the intrinsic or acquired resistance of tumor cells. Radiation-sensitizing agents are compounds that increase the susceptibility of cancer cells to the cytotoxic effects of ionizing radiation, thereby enhancing the therapeutic ratio of the treatment. The 2H-pyran-2-one moiety is a versatile heterocyclic scaffold found in numerous biologically active natural products and synthetic compounds. The introduction of a bromine atom at the 5-position of the pyran-2-one ring provides a reactive handle for further chemical modifications, making this compound an attractive starting material for the synthesis of novel therapeutic agents.

Recent research has highlighted the potential of derivatives of this compound as effective radiation sensitizers. One such derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP), has been shown to synergistically enhance the sensitivity of human cervical cancer cells to ionizing radiation.[1] This effect is primarily mediated through the overproduction of reactive oxygen species (ROS), which leads to the activation of pro-apoptotic pathways.[1]

Mechanism of Action: A Focus on BHP

The radiation-sensitizing effect of 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) in cervical cancer cells is a multi-step process initiated by the generation of intracellular ROS.[1] The combination of BHP and ionizing radiation leads to a significant increase in ROS levels, which in turn triggers a cascade of events culminating in apoptotic cell death.[1]

A key event in this pathway is the conformational activation of the pro-apoptotic protein Bax.[1] Activated Bax translocates to the mitochondria, leading to mitochondrial membrane permeabilization and the release of cytochrome c, which subsequently activates the caspase cascade and executes the apoptotic program. The inhibition of ROS production has been shown to attenuate the radiosensitizing effects of BHP, confirming the critical role of oxidative stress in its mechanism of action.[1]

G cluster_0 Cellular Response to BHP and Radiation BHP BHP ROS_Production Increased ROS Production BHP->ROS_Production Ionizing_Radiation Ionizing_Radiation Ionizing_Radiation->ROS_Production Bax_Activation Bax Activation ROS_Production->Bax_Activation Mitochondrial_Apoptosis Mitochondrial Apoptosis Bax_Activation->Mitochondrial_Apoptosis Cell_Death Apoptotic Cell Death Mitochondrial_Apoptosis->Cell_Death

Caption: Signaling pathway of BHP-mediated radiosensitization.

Experimental Protocols

Synthesis of 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP)

The synthesis of BHP is anticipated to be achieved through a Sonogashira cross-coupling reaction between this compound and propargyl alcohol. While the specific, detailed experimental protocol for this particular reaction is not available in the provided search results, a general procedure for Sonogashira coupling is outlined below. Researchers should optimize the reaction conditions for the specific substrates.

General Sonogashira Coupling Protocol:

  • Reaction Setup: To a dried Schlenk flask, add this compound (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Alkyne Addition: Add propargyl alcohol (1.1-1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one.

G cluster_1 Experimental Workflow: Synthesis and Evaluation of BHP Start Start Synthesis Synthesis of BHP via Sonogashira Coupling Start->Synthesis Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Culture (e.g., HeLa) Purification->Cell_Culture Treatment Treatment with BHP and/or Radiation Cell_Culture->Treatment Clonogenic_Assay Clonogenic Survival Assay Treatment->Clonogenic_Assay ROS_Assay ROS Production Assay Treatment->ROS_Assay Bax_Assay Bax Activation Assay Treatment->Bax_Assay Data_Analysis Data Analysis Clonogenic_Assay->Data_Analysis ROS_Assay->Data_Analysis Bax_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the synthesis and biological evaluation of BHP.

Cellular Assays

1. Clonogenic Survival Assay:

This assay is the gold standard for determining the reproductive viability of cells after treatment with cytotoxic agents.

  • Cell Seeding: Plate a known number of single cells into 6-well plates.

  • Treatment: After 24 hours, treat the cells with varying concentrations of the test compound (e.g., BHP), ionizing radiation, or a combination of both.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. The sensitizer enhancement ratio (SER) can be calculated to quantify the radiosensitizing effect.

2. Reactive Oxygen Species (ROS) Detection Assay:

This assay measures the intracellular levels of ROS using a fluorescent probe.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound and/or radiation.

  • Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

3. Bax Activation Assay:

This assay detects the conformational change associated with the activation of the pro-apoptotic protein Bax.

  • Cell Treatment and Lysis: Treat cells as required and then lyse them to obtain protein extracts.

  • Immunoprecipitation: Use an antibody specific to the activated conformation of Bax to immunoprecipitate the activated protein.

  • Western Blotting: Analyze the immunoprecipitated proteins by Western blotting using a pan-Bax antibody to detect the amount of activated Bax.

Quantitative Data

While the primary literature indicates that the combined treatment of human cervical cancer cells with BHP and ionizing radiation caused a decrease in clonogenic survival, the specific quantitative data (e.g., survival fractions at different BHP concentrations and radiation doses) are not available in the provided search results. Researchers are encouraged to consult the primary publication for these specific details:

  • Woo, S. J., et al. (2012). A new 2-pyrone derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one, synergistically enhances radiation sensitivity in human cervical cancer cells. Anticancer Drugs, 23(1), 43-50.[1]

The following table is a template that can be populated with data from such studies.

Treatment GroupBHP Concentration (µM)Radiation Dose (Gy)Surviving FractionSensitizer Enhancement Ratio (SER)
Control001.00-
Radiation Alone02Data not available-
Radiation Alone04Data not available-
Radiation Alone06Data not available-
BHP AloneX0Data not available-
BHP + RadiationX2Data not availableCalculated
BHP + RadiationX4Data not availableCalculated
BHP + RadiationX6Data not availableCalculated

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel radiation-sensitizing agents. The derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP), demonstrates significant potential in enhancing the efficacy of radiotherapy in cervical cancer by inducing ROS-mediated apoptosis. The detailed protocols and mechanistic insights provided in this document are intended to facilitate further research and development in this promising area of cancer therapy. The exploration of other derivatives of this compound and their evaluation as radiosensitizers could lead to the discovery of new and improved treatments for a variety of cancers.

References

Application Note: Synthesis of 2H-Pyran-2-ones via Iodolactonization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2H-pyran-2-one scaffold is a significant structural motif found in numerous natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Their versatile bioactivity has driven considerable interest in developing efficient synthetic methodologies. Iodolactonization is a powerful and mild organic reaction that forms a lactone ring through the intramolecular cyclization of a carboxylic acid onto an iodine-activated unsaturated bond.[4] While traditionally applied to alkenoic acids, this method can be effectively adapted for the synthesis of 2H-pyran-2-ones from alkynoic acid precursors, providing a direct route to these valuable heterocyclic compounds.[5] This application note provides a detailed methodology for the synthesis of substituted 2H-pyran-2-ones using an iodolactonization strategy.

Principle of the Method

The synthesis proceeds via an electrophilic cyclization mechanism. Molecular iodine (I₂) acts as an electrophile, activating the carbon-carbon triple bond of an alkynoic acid. This is followed by a regioselective intramolecular nucleophilic attack from the carboxylate group. The reaction typically follows a 6-endo-dig cyclization pathway to afford the six-membered 2H-pyran-2-one ring containing an iodo-substituent, which can be a versatile handle for further synthetic transformations.[5][6] The use of a mild base, such as sodium bicarbonate, facilitates the formation of the carboxylate nucleophile.[7][8]

Caption: Reaction mechanism for the synthesis of 2H-pyran-2-ones via iodolactonization.

Experimental Protocols

This section details the general procedure for the synthesis of 2H-pyran-2-ones from 2-alkynylbenzoic acids or similar alkynoic acid precursors.

Materials and Reagents
  • Alkynoic acid substrate (e.g., 2-(phenylethynyl)benzoic acid)

  • Molecular Iodine (I₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous solution of sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

General Iodolactonization Procedure
  • Reaction Setup: To a clean, dry round-bottomed flask, add the alkynoic acid substrate (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile (MeCN) to dissolve the substrate (concentration typically 0.05-0.1 M). Add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Initiation of Reaction: To the stirring suspension, add molecular iodine (I₂, 1.5-2.0 eq) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of Na₂S₂O₃ until the dark color disappears.

    • Dilute the mixture with water and extract the product with dichloromethane or chloroform (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to yield the pure iodo-2H-pyran-2-one.

Experimental_Workflow arrow arrow A 1. Reagent Preparation B Dissolve alkynoic acid (1 eq) and NaHCO₃ (2 eq) in MeCN A->B C 2. Reaction Initiation B->C D Add I₂ (1.5-2.0 eq) to the stirring mixture C->D E 3. Reaction Monitoring D->E F Stir at room temperature. Monitor by TLC (4-12 h) E->F G 4. Quenching & Extraction F->G H Add Na₂S₂O₃ (aq). Extract with DCM/CHCl₃ G->H I 5. Washing & Drying H->I J Wash with brine. Dry over Na₂SO₄/MgSO₄ I->J K 6. Purification J->K L Concentrate and purify via flash column chromatography K->L M 7. Characterization L->M N Obtain pure Iodo-2H-pyran-2-one M->N

Caption: General experimental workflow for the synthesis of 2H-pyran-2-ones.

Data Presentation

The following table summarizes representative results for the iodolactonization of various alkynoic acids to form substituted 2H-pyran-2-ones, based on conditions described in the literature.[5]

EntrySubstrate (Alkynoic Acid)I₂ (eq)Base (eq)SolventTime (h)ProductYield (%)
13-(Phenylethynyl)thiophene-2-carboxylic acid1.5NaHCO₃ (1.5)MeCN84-Iodo-5-phenyl-7H-thieno[2,3-c]pyran-7-one85
23-(Cyclohexylethynyl)thiophene-2-carboxylic acid1.5NaHCO₃ (1.5)MeCN65-Cyclohexyl-4-iodo-7H-thieno[2,3-c]pyran-7-one82
33-(Phenylethynyl)picolinic acid2.0NaHCO₃ (2.0)MeCN124-Iodo-3-phenyl-1H-pyrano[3,4-b]pyridin-1-one78
42-(Phenylethynyl)thiophene-3-carboxylic acid1.5NaHCO₃ (1.5)MeCN107-Iodo-6-phenyl-4H-thieno[3,2-c]pyran-4-one80

Applications and Further Transformations

The iodolactonization reaction provides a robust method for synthesizing iodo-substituted 2H-pyran-2-ones. The resulting products are not only valuable in their own right but also serve as versatile intermediates for further chemical modifications. The iodine atom can be readily displaced or used in cross-coupling reactions to introduce additional complexity, making this methodology highly valuable for creating libraries of novel compounds for drug discovery and development.[1][6] The 2H-pyran-2-one core is a privileged structure in medicinal chemistry, and this synthetic route offers an efficient entry point for exploring its therapeutic potential.[9][10]

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with Bromo-heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become one of the most utilized C-C bond-forming reactions in medicinal chemistry and materials science.[2][3] Its prominence is due to the mild reaction conditions, the commercial availability of a vast array of starting materials, and the relatively low toxicity of the boron-containing byproducts.[4][5]

This protocol focuses on the application of the Suzuki-Miyaura coupling to bromo-heterocycles. Heterocyclic moieties are ubiquitous in pharmaceuticals and biologically active compounds.[1][6] The carbon-bromine bond in these structures serves as a versatile handle for introducing molecular complexity, making the Suzuki-Miyaura coupling an indispensable tool for the synthesis of novel drug candidates and functional materials.[7][8] This document provides a general protocol, discusses key reaction parameters, and presents representative data for the coupling of various bromo-heterocycles.

Reaction Principle

The Suzuki-Miyaura coupling involves a palladium catalyst to couple an organoboron species (like a boronic acid or its ester) with an organic halide (in this case, a bromo-heterocycle) in the presence of a base.[2] The reaction proceeds via a well-established catalytic cycle involving three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the heteroaryl bromide, forming a Pd(II) complex.[9][10] The reactivity order for halides is generally I > Br > Cl.[10]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[2][10]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[9][10]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex [HetAr-Pd(II)L₂-Br] pd0->pd2_complex Oxidative Addition pd2_transmetal [HetAr-Pd(II)L₂-R] pd2_complex->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product_out pd2_transmetal->product_out product HetAr-R center reagents_in reagents_in->pd2_complex HetAr-Br boron_in boron_in->pd2_transmetal R-B(OR)₂ + Base product_out->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various bromo-heterocycles. This data serves as a starting point for reaction optimization.

Heteroaryl BromideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Ref.
3-BromoindolePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10012-24High[7]
4-BromopyrazolePhenylboronic acidP1 Precatalyst (1-1.5)-K₃PO₄ (2)Dioxane/H₂O605-886[6]
3-BromopyrazolePhenylboronic acidP1 Precatalyst (1-1.5)-K₃PO₄ (2)Dioxane/H₂O605-881[6]
2-Bromopyridine4-Anisoleboronic acidPd₂(dba)₃ (1)Ligand 1 (3)KF (3)Dioxane1101274[11]
5-BromoquinolineStyrene (via Heck reaction)Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF100-12012-24-[7]
ortho-Bromoaniline deriv.Benzylboronic ester (2 equiv.)CataCXium A Pd G3 (10)-Cs₂CO₃ (3)2-MeTHF801695[4]
4-BromobenzonitrileFuran-2-yltrifluoroboratePd(OAc)₂ (1)RuPhos (2)Na₂CO₃ (2)Ethanol85-92[1]
3-Bromopyrazolo-pyrimidinonep-Methoxyphenylboronic acidXPhosPdG2 (5)XPhos (10)K₂CO₃ (2)Dioxane/H₂O1100.2594[12]

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki-Miyaura coupling of a bromo-heterocycle with an arylboronic acid.

Materials:

  • Bromo-heterocycle (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃, 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, 2-MeTHF)

  • Degassed water (if using a biphasic system)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere synthesis (e.g., Schlenk tube or round-bottom flask with condenser)

Suzuki_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - Bromo-heterocycle - Boronic Acid - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Add Solvent B->C D Degas Mixture (e.g., Ar bubbling) C->D E Heat to Reaction Temp. under inert atmosphere D->E F Cool to RT & Quench (e.g., with water) E->F Monitor by TLC/LC-MS G Extract with Organic Solvent F->G H Combine Organic Layers, Dry, & Concentrate G->H I Purify via Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add the bromo-heterocycle (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[6]

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (if needed). For air-sensitive pre-catalysts, this should be done in a glovebox.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane, 4 mL) followed by degassed water (e.g., 1 mL) via syringe.[6][8]

  • Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure it is thoroughly deoxygenated.[8]

  • Reaction: Heat the reaction mixture in an oil bath to the desired temperature (typically 60-110 °C).[6][11] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 5-24 hours).[6]

  • Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[8]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[7][13]

  • Analysis: Characterize the purified product by appropriate analytical methods (¹H NMR, ¹³C NMR, HRMS).

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst/Ligand: The choice is critical. For electron-rich or sterically hindered heterocycles, bulky, electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[14] Unprotected nitrogen-rich heterocycles can inhibit the catalyst; specialized pre-catalysts may be required.[6]

    • Base and Solvent: The base and solvent system must be compatible. Anhydrous conditions with bases like K₃PO₄ may require a small amount of water to be effective.[15] If solubility is an issue, switching to a solvent like DMF, 2-MeTHF, or toluene may help.[4][14]

    • Debromination: A common side reaction where the bromine is replaced by hydrogen. This can sometimes be suppressed by changing the catalyst, ligand, or base.

  • Protodeboronation:

    • The boronic acid can decompose, especially with electron-deficient or certain heteroaryl boronic acids.[3][9] Using a boronic ester (e.g., pinacol or MIDA esters) or trifluoroborate salts can improve stability.[1][9] Running the reaction under anhydrous conditions or adding an agent like trimethyl borate can sometimes mitigate this issue.[3]

  • Homocoupling:

    • Coupling of two boronic acid molecules can occur, often due to the presence of oxygen.[9] Ensure the reaction mixture is properly degassed. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) instead of a Pd(II) source that requires in-situ reduction can sometimes reduce homocoupling.[9]

References

One-Pot Synthesis of Functionalized 2H-Pyran-2-Ones: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, the 2H-pyran-2-one core is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [1] This document provides detailed application notes and protocols for the one-pot synthesis of functionalized 2H-pyran-2-ones, a methodology prized for its operational simplicity, cost-effectiveness, and ability to rapidly generate molecular diversity.[2]

The 2H-pyran-2-one scaffold serves as a versatile building block in organic synthesis.[3] Its inherent reactivity allows for further functionalization, making it an attractive starting point for the development of new therapeutic agents.[4] One-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable approach for the synthesis of these valuable compounds, minimizing waste and energy consumption by combining multiple reaction steps into a single procedure.[5]

Comparative Analysis of One-Pot Synthetic Methodologies

A variety of catalytic systems have been developed for the one-pot synthesis of functionalized 2H-pyran-2-ones, each with its own set of advantages. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency, substrate scope, and environmental impact. Below is a summary of representative methods, highlighting key quantitative data for easy comparison.

Catalyst SystemReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic Anhydride1,3-Dicarbonyl compounds, N-acylglycines, One-carbon synthonsAcetic Anhydride/Acetic AcidNot SpecifiedNot SpecifiedHigh[6]
N,N-dimethylformamide dimethyl acetal (DMFDMA)Alkanones, Hippuric AcidAcetic AnhydrideNot SpecifiedNot SpecifiedHigh[7]
N-Heterocyclic Carbene (NHC)Alkynyl esters, Enolizable ketonesNot SpecifiedNot SpecifiedNot SpecifiedHigh[8]
Rhenium Catalystβ-ketoesters, 1,4-di(aryl, heteroaryl)buta-1,3-diynes, arynesNot SpecifiedNot SpecifiedNot SpecifiedGood[9]
Sulfonated poly-4-vinyl pyridinium (PVPy-IL-B-SO3H)Malononitrile, 1-alkylindoline-2,3-diones, 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trioneNot Specified (Ultrasonic irradiation)Not Specified1-2.569-97[10]
Potassium CarbonateNot SpecifiedAcetone5824Not Specified[11]
Organocatalysts (e.g., Proline, Piperidine, DABCO)Multicomponent ReactionsVariousVariousVariousVarious[12]
Gold CatalystPropiolic acidsNot SpecifiedNot SpecifiedNot SpecifiedHigh[13]
Palladium Catalyst(Z)-2-alken-4-ynoatesNot SpecifiedNot SpecifiedNot SpecifiedGood[13]
Ionic LiquidMalononitrile, Aromatic aldehydes, Hydroxy methyl pyranoneSolvent-free800.2296[5]

Experimental Protocols

This section provides a detailed, representative protocol for the one-pot synthesis of a functionalized 2H-pyran-2-one derivative based on a multicomponent reaction strategy.

Protocol: One-Pot Synthesis of 3-Benzoylamino-2H-pyran-2-ones

This protocol is adapted from a general method for the synthesis of 3-benzoylamino derivatives of 2H-pyran-2-ones.[7]

Materials:

  • Appropriate alkanone (e.g., acetone, cyclohexanone)

  • N,N-dimethylformamide dimethyl acetal (DMFDMA)

  • Hippuric acid

  • Acetic anhydride

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of the starting alkanone (1.0 mmol) in acetic anhydride (5 mL) in a round-bottom flask, add N,N-dimethylformamide dimethyl acetal (1.2 mmol).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes.

  • Addition of Reagents: Add hippuric acid (1.0 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

  • Product Isolation: Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry.

Visualizing Reaction Pathways and Workflows

Diagrams are essential tools for understanding complex chemical transformations and experimental procedures. The following visualizations, created using the DOT language, illustrate a generalized workflow for the one-pot synthesis and the logical relationship of components in a multicomponent reaction.

experimental_workflow start Start reactants Combine Reactants and Catalyst in a Single Pot start->reactants reaction Heating / Stirring under Optimized Conditions reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Quenching and Initial Product Isolation monitoring->workup Complete purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization of Final Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Generalized experimental workflow for a one-pot synthesis.

multicomponent_reaction A Component A (e.g., β-Ketoester) Intermediate Reactive Intermediate(s) A->Intermediate B Component B (e.g., Aldehyde) B->Intermediate C Component C (e.g., Malononitrile) C->Intermediate Catalyst Catalyst Catalyst->Intermediate Product Functionalized 2H-Pyran-2-one Intermediate->Product

Caption: Logical relationship of components in a multicomponent reaction.

Applications in Drug Discovery

The 2H-pyran-2-one scaffold is a key pharmacophore in a variety of biologically active compounds. The ability to rapidly synthesize a library of functionalized 2H-pyran-2-ones through one-pot reactions is of significant interest to the pharmaceutical industry. These compounds have shown promise as:

  • Anticancer Agents: Certain derivatives have demonstrated cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: The pyran-2-one core is present in compounds with antibacterial and antifungal properties.[1]

  • Enzyme Inhibitors: Functionalized 2H-pyran-2-ones have been investigated as inhibitors for enzymes such as HIV-1 reverse transcriptase.

The versatility of one-pot synthesis allows for the systematic modification of the 2H-pyran-2-one core, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. Computational approaches, including DFT calculations and MD simulations, can further aid in understanding the reactivity and pharmaceutical potential of newly synthesized analogues.[14][15]

References

Application Notes and Protocols: 5-Bromo-2H-pyran-2-one in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-bromo-2H-pyran-2-one as a versatile starting material for the synthesis of novel anticancer agents. The focus is on the synthesis, mechanism of action, and biological evaluation of a key derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP), which has demonstrated significant potential in cancer therapy.

Introduction

The 2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry, present in numerous natural products with diverse biological activities. The introduction of a bromine atom at the 5-position provides a reactive handle for further molecular elaboration, making this compound an attractive building block for the synthesis of new chemical entities with therapeutic potential. One such derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP), has emerged as a promising anticancer agent. This compound has been shown to induce apoptosis and sensitize cancer cells to radiation therapy through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.

Data Presentation

The anticancer activity of 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) has been evaluated in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)Citation
T24Bladder Carcinoma~5-10 (viability reduction)[1][2]
HeLaCervical CancerNot explicitly stated, used in combination with radiation[3]
Glioma Stem-Like Cells (GSCs)GlioblastomaNot explicitly stated, effective at suppressing stemness

Note: Specific IC50 values for BHP are not consistently reported in the public domain. The data presented for T24 cells is an estimation based on observed reductions in cell viability at various concentrations. Further studies are required to establish definitive IC50 values across a broader range of cancer cell lines.

Signaling Pathways and Mechanism of Action

BHP exerts its anticancer effects through a multi-faceted mechanism that involves the induction of oxidative stress and the modulation of critical cell survival and death pathways.

ROS-Mediated Apoptosis

BHP treatment leads to an overproduction of reactive oxygen species (ROS) within cancer cells.[3] This increase in oxidative stress triggers the intrinsic pathway of apoptosis. A key event in this pathway is the conformational activation of the pro-apoptotic protein Bax, which leads to mitochondrial outer membrane permeabilization (MOMP).[3] This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and programmed cell death.

ROS_Mediated_Apoptosis BHP 5-bromo-3-(3-hydroxyprop-1-ynyl) -2H-pyran-2-one (BHP) ROS ↑ Reactive Oxygen Species (ROS) BHP->ROS Bax Bax Activation ROS->Bax MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

ROS-Mediated Apoptotic Pathway of BHP.
Inhibition of PI3K/Akt/mTOR Signaling Pathway

BHP has also been shown to suppress the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting this pathway, BHP can effectively halt cancer cell proliferation and survival.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation BHP BHP BHP->PI3K inhibits

Inhibition of PI3K/Akt/mTOR Pathway by BHP.

Experimental Protocols

Synthesis of 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP)

This protocol describes a general method for the synthesis of BHP from this compound via a Sonogashira coupling reaction.

Materials:

  • This compound

  • Propargyl alcohol

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.

  • Under an inert atmosphere, add this compound (1 equivalent), CuI (0.05-0.1 equivalents), and the palladium catalyst (0.02-0.05 equivalents) to the flask.

  • Add the anhydrous solvent (e.g., THF) to dissolve the reactants.

  • Add triethylamine (2-3 equivalents) to the reaction mixture.

  • Add propargyl alcohol (1.2-1.5 equivalents) dropwise to the stirring solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Synthesis_Workflow Start Start Materials: - this compound - Propargyl alcohol - Catalysts & Reagents Reaction Sonogashira Coupling Reaction (Inert atmosphere, heating) Start->Reaction Workup Reaction Workup: - Filtration - Concentration Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: 5-bromo-3-(3-hydroxyprop-1-ynyl) -2H-pyran-2-one (BHP) Purification->Product

General Workflow for the Synthesis of BHP.
Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., T24)

  • Complete cell culture medium

  • BHP stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of BHP (e.g., 0, 2, 5, 8, 10 µM) for 48 hours.[2]

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Measurement of Intracellular Reactive Oxygen Species (ROS)

Materials:

  • Cancer cell lines

  • BHP

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or flow cytometer

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with BHP for the desired time.

  • Wash the cells with PBS.

  • Incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

Western Blot Analysis for Apoptosis-Related Proteins

Materials:

  • Cancer cell lines

  • BHP

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with BHP for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents. The derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP), demonstrates significant anticancer activity by inducing ROS-mediated apoptosis and inhibiting the PI3K/Akt/mTOR signaling pathway. The provided protocols offer a foundation for the synthesis and biological evaluation of this and other similar pyran-2-one derivatives, facilitating further research and development in the field of cancer therapeutics.

References

Application Notes and Protocols for Intramolecular Cyclization of Brominated Pyranone Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intramolecular cyclization of brominated pyranone precursors, a powerful strategy for the synthesis of fused-ring systems commonly found in natural products and pharmacologically active compounds. The protocols detailed below focus on transition-metal-catalyzed and radical-mediated cyclization methods, offering versatile approaches for the construction of complex molecular architectures.

Application Notes

Intramolecular cyclization reactions of brominated pyranone precursors are instrumental in the efficient construction of bicyclic and polycyclic frameworks containing a pyranone core. These fused-ring systems are prevalent in a wide array of biologically active natural products. The strategic placement of a bromine atom on the pyranone ring and a tethered reactive moiety, such as an alkene, allows for regioselective ring closure through various synthetic methodologies.

Key Applications:

  • Natural Product Synthesis: Many natural products with therapeutic potential, such as those with antimicrobial, antifungal, and cytotoxic activities, feature fused pyranone scaffolds. Intramolecular cyclization of brominated pyranone precursors provides a direct and efficient route to these complex molecular skeletons.

  • Drug Discovery and Medicinal Chemistry: The fused pyranone motif serves as a privileged scaffold in drug design. The ability to rapidly assemble libraries of diverse fused pyranones through intramolecular cyclization enables the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

  • Development of Novel Heterocyclic Scaffolds: These reactions provide access to novel heterocyclic systems with unique three-dimensional structures, expanding the chemical space for the discovery of new materials and biologically active molecules.

Common Cyclization Strategies:

  • Palladium-Catalyzed Intramolecular Heck Reaction: This is one of the most robust and widely used methods for the intramolecular cyclization of precursors containing a vinyl or aryl halide and a tethered alkene.[1][2][3] In the context of brominated pyranones, an O-alkenylated bromopyranone can undergo an intramolecular Heck reaction to form a fused pyran ring system.[4] The reaction typically proceeds via oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst.[1][3]

  • Radical Cyclization: Radical cyclizations offer a complementary approach, particularly for the formation of five- and six-membered rings. A radical is generated at the carbon bearing the bromine atom, typically using a radical initiator such as AIBN and a radical mediator like tributyltin hydride or tris(trimethylsilyl)silane (TTMSH).[5] This radical can then add to a tethered alkene, followed by a hydrogen atom transfer to complete the cyclization. This method is often compatible with a wide range of functional groups.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular Heck Cyclization of an O-Allylated Brominated Pyranone Precursor

This protocol is adapted from a general procedure for the intramolecular Heck reaction of O-allylated bromo-aromatic aldehydes and can be applied to brominated pyranone precursors with an O-alkenyl tether.[4]

Reaction Scheme:

G cluster_0 Intramolecular Heck Cyclization Brominated Pyranone Precursor Brominated Pyranone Precursor Fused Pyranone Product Fused Pyranone Product Brominated Pyranone Precursor->Fused Pyranone Product Catalyst Pd(OAc)2 (10 mol%) PPh3 (25 mol%) Base Cs2CO3 (1.5 equiv) Solvent DMF, 80-85 °C

Caption: Intramolecular Heck Cyclization of a Brominated Pyranone.

Materials:

  • O-Allylated brominated pyranone precursor (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.10 equiv)

  • Triphenylphosphine (PPh₃, 0.25 equiv)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv)

  • Tetrabutylammonium chloride (TBAC, 1.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the O-allylated brominated pyranone precursor (1.0 equiv), cesium carbonate (1.5 equiv), and tetrabutylammonium chloride (1.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous DMF to the flask via syringe.

  • In a separate vial, prepare the catalyst mixture by dissolving palladium(II) acetate (0.10 equiv) and triphenylphosphine (0.25 equiv) in a small amount of anhydrous DMF.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 80-85 °C and stir for the time indicated by TLC or LC-MS analysis for the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by pouring the mixture into an ice-water mixture.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or ether, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether:ethyl acetate) to afford the fused pyranone product.[4]

Data Presentation:

Table 1: Representative Reaction Conditions and Yields for Intramolecular Heck Cyclization

EntrySubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1O-Allylated Bromo-aldehyde¹Pd(OAc)₂ (10)PPh₃ (25)Cs₂CO₃ (1.5)DMF80-85575
2O-Pentenylated Bromo-aldehyde¹Pd(OAc)₂ (10)PPh₃ (25)Cs₂CO₃ (1.5)DMF80-85670
3O-Hexenylated Bromo-aldehyde¹Pd(OAc)₂ (10)PPh₃ (25)Cs₂CO₃ (1.5)DMF80-85668

¹Data adapted from a study on related bromo-aromatic aldehydes.[4]

Protocol 2: Tin-Free Radical Cyclization of a Brominated Pyranone Precursor

This protocol is a general procedure for tin-free radical cyclization and can be adapted for brominated pyranone precursors with a tethered alkene.

Reaction Scheme:

G cluster_1 Radical Cyclization Workflow Start Brominated Pyranone Precursor Initiation Radical Initiator (AIBN) Radical Mediator (TTMSH) Start->Initiation Radical_Formation Pyranone Radical Initiation->Radical_Formation Cyclization Intramolecular Addition to Alkene Radical_Formation->Cyclization Propagation Hydrogen Atom Transfer from TTMSH Cyclization->Propagation Product Fused Pyranone Product Propagation->Product

Caption: General workflow for radical cyclization.

Materials:

  • Brominated pyranone precursor with tethered alkene (1.0 equiv)

  • Tris(trimethylsilyl)silane (TTMSH, 1.5 equiv)

  • Azobisisobutyronitrile (AIBN, 0.1 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the brominated pyranone precursor (1.0 equiv) in anhydrous and degassed toluene.

  • Add tris(trimethylsilyl)silane (1.5 equiv) to the solution.

  • Add azobisisobutyronitrile (0.1 equiv) to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture at 80-110 °C for the time required for the reaction to go to completion (monitored by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the cyclized product.

Data Presentation:

Table 2: Representative Conditions for Radical Cyclization

EntryRadical MediatorInitiatorSolventTemp (°C)
1Bu₃SnHAIBNToluene80-110
2(TMS)₃SiHAIBNToluene80-110
3(TMS)₃SiHEt₃B/O₂TolueneRoom Temp

Signaling Pathways and Logical Relationships

The following diagram illustrates the catalytic cycle of the intramolecular Heck reaction, a key pathway for the cyclization of brominated pyranone precursors.

Heck_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L2-Br oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination alkene migratory_insertion Migratory Insertion alkene_coordination->migratory_insertion cyclized_pd2 Cyclized Pd(II) Intermediate migratory_insertion->cyclized_pd2 beta_hydride_elimination β-Hydride Elimination cyclized_pd2->beta_hydride_elimination product Fused Pyranone beta_hydride_elimination->product reductive_elimination Reductive Elimination (Base) beta_hydride_elimination->reductive_elimination H-Pd(II)L2-Br reductive_elimination->pd0 r_br Brominated Pyranone Precursor (R-Br) r_br->oxidative_addition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-2-pyrone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-bromo-2-pyrone, a versatile building block in organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 5-bromo-2-pyrone?

A1: Common precursors for 5-bromo-2-pyrone and its isomers include coumalic acid, 2-pyrone-carboxylic acids, and (Z)-pent-2-en-4-ynoates.[1][2] One established method involves the bromo-decarboxylation of coumalic acid, which can yield 3,5-dibromo-2-pyrone, a related compound.[2]

Q2: I am getting a mixture of isomers. Is this expected?

A2: Yes, the formation of isomeric byproducts is a common issue. Depending on the synthetic route, you may encounter 3-bromo-2-pyrone and 3,5-dibromo-2-pyrone.[2][3] The regioselectivity of bromination can be sensitive to reaction conditions.

Q3: How can I purify crude 5-bromo-2-pyrone?

A3: The most effective method for purifying 5-bromo-2-pyrone from its isomers and other impurities is silica gel column chromatography.[3] A typical solvent system is a gradient of ethyl acetate in hexane. Careful monitoring of fractions by Thin Layer Chromatography (TLC) is crucial as isomers can have similar Rf values.[2]

Q4: My product seems to be disappearing during drying. What could be the cause?

A4: Brominated 2-pyrones can sublime under high vacuum, especially at elevated temperatures.[3] It is recommended to avoid prolonged exposure to high vacuum to prevent loss of product.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of 5-bromo-2-pyrone.

Problem 1: Low or No Yield

Possible CauseSuggested Solution
Impure Starting Materials Coumalic acid and other precursors should be purified before use. For example, coumalic acid can be recrystallized from methanol.[2]
Incorrect Reaction Temperature Temperature control can be critical. For instance, the reaction of furfural with bromine to form mucobromic acid (a precursor) must be kept below 5°C to avoid significant yield reduction and tar formation.[4]
Sub-optimal Reagent Stoichiometry The ratio of brominating agent (e.g., N-Bromosuccinimide) and catalysts or additives (e.g., LiOAc) should be optimized. Using 1.2-2.5 equivalents of NBS and LiOAc has been reported for bromo-decarboxylation.[1]
Incomplete Reaction Monitor the reaction progress using TLC or NMR analysis. If the reaction has stalled, consider extending the reaction time or carefully increasing the temperature.

Problem 2: Poor Regioselectivity (Formation of Isomeric Byproducts)

Possible CauseSuggested Solution
Formation of 3-bromo-2-pyrone In some syntheses, 3-bromo-2-pyrone is a major byproduct.[3] Separation can be achieved by careful silica gel chromatography, eluting with a hexane/ethyl acetate mixture.[3]
Formation of 3,5-dibromo-2-pyrone Over-bromination can lead to the formation of 3,5-dibromo-2-pyrone. To minimize this, use a controlled amount of the brominating agent (e.g., 2.5 equivalents of NBS for the dibromo product, suggesting less should be used for the mono-bromo).[1]
Reaction Conditions The choice of catalyst and solvent can influence regioselectivity. For related Stille couplings on 3,5-dibromo-2-pyrone, the catalyst system (e.g., Pd(PPh₃)₄/CuI) and solvent (Toluene vs. DMF) were shown to direct functionalization to different positions (C3 vs. C5).[5] This highlights the sensitivity of pyrone chemistry to reaction conditions.

Logical Troubleshooting Flowchart

G start Low Product Yield purity Are starting materials pure? start->purity conditions Are reaction conditions (temp, time, stoichiometry) correct? purity->conditions Yes sol_purity Action: Purify/recrystallize starting materials. purity->sol_purity No workup Was workup/purification performed correctly? conditions->workup Yes sol_conditions Action: Optimize temperature, reaction time, and reagent ratios. Monitor via TLC/NMR. conditions->sol_conditions No isomers Is the main issue isomer formation? workup->isomers Yes sol_workup Action: Review purification. Avoid high vacuum to prevent sublimation. Optimize chromatography. workup->sol_workup No sol_isomers Action: Modify reaction conditions to improve regioselectivity. Refine chromatography separation. isomers->sol_isomers Yes end Improved Yield isomers->end No sol_purity->purity sol_conditions->conditions sol_workup->workup sol_isomers->end

Caption: Troubleshooting logic for addressing low yield issues.

Comparative Data on Synthesis Methods

The yield of 5-bromo-2-pyrone is highly dependent on the chosen synthetic pathway and reaction conditions.

Synthetic MethodPrecursorKey ReagentsReported YieldReference
Cyclization(Z)-ethyl 5-phenylpent-2-en-4-ynoateCuBr₂, Cy₂NH·HCl47%[1]
Bromo-decarboxylation2-Pyrone-5-carboxylic acidNBS, LiOAcGood to Fair[1]
Bromination/Elimination (Byproduct)3-Bromo-5,6-dihydro-2H-pyran-2-oneNBS, Benzoyl Peroxide, then Et₃N14% (of 5-bromo isomer)[3]

Detailed Experimental Protocol

Synthesis of 3,5-Dibromo-2-pyrone from Coumalic Acid

This protocol details the synthesis of 3,5-dibromo-2-pyrone, a key intermediate from which 5-bromo-2-pyrone can be derived or may be formed alongside in related reactions. This procedure is adapted from Organic Syntheses.[2]

Materials:

  • Coumalic acid (4.00 g, 28.6 mmol, 1.0 equiv)

  • N-Bromosuccinimide (NBS) (11.2 g, 62.8 mmol, 2.2 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.92 g, 2.86 mmol, 0.1 equiv)

  • Acetonitrile (CH₃CN), 100 mL

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

Procedure:

  • Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add coumalic acid (4.00 g), N-Bromosuccinimide (11.2 g), and tetrabutylammonium bromide (0.92 g).

  • Add acetonitrile (100 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to 50 °C in an oil bath and stir vigorously. The suspension will turn from yellow to a reddish-orange color.

  • Maintain the temperature at 50 °C and allow the reaction to stir for 24 hours. Monitor the reaction's progress by TLC (eluent: hexane/ethyl acetate = 5:1).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 3,5-dibromo-2-pyrone as a solid. During this chromatography, the byproduct 5-bromo-2-pyrone, if formed, will typically elute more slowly than the dibrominated product.[2]

Safety Precautions:

  • N-Bromosuccinimide is a lachrymator and corrosive. Handle in a well-ventilated fume hood.

  • Acetonitrile is flammable and toxic.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Visualized Workflows

General Experimental Workflow for 5-Bromo-2-Pyrone Synthesis

G start Starting Materials (e.g., Coumalic Acid, NBS) setup Reaction Setup (Solvent, Catalyst, Temp) start->setup reaction Reaction Monitoring (TLC / NMR) setup->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Silica Gel Chromatography) workup->purify analysis Product Analysis (NMR, MS, mp) purify->analysis product Pure 5-Bromo-2-Pyrone analysis->product

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using brominated heterocycles, particularly focusing on troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a brominated heterocycle is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in the Suzuki coupling of brominated heterocycles can stem from several interrelated factors. The primary areas to investigate are:

  • Catalyst System (Palladium Source and Ligand): The choice of palladium precursor and ligand is critical. The nitrogen or other heteroatoms in the ring can coordinate to the palladium center, leading to catalyst deactivation.[1]

  • Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the reaction's success.

  • Base Selection: The base activates the boronic acid/ester for transmetalation, and its strength and type can influence reaction rates and side reactions.[2]

  • Substrate Stability: Both the brominated heterocycle and the organoboron reagent can be susceptible to degradation under the reaction conditions, leading to side products. Key side reactions to consider are protodebromination of the starting material and protodeboronation of the boronic acid/ester.[2][3]

Q2: I suspect catalyst deactivation is the issue. What catalyst and ligand combinations are recommended for brominated heterocycles?

A2: For heteroaromatic substrates, standard catalysts like Pd(PPh₃)₄ may not be optimal due to catalyst poisoning.[4] More robust and active catalyst systems are often required. Consider the following:

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and DavePhos, developed by the Buchwald group, are known to be effective for challenging couplings.[4] Their steric bulk and electron-donating properties facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts, like PEPPSI-IPr, are particularly effective.[4]

  • Palladacycle Precatalysts: These are air- and moisture-stable precatalysts that are readily activated under reaction conditions and often show high activity.[5]

The choice of palladium source can also be important. While Pd(OAc)₂ and Pd₂(dba)₃ are common precursors that form the active Pd(0) catalyst in situ, using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial.[5][6]

Q3: How do I choose the right base and solvent for my reaction?

A3: The base and solvent are not independent variables and should be optimized together.

  • Bases: The choice of base can significantly affect the reaction yield.[2] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][2] For base-sensitive substrates, milder bases like potassium fluoride (KF) may be advantageous.[2] Stronger bases are often required for less reactive aryl chlorides, but for bromides, a wider range can be effective.[7]

  • Solvents: A variety of solvents can be used, often in combination with water. Common choices include dioxane, tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).[2][8] Anhydrous conditions have been reported to suppress protodeboronation pathways.[9] The solubility of all reactants, particularly the heterocyclic compounds, should be considered when selecting a solvent.[9]

Q4: I'm observing significant amounts of side products. What are the likely culprits and how can I minimize them?

A4: The two most common side reactions that lower the yield of the desired product are protodeboronation and protodebromination (dehalogenation).

  • Protodeboronation: This is the protonolysis of the C-B bond of the organoboron reagent, replacing it with a C-H bond.[3] This is especially problematic with electron-rich heterocyclic or vinyl boronic acids.[10]

    • Mitigation Strategies:

      • Use a milder base (e.g., K₂CO₃ or KF).[10]

      • Use anhydrous reaction conditions.[9]

      • Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or a potassium trifluoroborate salt, which are less prone to this side reaction.[1][11][12]

      • Use an excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for some loss.[2]

  • Protodebromination (Dehalogenation): This is the replacement of the bromine atom on your heterocycle with a hydrogen atom.

    • Mitigation Strategies:

      • Ensure solvents are dry and consider using a non-protic solvent.[2]

      • The choice of base can influence dehalogenation.[2]

      • Lowering the reaction temperature and/or shortening the reaction time can help if the conditions are too harsh.[2]

  • Homocoupling: The self-coupling of the boronic acid can also occur, often promoted by the presence of oxygen.[13]

    • Mitigation Strategies:

      • Thoroughly degas all solvents and the reaction mixture.[13]

      • Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[13]

Troubleshooting Workflow

If you are experiencing low yields, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the issue.

G start Low Yield Observed check_reagents 1. Verify Reagent Quality & Purity (Brominated Heterocycle, Boronic Acid/Ester) start->check_reagents check_conditions 2. Review Reaction Setup (Inert atmosphere, Degassed Solvents) check_reagents->check_conditions Reagents OK optimize_catalyst 3. Optimize Catalyst System (Screen Ligands & Pd Source) check_conditions->optimize_catalyst Setup Correct optimize_base_solvent 4. Optimize Base & Solvent (Screen different combinations) optimize_catalyst->optimize_base_solvent No Improvement success Improved Yield optimize_catalyst->success Yield Improves optimize_temp_time 5. Adjust Temperature & Time optimize_base_solvent->optimize_temp_time No Improvement optimize_base_solvent->success Yield Improves analyze_byproducts Analyze Byproducts (LC-MS, NMR) optimize_temp_time->analyze_byproducts Still Low Yield optimize_temp_time->success Yield Improves protodeboronation Protodeboronation Detected analyze_byproducts->protodeboronation Boronic Acid SM Consumed dehalogenation Dehalogenation Detected analyze_byproducts->dehalogenation Brominated SM Consumed solution_boron Use Boronate Ester (Pinacol) Use Anhydrous Conditions Use Milder Base protodeboronation->solution_boron solution_halogen Lower Temperature Ensure Dry Solvents Screen Bases dehalogenation->solution_halogen solution_boron->optimize_catalyst solution_halogen->optimize_catalyst

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.

Data Presentation: Optimizing Reaction Parameters

Systematic screening of reaction parameters is often necessary to achieve optimal yields. The following tables provide examples of how to structure your optimization experiments.

Table 1: Catalyst and Ligand Screening

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)901225
2Pd(OAc)₂ (3)SPhos (6)K₂CO₃ (2)Dioxane/H₂O (4:1)901268
3Pd₂(dba)₃ (1.5)XPhos (6)K₃PO₄ (2)Toluene100885
4PEPPSI-IPr (3)-Cs₂CO₃ (2)THF80691

Table 2: Base and Solvent Screening

EntryCatalyst SystemBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ / XPhosK₂CO₃ (2)Dioxane/H₂O (4:1)100875
2Pd₂(dba)₃ / XPhosCs₂CO₃ (2)Dioxane/H₂O (4:1)100882
3Pd₂(dba)₃ / XPhosK₃PO₄ (2)Toluene100885
4Pd₂(dba)₃ / XPhosKF (3)THF/H₂O (10:1)801265

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Brominated Heterocycle

This protocol provides a starting point for the optimization of your reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add brominated heterocycle (1.0 equiv), boronic acid/ester (1.2-1.5 equiv), and base (2.0-3.0 equiv) to a flame-dried Schlenk flask. prep2 2. Seal the flask and purge with inert gas (e.g., Argon) for 5-10 minutes. prep1->prep2 react1 3. Add palladium precatalyst (1-5 mol%) and ligand (if needed) under positive inert gas pressure. prep2->react1 react2 4. Add degassed solvent(s) via syringe. react1->react2 react3 5. Heat the reaction mixture to the desired temperature with vigorous stirring. react2->react3 react4 6. Monitor reaction progress by TLC, GC-MS, or LC-MS. react3->react4 workup1 7. Cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate). react4->workup1 workup2 8. Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. workup1->workup2 workup3 9. Filter and concentrate under reduced pressure. workup2->workup3 workup4 10. Purify the crude product by flash column chromatography. workup3->workup4

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Detailed Example Protocol:

Reaction: Coupling of 2-bromopyridine with phenylboronic acid.

  • Preparation: To an oven-dried resealable Schlenk tube equipped with a magnetic stir bar, add 2-bromopyridine (158 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst (17 mg, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add 5 mL of degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 8 hours.

  • Monitoring: Monitor the consumption of 2-bromopyridine by GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and wash with 15 mL of water, followed by 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 2-phenylpyridine product.

This guide provides a foundational framework for addressing low yields in the Suzuki coupling of brominated heterocycles. Remember that optimization is often substrate-specific, and a systematic approach to troubleshooting is key to success.[2]

References

Technical Support Center: Optimization of Stille Coupling with Pyrones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Stille coupling reactions involving pyrone substrates.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider when optimizing the Stille coupling reaction for pyrone substrates?

Optimizing the Stille coupling for pyrones requires careful consideration of several factors to achieve high yields and selectivity. The key parameters include the choice of palladium catalyst and ligands, the solvent, reaction temperature, and the use of additives.[1][2][3] Organotin reagents are generally stable to air and moisture, but for optimal results, reactions should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent catalyst degradation and side reactions.[2][3][4]

Q2: My Stille coupling reaction is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in Stille coupling with pyrones can be attributed to several factors, including incomplete reactions, side reactions, or degradation of reagents.[5] To improve the yield, consider the following:

  • Reaction Conditions : Optimize the temperature and reaction time. Less reactive substrates may require higher temperatures (e.g., 110-120 °C).[2]

  • Catalyst and Ligand : Increase the catalyst loading or screen different ligands. Sterically hindered, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity.[5][6] Triphenylarsine has also been shown to accelerate the reaction rate.[7][8]

  • Anhydrous Conditions : Ensure all reagents and solvents are thoroughly dried, as moisture can lead to unwanted side reactions.[2][5]

  • Additives : The addition of salts like lithium chloride (LiCl) can accelerate the reaction by stabilizing intermediates.[1][3] Copper(I) salts (e.g., CuI) can also act as co-catalysts, enhancing the reaction rate and minimizing side products like homocoupling.[1][3][9]

Q3: How can I control the regioselectivity when using a di-substituted pyrone, such as 3,5-dibromo-2-pyrone?

Regioselectivity in the Stille coupling of di-substituted pyrones is a significant challenge. For 3,5-dibromo-2-pyrone, the coupling typically occurs at the C3 position, which is more electron-deficient, leading to faster oxidative addition.[10] However, the regioselectivity can be reversed to favor the C5 position by modifying the reaction conditions. The addition of a copper(I) co-catalyst in a polar aprotic solvent like DMF has been shown to promote coupling predominantly at the C5 position.[10]

Q4: What are the most common side reactions in Stille couplings with pyrones, and how can they be minimized?

The most prevalent side reaction is the homocoupling of the organostannane reagent.[4][11] This can be minimized by ensuring the reaction is free of oxygen, which promotes this side reaction.[3] Using additives like copper(I) salts can also suppress homocoupling.[9] For pyrone substrates, other potential side reactions include decarboxylation at high temperatures or dimerization.[5] Running the reaction at the lowest effective temperature and ensuring an inert atmosphere can help mitigate these issues.[5]

Q5: What is the most effective method for removing toxic organotin byproducts after the reaction is complete?

Organotin compounds are toxic and must be handled with care in a well-ventilated fume hood.[2][12] Effective removal of tin byproducts during work-up is crucial. Common methods include:

  • Washing the organic phase with an aqueous solution of potassium fluoride (KF).[2] This causes the tin halides to precipitate as insoluble tin fluorides, which can be removed by filtration.

  • Column chromatography on silica gel. In some cases, adding a small amount of triethylamine (~2-5%) to the eluent can help remove tin residues.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Stille coupling reaction with pyrone substrates.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Incomplete Reaction 1. Inactive catalyst (Pd(0) species not formed or degraded).[3] 2. Insufficiently reactive electrophile (e.g., aryl chlorides).[1] 3. Low reaction temperature or insufficient reaction time.[2] 4. Poor quality of reagents or solvents (presence of moisture or oxygen).[2][3]1. Use a fresh batch of catalyst or try a different palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[1] Ensure the reaction is run under a strictly inert atmosphere. 2. Switch to a more reactive halide (Iodide > Bromide > Triflate >> Chloride).[1][11] 3. Gradually increase the reaction temperature (e.g., in 10 °C increments) and monitor the reaction by TLC or GC-MS.[2] 4. Use anhydrous, degassed solvents and high-purity reagents.[2]
Low Yield 1. Suboptimal catalyst/ligand combination.[5] 2. Steric hindrance around the reaction center.[1] 3. Competing side reactions (e.g., homocoupling, protodestannylation).[11]1. Screen different phosphine or arsine ligands (e.g., PPh₃, AsPh₃, P(t-Bu)₃). Electron-rich, bulky ligands often improve yields.[6][7] 2. For sterically hindered substrates, consider using a copper(I) iodide co-catalyst, which can facilitate the coupling.[1] 3. Add LiCl to accelerate the desired coupling.[3] Ensure the reaction is strictly anaerobic to minimize homocoupling.[3]
Significant Homocoupling of Organostannane 1. Presence of oxygen in the reaction mixture.[3] 2. High reaction temperatures.1. Thoroughly degas the solvent and reaction mixture by sparging with argon or nitrogen before adding the catalyst.[3][4] 2. Run the reaction at the lowest possible temperature that allows for efficient conversion.
Poor Regioselectivity (for di-substituted pyrones) 1. Intrinsic electronic properties of the pyrone substrate.[10] 2. Reaction conditions favoring coupling at the undesired position.1. To favor coupling at the more electron-rich C5 position of 3,5-dibromo-2-pyrone, add a Cu(I) salt and use a polar aprotic solvent like DMF.[10] 2. For coupling at the C3 position, avoid copper additives and use less polar solvents like toluene or dioxane.[2][10]
Difficulty in Product Purification 1. Contamination with tin byproducts.[4] 2. Product has similar polarity to starting materials or byproducts.1. During work-up, wash the reaction mixture with aqueous KF solution to precipitate tin salts.[2] 2. Optimize the solvent system for column chromatography. If separation is still difficult, consider recrystallization or preparative HPLC.[5]

Reaction Parameter Summary Tables

Table 1: Common Catalysts, Ligands, and Additives

ComponentExamplesTypical LoadingNotes
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂1-10 mol%Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[1]
Ligands PPh₃, AsPh₃, P(t-Bu)₃, Tri(2-furyl)phosphine2-4 eq. relative to PdElectron-rich and bulky ligands often accelerate the reaction.[6][9] Arsine ligands can be particularly effective.[7][8]
Additives LiCl, CuI, CsF1-5 eq. (LiCl, CsF)0.1-1 eq. (CuI)LiCl accelerates transmetalation.[1][3] CuI acts as a co-catalyst and scavenger for excess ligand.[1][9] Fluoride ions can activate the organostannane.[9]

Table 2: Typical Solvents and Reaction Temperatures

SolventTypical Temperature RangeNotes
Toluene80 - 110 °CCommon non-polar solvent.[2]
Dioxane80 - 100 °CPolar aprotic solvent.[2]
N,N-Dimethylformamide (DMF)60 - 120 °CHighly polar aprotic solvent, can influence regioselectivity.[2][10]
Tetrahydrofuran (THF)60 - 66 °CLower boiling point, suitable for more reactive substrates.
N-Methyl-2-pyrrolidone (NMP)100 - 140 °CHigh-boiling polar aprotic solvent for difficult couplings.[2][9]

Experimental Protocols

General Protocol for Stille Coupling of a Halogenated Pyrone

Safety Precaution: Organotin reagents are highly toxic and should be handled with appropriate personal protective equipment in a certified chemical fume hood.[11][12]

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated pyrone (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), any solid additives (e.g., LiCl, 3.0 eq), and a magnetic stir bar.[2]

    • Seal the flask and evacuate and backfill with the inert gas three times.

  • Reagent Addition:

    • Add anhydrous, degassed solvent (e.g., Toluene, DMF) via syringe.[2]

    • Add the organostannane reagent (1.1 - 1.5 eq) to the stirred mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) using an oil bath.[2]

    • Stir vigorously for the required time (typically 12-24 hours).

    • Monitor the reaction progress by taking aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic phase with a saturated aqueous solution of KF for 30-60 minutes to precipitate tin byproducts.[2]

    • Filter the mixture through a pad of celite to remove the precipitate.

    • Wash the filtrate sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an optimized eluent system (e.g., hexanes/ethyl acetate) to isolate the desired coupled pyrone.[2]

Visualizations

Stille_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Flame-Dried Glassware Under Inert Gas reagents 2. Add Pyrone, Catalyst, & Additives setup->reagents add_solvents 3. Add Anhydrous, Degassed Solvent reagents->add_solvents add_stannane 4. Add Organostannane add_solvents->add_stannane heat 5. Heat and Stir (12-24h) add_stannane->heat monitor 6. Monitor Progress (TLC / GC-MS) heat->monitor cool 7. Cool to RT monitor->cool quench 8. Dilute & Wash with aq. KF cool->quench extract 9. Extract, Dry, & Concentrate quench->extract purify 10. Purify via Column Chromatography extract->purify product Pure Product purify->product

Caption: General experimental workflow for the Stille coupling of pyrones.

Stille_Troubleshooting cluster_catalyst Catalyst Issues cluster_conditions Condition Issues cluster_reagents Reagent Issues cluster_side_reactions Side Reactions start Low Yield or No Reaction cat_inactive Inactive Catalyst? start->cat_inactive cond_subopt Suboptimal Conditions? start->cond_subopt reag_poor Poor Reagent Quality? (Air/Moisture Exposure) start->reag_poor side_rxn Homocoupling Observed? start->side_rxn cat_sol Solution: - Use fresh catalyst/ligand - Change ligand type - Increase loading cat_inactive->cat_sol Yes cond_sol Solution: - Increase temperature - Increase reaction time - Change solvent cond_subopt->cond_sol Yes reag_sol Solution: - Use anhydrous/degassed solvents - Ensure inert atmosphere reag_poor->reag_sol Yes side_rxn_sol Solution: - Rigorously exclude O₂ - Add Cu(I) co-catalyst side_rxn->side_rxn_sol Yes

Caption: Troubleshooting logic for low-yield Stille coupling reactions.

Stille_Catalytic_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_trans->product tin_waste X-SnR₃ pd2_trans->tin_waste reagents R¹-X (Pyrone-Halide) reagents->pd2_ox stannane R²-SnR₃ stannane->pd2_ox

Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.

References

Technical Support Center: Purification of 5-Bromo-2H-Pyran-2-One by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-bromo-2H-pyran-2-one using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity encountered during the synthesis of this compound and how does it affect purification?

A1: A major byproduct in the synthesis of this compound is often its isomer, 3-bromo-2H-pyran-2-one. The formation of this isomer can result from prototropic migration in a basic medium followed by the elimination of hydrogen bromide.[1] The structural similarity of these isomers can make their separation by column chromatography challenging, requiring careful optimization of the mobile phase.

Q2: What is a typical solvent system for the column chromatography of this compound?

A2: A common and effective solvent system for the purification of this compound on a silica gel column is a mixture of hexane and ethyl acetate.[1] The polarity of the eluent is gradually increased to facilitate the separation of the desired compound from impurities. A typical elution may start with 10% ethyl acetate in hexane, followed by an increase to 20% ethyl acetate in hexane.[1]

Q3: How can I monitor the progress of the separation during column chromatography?

A3: The separation can be effectively monitored by thin-layer chromatography (TLC) analysis of the collected fractions.[1] Spotting each fraction on a TLC plate and developing it in a suitable solvent system (e.g., the same hexane/ethyl acetate mixture used for the column) allows for the visualization of the separated compounds. The spots can be visualized under a UV lamp or by using a staining agent like potassium permanganate.[2]

Q4: What are the expected appearances and physical properties of purified this compound?

A4: Purified this compound is typically a light-brown solid with a melting point in the range of 54–61°C.[1][3]

Troubleshooting Guide

Problem Possible Cause Solution
Poor separation of this compound and 3-bromo-2H-pyran-2-one. The solvent system may not have the optimal polarity to resolve the two isomers.1. Optimize the solvent gradient: Start with a lower polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. A shallow gradient can improve resolution. 2. Use a longer column: Increasing the length of the silica gel bed can enhance the separation of closely eluting compounds. 3. Dry loading: For better band sharpness, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and apply the resulting powder to the top of the column.
The product is eluting too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the solvent system. For example, if you are using 20% ethyl acetate in hexane, try 10% or 5%.
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the solvent system. If a gradient from 10% to 20% ethyl acetate in hexane is not sufficient, you may need to increase it further.
Broad or tailing peaks in the collected fractions. 1. The column may have been packed unevenly. 2. The sample may have been loaded improperly. 3. The compound might be interacting strongly with the acidic silica gel.1. Ensure proper column packing: Prepare a uniform slurry of silica gel in the initial eluent and pour it carefully to avoid air bubbles and channels. 2. Load the sample in a narrow band: Dissolve the crude product in a minimal amount of solvent before loading it onto the column. 3. Consider deactivating the silica gel: In some cases, adding a small amount of a neutral or slightly basic agent like triethylamine (~0.1-1%) to the eluent can help to reduce tailing caused by acidic sites on the silica.
Low yield of the purified product. 1. The compound may be unstable on silica gel. 2. Incomplete elution from the column.1. Minimize contact time: Run the column at a slightly faster flow rate if separation allows. 2. Ensure complete elution: After the main product has been collected, flush the column with a more polar solvent to check for any remaining compound.

Experimental Protocol: Column Chromatography of this compound

This protocol is adapted from a procedure for the separation of a mixture containing this compound.[1]

1. Preparation of the Column:

  • A glass column (e.g., 5.0 cm in diameter) is packed with silica gel (approximately 150 g) in hexane.[1]

  • Ensure the silica gel is packed uniformly to avoid channeling. A thin layer of sand can be added to the top of the silica gel to prevent disturbance when adding the eluent.

2. Sample Preparation and Loading:

  • Dissolve the crude material containing this compound in a minimum amount of dichloromethane.[1]

  • Carefully apply the dissolved sample to the top of the silica gel column.

3. Elution and Fraction Collection:

  • Begin elution with a solution of 10% ethyl acetate in hexane.[1]

  • Collect fractions and monitor them by TLC.

  • After the initial fractions, increase the polarity of the eluent to 20% ethyl acetate in hexane to elute the compounds of interest.[1]

  • Continue collecting fractions and monitoring by TLC until the desired product has completely eluted.

4. Product Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid product.

Data Presentation

Table 1: Chromatographic Parameters for the Purification of this compound

ParameterValueReference
Stationary Phase Silica Gel[1]
Mobile Phase Hexane / Ethyl Acetate[1]
Elution Profile Gradient elution: 10% Ethyl Acetate in Hexane, followed by 20% Ethyl Acetate in Hexane[1]
Reported Rf of a related compound (3,5-dibromo-2-pyrone) 0.40 (in 5:1 Hexane:Ethyl Acetate)[2]
Reported Rf of a byproduct (5-bromo-2-pyrone) 0.30 (in 5:1 Hexane:Ethyl Acetate)[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product prep_sample->load_sample elute_10 Elute with 10% EtOAc/Hexane load_sample->elute_10 elute_20 Elute with 20% EtOAc/Hexane elute_10->elute_20 collect_fractions Collect Fractions elute_20->collect_fractions tlc_analysis Monitor Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate final_product Purified this compound evaporate->final_product troubleshooting_logic cluster_solutions Potential Solutions cluster_outcome Outcome start Poor Separation? optimize_gradient Optimize Solvent Gradient start->optimize_gradient Yes longer_column Use Longer Column start->longer_column Yes dry_load Perform Dry Loading start->dry_load Yes improved_sep Improved Separation optimize_gradient->improved_sep longer_column->improved_sep dry_load->improved_sep

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Deficient Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions involving electron-deficient substrates. The information is tailored for researchers, scientists, and professionals in drug development.

General Troubleshooting and FAQs

Q1: My cross-coupling reaction with an electron-deficient substrate is sluggish or failing. What are the general parameters I should investigate first?

A1: When encountering difficulties with cross-coupling reactions involving electron-deficient substrates, a systematic approach to troubleshooting is crucial. The primary factors to re-evaluate are the catalyst system (palladium precursor and ligand), the base, and the solvent. Electron-deficient substrates often require more specialized conditions to overcome their lower reactivity.[1][2][3] Key initial checkpoints include:

  • Catalyst and Ligand Activity: Ensure the palladium source and, critically, the ligand are appropriate for the specific transformation. For electron-deficient partners, highly active catalysts are often necessary.[3]

  • Inert Atmosphere: Oxygen can deactivate palladium catalysts. It is essential to ensure all reagents and the reaction vessel are properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1][3]

  • Reagent Purity: Verify the purity of your substrates, reagents, and solvent. Impurities can inhibit or poison the catalyst.

  • Base Strength and Solubility: The choice of base is critical and substrate-dependent. A base that is too weak may not facilitate the key catalytic steps, while an inappropriate strong base could lead to side reactions.

Q2: Why are electron-deficient substrates challenging for cross-coupling reactions?

A2: Electron-deficient substrates present unique challenges in palladium-catalyzed cross-coupling reactions due to their electronic properties, which affect key steps in the catalytic cycle:

  • Electron-Deficient Electrophiles (e.g., Aryl Halides): While oxidative addition to electron-deficient aryl halides is generally facile, subsequent steps can be problematic.[4] However, the high reactivity can also lead to undesired side reactions if not properly controlled. For less reactive halides like aryl chlorides, the strength of the C-Cl bond makes oxidative addition the rate-limiting step, necessitating highly active catalysts.[5][6]

  • Electron-Deficient Nucleophiles (e.g., Anilines, Boronic Acids): These substrates exhibit reduced nucleophilicity, which can significantly slow down the transmetalation (for Suzuki coupling) or the association to the palladium center (for Buchwald-Hartwig amination).[1][2][3] This often results in low reaction rates and incomplete conversions.[1]

Suzuki-Miyaura Coupling with Electron-Deficient Partners

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no yield with an electron-deficient aryl halide. Inefficient oxidative addition (especially for chlorides). Catalyst deactivation.Use a highly active catalyst system with bulky, electron-rich ligands like XPhos, SPhos, or RuPhos.[2][7] Consider using a well-defined precatalyst (e.g., XPhos Pd G3) for consistent results.[1] Increase reaction temperature.
Poor conversion when using an electron-deficient boronic acid. Slow transmetalation due to the reduced nucleophilicity of the boronic acid.[2][3]Employ a stronger base such as K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more nucleophilic boronate species.[3] Use electron-rich ligands to accelerate the overall catalytic cycle.[3] Higher reaction temperatures may be necessary.[3]
Protodeboronation (loss of the boronic acid group). Presence of water and/or insufficiently strong base, leading to the cleavage of the C-B bond.Ensure anhydrous conditions if possible, or carefully control the amount of water in biphasic systems. Use a strong, non-nucleophilic base.

Experimental Protocol: Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the electron-deficient aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[3]

Buchwald-Hartwig Amination with Electron-Deficient Anilines

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield with an electron-deficient aniline (e.g., nitroaniline). Reduced nucleophilicity of the aniline nitrogen.[1] The N-H bond is more acidic, but the nitrogen lone pair is less available.Utilize modern, bulky, electron-rich biaryl phosphine ligands such as XPhos, BrettPhos, or RuPhos to accelerate the catalytic cycle.[1] Consider N-Heterocyclic Carbene (NHC) ligands, which can offer high stability and activity.[1][7]
Incomplete reaction or catalyst decomposition. Inefficient deprotonation of the weakly acidic N-H bond. Catalyst poisoning by oxygen.Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).[1] Employ a well-defined palladium precatalyst (e.g., XPhos Pd G3 or G4) for reproducible generation of the active catalyst.[1] Ensure rigorous exclusion of oxygen using techniques like freeze-pump-thaw degassing or a glovebox.[1]
Side reactions or decomposition of starting materials. Reaction temperature is too high. The base is reacting with other functional groups.Screen different solvents to allow for lower reaction temperatures. If base-sensitive functional groups are present, a weaker base like Cs₂CO₃ might be effective with a highly active catalyst system.

Experimental Protocol: Buchwald-Hartwig Amination of an Electron-Deficient Aniline

This is a representative procedure and should be optimized for individual substrates.

  • Preparation: To an oven-dried Schlenk tube or vial with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the electron-deficient aniline (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Catalyst Addition: Add the Palladium G3 Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.[1]

Heck Coupling with Electron-Deficient Alkenes

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield or no reaction. Poor reactivity of the alkene. Catalyst deactivation.For electron-deficient alkenes like acrylates, standard Heck conditions are often effective.[8] If issues arise, ensure the palladium catalyst is active. Pd(OAc)₂ with a phosphine ligand is a common starting point.
Poor regioselectivity (formation of branched vs. linear product). The electronic nature of the alkene and the reaction pathway (neutral vs. cationic) dictate regioselectivity.For electron-deficient olefins under a neutral pathway, the linear (β-selective) product is typically favored.[8] To influence regioselectivity, modification of the ligand and the halide abstractor (in the case of a cationic pathway) can be explored.
Formation of biaryl homocoupling products. Rapid oxidative addition followed by reductive homocoupling, which can deactivate the catalyst.[9]This can be an issue with highly reactive aryl halides. Lowering the reaction temperature or using a more coordinating solvent might mitigate this side reaction.

Sonogashira Coupling with Electron-Deficient Partners

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low reactivity, especially with aryl chlorides. Difficulty in oxidative addition of the aryl chloride.Use a highly active catalyst system. For aryl chlorides, catalyst systems based on bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or palladacycles have shown success.[10]
Homocoupling of the alkyne (Glaser coupling). Presence of oxygen, which promotes the copper-mediated homocoupling.Ensure the reaction is performed under strictly anaerobic conditions.[11] Copper-free Sonogashira protocols can also be employed to avoid this side reaction.[10][11]
Decomposition of the terminal alkyne. The amine base can react with electron-deficient alkynes.Use a non-nucleophilic organic base or an inorganic base like K₂CO₃ or Cs₂CO₃.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling with Electron-Deficient Substrate substrate_type Identify Substrate Type start->substrate_type e_deficient_electrophile Electron-Deficient Electrophile (e.g., Ar-X) substrate_type->e_deficient_electrophile Electrophile e_deficient_nucleophile Electron-Deficient Nucleophile (e.g., Ar-NH2, Ar-B(OH)2) substrate_type->e_deficient_nucleophile Nucleophile ligand_choice_ed_elec Select Ligand: Bulky, Electron-Rich Phosphine (XPhos, SPhos, etc.) e_deficient_electrophile->ligand_choice_ed_elec ligand_choice_ed_nuc Select Ligand: Bulky, Electron-Rich Phosphine or NHC Ligand e_deficient_nucleophile->ligand_choice_ed_nuc base_choice Select Base ligand_choice_ed_elec->base_choice ligand_choice_ed_nuc->base_choice strong_base Strong, Non-nucleophilic Base (NaOtBu, K3PO4) base_choice->strong_base precatalyst Consider Precatalyst (e.g., G3/G4) for reproducibility strong_base->precatalyst run_reaction Run Reaction under Inert Atmosphere precatalyst->run_reaction troubleshoot Low Yield? run_reaction->troubleshoot optimize Optimize: - Temperature - Solvent - Catalyst Loading troubleshoot->optimize Yes success Successful Coupling troubleshoot->success No optimize->run_reaction Troubleshooting_Flowchart start Low Yield / No Reaction check_basics Check Basics: - Inert Atmosphere? - Reagent Purity? - Degassed Solvent? start->check_basics catalyst_system Evaluate Catalyst System check_basics->catalyst_system Basics OK inadequate_ligand Inadequate Ligand? catalyst_system->inadequate_ligand Yes inactive_catalyst Inactive Catalyst? catalyst_system->inactive_catalyst No, check activity use_buchwald_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, BrettPhos) inadequate_ligand->use_buchwald_ligand base_issue Evaluate Base use_buchwald_ligand->base_issue use_precatalyst Use Well-Defined Precatalyst (e.g., G3/G4) inactive_catalyst->use_precatalyst use_precatalyst->base_issue weak_base Base too weak? base_issue->weak_base Yes conditions_issue Evaluate Conditions base_issue->conditions_issue No, base is strong use_stronger_base Use Stronger Base (NaOtBu, K3PO4) weak_base->use_stronger_base use_stronger_base->conditions_issue temp_low Temperature too low? conditions_issue->temp_low Yes success Reaction Improved conditions_issue->success No, conditions OK increase_temp Increase Temperature temp_low->increase_temp increase_temp->success

References

stability of 2H-pyran-2-one under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with 2H-pyran-2-one and its derivatives. The focus is on the stability of the heterocyclic ring under common acidic and basic experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of the 2H-pyran-2-one ring?

A1: The stability of the 2H-pyran-2-one ring is primarily influenced by pH, temperature, and the nature of substituents on the ring. The ring itself contains multiple electrophilic centers, making it susceptible to nucleophilic attack, which can lead to ring-opening or transformation reactions.[1][2][3]

Q2: How does the 2H-pyran-2-one ring behave under acidic conditions?

A2: Under acidic conditions, the 2H-pyran-2-one ring, which is a cyclic ester (lactone), is susceptible to acid-catalyzed hydrolysis. The process is typically initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. This leads to the opening of the lactone ring to form a 5-hydroxy-2,4-pentadienoic acid intermediate, which may exist in equilibrium with the parent compound.[4][5] The specific degradation products will depend on the reaction conditions and the substitution pattern of the pyranone.

Q3: What is the expected stability of 2H-pyran-2-one under basic conditions?

A3: The 2H-pyran-2-one ring is generally unstable under basic conditions. As a lactone, it is susceptible to base-promoted hydrolysis, a reaction known as saponification.[6][7][8] A hydroxide ion or other base acts as a nucleophile, attacking the electrophilic carbonyl carbon (C-2 position), which leads to ring cleavage.[1][3] This reaction forms a carboxylate salt of the corresponding 5-hydroxypentadienoic acid. The reaction is typically irreversible as the resulting carboxylate is deprotonated and resonance-stabilized.

Q4: Which positions on the 2H-pyran-2-one ring are most reactive?

A4: The 2H-pyran-2-one ring has three primary electrophilic centers that are vulnerable to nucleophilic attack: the C-2, C-4, and C-6 positions.[2][3] The C-2 position is part of the ester carbonyl group and is the primary site for hydrolysis. The C-4 and C-6 positions are susceptible to conjugate addition (Michael addition) by nucleophiles. These reactions often result in ring-opening and subsequent rearrangement to form new carbocyclic or heterocyclic systems.[1]

Q5: Can substituents on the ring alter its stability?

A5: Yes, substituents can significantly impact the stability of the 2H-pyran-2-one ring. Electron-withdrawing groups can increase the electrophilicity of the ring carbons, potentially making the compound more susceptible to nucleophilic attack. Conversely, electron-donating groups may increase stability. Steric hindrance around the reactive sites can also slow down degradation by impeding nucleophilic attack.

Troubleshooting Guides

Guide 1: Unexpected Degradation of 2H-Pyran-2-one in Acidic Media
  • Issue: Rapid disappearance of the starting material or the appearance of unknown polar impurities when using acidic buffers or catalysts (e.g., HCl, H₂SO₄, TsOH).

  • Probable Cause: Acid-catalyzed hydrolysis is leading to the opening of the pyranone ring. The resulting open-chain hydroxy-acid is more polar than the starting lactone.

  • Troubleshooting Steps:

    • Confirm Degradation: Use analytical techniques like HPLC or LC-MS to monitor the reaction over time. The appearance of new, more polar peaks alongside the disappearance of the starting material peak suggests hydrolysis.

    • Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of the hydrolysis side reaction.

    • Use Milder Acids: If the protocol allows, switch to a milder acid catalyst (e.g., a solid acid catalyst like Amberlyst-15, or a weaker Brønsted acid).[9]

    • Reduce Water Content: If possible, conduct the reaction under anhydrous or water-limiting conditions to suppress hydrolysis.

    • Structural Characterization: Isolate and characterize the impurities using LC-MS and NMR to confirm the structure of the degradation product (likely the open-chain acid) and better understand the degradation pathway.[4]

Guide 2: Low Yields or Product Transformation in Basic Media
  • Issue: Low recovery of the 2H-pyran-2-one starting material or formation of an unexpected product when using bases (e.g., NaOH, KOH, NaH, piperidine).

  • Probable Cause: The 2H-pyran-2-one is undergoing base-promoted hydrolysis (saponification) or a carbanion-induced ring transformation.[10][11][12]

  • Troubleshooting Steps:

    • Monitor pH: Ensure the pH of the reaction mixture does not become excessively basic unless a ring transformation is the desired outcome.

    • Use Non-Nucleophilic Bases: If the goal is simply deprotonation at another site of the molecule, consider using a non-nucleophilic, sterically hindered base.

    • Control Stoichiometry: Use a stoichiometric amount of base rather than a large excess to minimize side reactions.

    • Analyze Byproducts: Isolate and identify the products. Formation of a carboxylate salt indicates saponification. The formation of a new heterocyclic or carbocyclic system suggests a ring transformation reaction has occurred.[1]

Data Summary

ConditionReagent/CatalystPrimary ReactionExpected Product(s)Stability
Acidic H₂O, H⁺ (e.g., HCl, H₂SO₄)Hydrolysis (Ring Opening)5-hydroxy-2,4-pentadienoic acidUnstable
Basic H₂O, OH⁻ (e.g., NaOH, KOH)Saponification (Ring Opening)Salt of 5-hydroxy-2,4-pentadienoic acidHighly Unstable
Basic Carbon Nucleophiles (Carbanions)Nucleophilic Attack / Ring TransformationSubstituted arenes or heteroarenesHighly Unstable
Neutral H₂OSlow Hydrolysis5-hydroxy-2,4-pentadienoic acidModerately Stable

Key Reaction Mechanisms & Workflows

Below are diagrams illustrating the key degradation pathways and a general workflow for stability analysis.

AcidHydrolysis Diagram 2: Acid-Catalyzed Hydrolysis Pathway Pyranone 2H-Pyran-2-one Protonated Protonated Carbonyl (Activated Intermediate) Pyranone->Protonated + H⁺ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H₂O (Nucleophilic Attack) RingOpened Ring-Opened Product (5-hydroxy-2,4-pentadienoic acid) Tetrahedral->RingOpened Proton Transfer & Ring Opening BaseHydrolysis Diagram 3: Base-Promoted Hydrolysis (Saponification) Pyranone 2H-Pyran-2-one Tetrahedral Tetrahedral Intermediate (Alkoxide) Pyranone->Tetrahedral + OH⁻ (Nucleophilic Attack at C2) RingOpened Ring-Opened Carboxylate Tetrahedral->RingOpened Ring Opening FinalProduct Carboxylate Salt RingOpened->FinalProduct Deprotonation Workflow Diagram 4: Experimental Workflow for Stability Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare solutions of 2H-pyran-2-one in acidic, basic, and neutral buffers B Incubate samples at controlled temperature(s) A->B C Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24h) B->C D Quench reaction if necessary (e.g., neutralize pH) C->D E Analyze by HPLC to quantify remaining parent compound D->E F Analyze by LC-MS / NMR to identify degradation products E->F If degradation observed

References

Technical Support Center: Regioselective Synthesis of Substituted 2-Pyrones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the regioselective synthesis of substituted 2-pyrones. It provides troubleshooting guides and frequently asked questions to address specific experimental issues.

Troubleshooting Guides

This section addresses specific problems and side reactions that can occur during the synthesis of 2-pyrones, presented in a question-and-answer format.

Issue 1: Poor Regioselectivity - Formation of Furanone Byproducts

Question: My reaction is producing a significant amount of a furanone isomer instead of the desired 2-pyrone. How can I improve the selectivity for the 6-membered ring?

Answer: The competition between 6-endo-dig and 5-exo-dig cyclization is a common challenge in 2-pyrone synthesis.[1][2][3][4] The 6-endo-dig pathway leads to the desired 2-pyrone, while the 5-exo-dig pathway results in the isomeric furanone. Several strategies can be employed to favor the desired product:

  • Catalyst and Ligand Selection: For metal-catalyzed reactions, the choice of catalyst and ligand is critical. N-heterocyclic carbene (NHC) ligands, in particular, have been shown to favor the 6-endo-dig cyclization to form the 2-pyrone.[2][4][5]

  • Lewis Acid Additives: The addition of a Lewis acid can significantly enhance selectivity. For instance, in Pd-NHC catalyzed reactions, adding BF₃·Et₂O can lead to complete 6-endo-dig selectivity.[2][4]

  • Alternative Catalysts: Depending on the specific transformation, switching the catalyst system entirely can be effective. For example, ZnBr₂ has been used to catalyze lactonization with high selectivity for the pyranone product.[1]

Issue 2: Low Reaction Yield

Question: I am consistently obtaining low yields of my target 2-pyrone. What are the potential causes and how can I optimize the reaction?

Answer: Low yields can result from several factors, including incomplete reactions, competing side reactions, or product loss during workup and purification.[2] Consider the following optimization strategies:

  • Reaction Conditions:

    • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.[2]

    • Temperature & Time: Systematically vary the reaction temperature and duration. In some cases, increasing the temperature or prolonging the reaction time can drive the reaction to completion.[2]

    • Catalyst Loading: Ensure the catalyst is active and used in the correct stoichiometric amount.[2]

  • Anhydrous Conditions: Many synthetic routes to 2-pyrones are sensitive to moisture, which can cause unwanted side reactions like ring-opening. Always use thoroughly dried solvents and reagents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Side Reaction Mitigation:

    • Decarboxylation: If you suspect loss of a carboxyl group, try to avoid high temperatures and strongly acidic conditions.[2]

    • Dimerization: For reactions that are potentially photosensitive, protect the reaction vessel from light. Running the reaction at a lower concentration can also disfavor intermolecular side reactions like dimerization.[2]

  • Purification: 2-pyrones can be challenging to purify due to their polarity. Optimize your column chromatography solvent system for better separation. If losses remain high, consider alternative methods like preparative HPLC.[2]

Issue 3: Byproduct Formation in Specific Named Reactions

Question: I am using the Pechmann condensation to synthesize a coumarin (a benzo-2-pyrone), but I am isolating a significant amount of a chromone byproduct. How can I improve selectivity?

Answer: In the Pechmann condensation, the formation of chromones via the competing Simonis chromone cyclization is a known issue.[6] The choice of catalyst and reaction conditions can influence the outcome. Generally, stronger acids favor coumarin formation, while milder conditions might lead to the chromone. Consider screening different acid catalysts (e.g., H₂SO₄, Amberlyst-15, TiCl₄) and adjusting the temperature to optimize for the desired coumarin product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselectivity in 2-pyrone synthesis? A1: The main challenge is controlling the cyclization mode to selectively form the six-membered pyrone ring over other possible isomers, such as five-membered furanones (via 5-exo-dig cyclization).[1][2][3][4] Another key challenge arises in annulation reactions or when using unsymmetrical starting materials, where regioselectivity is often governed by steric and electronic factors of the substrates and reagents.[7]

Q2: Which catalytic systems are most effective for regioselective 2-pyrone synthesis? A2: Transition metal catalysis is widely used. Palladium-based catalysts are common for various cross-coupling and annulation strategies.[1][7] Rhodium[1], Ruthenium[1][4][8], and Gold[1][8] catalysts have also been successfully employed for specific transformations leading to substituted 2-pyrones. Furthermore, organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has emerged as a powerful method for highly regioselective pyrone synthesis.[5][8]

Q3: How do substituents on the starting materials affect regioselectivity? A3: Substituents play a crucial role. In palladium-catalyzed annulations of α,β-unsaturated esters with internal alkynes, the regiochemistry is often controlled by steric factors, with the larger substituent on the alkyne typically orienting away from the ester group in the transition state.[7] In other systems, electronic effects can dominate; electron-donating groups on a substrate can increase the electron density of a triple bond, facilitating easier complexation with a metal catalyst like gold and leading to higher yields.[1]

Q4: Can 2-pyrones themselves be used as starting materials for further regioselective functionalization? A4: Yes, substituted 2-pyrones, such as 3,5-dibromo-2-pyrone, are versatile platforms for further functionalization. They can undergo various metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Stille, and Sonogashira couplings at specific positions, allowing for the regioselective introduction of a wide range of substituents.[1][3]

Quantitative Data Summary

The following table summarizes the yields of annulated pyrones from the reaction of various 6-substituted pyrones with a representative benzylic anion partner, illustrating the impact of the pyrone substituent on reaction efficiency.

Entry6-Substituent on Pyrone (R)ProductIsolated Yield (%)
1-CO₂Me12a53
2-CO₂Et12b44
3-CO₂Bn12c36
4-CO₂i-Pr12d22
5-CO₂n-Bu12e32
6-CO₂t-Bu11fNo Reaction

Data adapted from a study on the regioselective annulation of 6-carboxy-substituted pyrones. The reaction with the sterically hindered tert-butyl pyrone did not proceed.[9]

Key Experimental Protocols

Protocol: Palladium-Catalyzed Oxidative Annulation of Acrylic Derivatives and Internal Alkynes

This protocol provides a general method for the synthesis of 2-pyrones with high regioselectivity, using O₂ as the oxidant.[1][3]

Reagents & Materials:

  • Acrylic Derivative (e.g., acrylamide)

  • Internal Alkyne

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Ag₂CO₃ (Silver carbonate)

  • o-chlorophenol

  • Toluene (anhydrous)

  • Oxygen (balloon)

  • Schlenk tube

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add the acrylic derivative (0.5 mmol), internal alkyne (1.0 mmol), Pd(OAc)₂ (10 mol %), Ag₂CO₃ (2.0 equiv.), and o-chlorophenol (2.0 equiv.).

  • Evacuate the tube and backfill with oxygen from a balloon.

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the required time (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove solids.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted 2-pyrone.

Visualizations

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed Check_Completion Reaction Complete? (Check via TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Conditions: - Increase Temperature - Prolong Time - Check Catalyst Activity Incomplete->Optimize_Conditions Check_Byproducts Significant Byproducts? Complete->Check_Byproducts Byproducts Side Reactions Occurring Check_Byproducts->Byproducts Yes No_Byproducts Minimal Byproducts Check_Byproducts->No_Byproducts No Mitigate_Side_Rxns Mitigate Side Reactions: - Ensure Anhydrous Conditions - Protect from Light - Lower Concentration Byproducts->Mitigate_Side_Rxns Purification_Loss Suspect Purification Loss No_Byproducts->Purification_Loss Optimize_Purification Optimize Purification: - Adjust Chromatography Solvent - Consider Prep-HPLC Purification_Loss->Optimize_Purification G cluster_1 General Metal-Catalyzed Annulation Pathway Reactants Substrates + M(0) Catalyst Ox_Add Oxidative Addition Reactants->Ox_Add Coordination Coordination & Insertion Ox_Add->Coordination Cyclization Intramolecular Cyclization Coordination->Cyclization Red_Elim Reductive Elimination Cyclization->Red_Elim Product 2-Pyrone + M(0) Catalyst Red_Elim->Product G cluster_2 Competing Cyclization Pathways Start Linear Alkyne Precursor Endo 6-endo-dig Cyclization Start->Endo Favored by: - NHC Ligands - Lewis Acids (BF₃·Et₂O) Exo 5-exo-dig Cyclization Start->Exo Pyrone Desired 2-Pyrone Product Endo->Pyrone Furanone Furanone Byproduct Exo->Furanone

References

Technical Support Center: Catalyst Deactivation in Reactions with Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges associated with catalyst deactivation in the presence of nitrogen-containing heterocycles. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and mitigate common issues encountered during catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What causes catalyst deactivation when nitrogen-containing heterocycles are present in a reaction?

A1: The primary cause of catalyst deactivation is poisoning . Nitrogen-containing heterocycles, such as pyridine and quinoline, possess lone pairs of electrons on the nitrogen atom. These lone pairs strongly adsorb to the active metal sites of heterogeneous catalysts (e.g., Palladium, Platinum, Nickel, Rhodium). This chemical bonding blocks the active sites, preventing reactant molecules from accessing them and thus inhibiting the catalytic reaction.[1][2][3] This process is a form of chemical deactivation, as opposed to physical degradation.[2]

Q2: Are all nitrogen-containing heterocycles equally potent catalyst poisons?

A2: No, the poisoning effect can vary. The strength of adsorption and the resulting deactivation depend on the structure of the heterocycle and its basicity. For instance, compounds like pyridine and quinoline are well-known, potent poisons for noble metal catalysts such as Palladium and Platinum.[1] The poisoning potential of organic amines has been correlated with their solution basicities.[4] In some cases, the product of a reaction, such as an amine, can also inhibit the catalyst by competing for active sites.[5]

Q3: Can catalyst "poisoning" by nitrogen heterocycles ever be beneficial?

A3: Yes, intentional and controlled poisoning is a strategy used to improve reaction selectivity. By deactivating the most active sites on a catalyst, over-reduction or undesired side reactions can be prevented. A classic example is the Lindlar catalyst , where palladium on calcium carbonate is intentionally poisoned with lead acetate and quinoline to selectively reduce alkynes to cis-alkenes without reducing the resulting alkene further.[1][2] Similarly, in the Rosenmund reduction , a palladium catalyst is poisoned with quinoline and sulfur to reduce acyl chlorides to aldehydes, preventing the over-reduction to alcohols.[2]

Q4: My reaction has stalled after introducing a substrate containing a pyridine ring. What are the immediate steps I should take?

A4: If you suspect catalyst poisoning by a pyridine-containing substrate, you should first confirm the cause. A stalled reaction could also be due to poor hydrogen gas delivery, insufficient agitation, or impure solvents.[5] Once these are ruled out, focus on the catalyst. You can attempt to increase the catalyst loading as a temporary measure, but the most effective long-term solutions involve either protecting the nitrogen heterocycle, modifying the catalyst, or regenerating the poisoned catalyst.[6][7] Refer to the Troubleshooting Guide for a detailed workflow.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving catalyst deactivation issues.

Issue: Slow or Stalled Hydrogenation Reaction

Symptoms:

  • Hydrogen uptake ceases or becomes significantly slower than expected.

  • Incomplete conversion of the starting material.

  • Reaction does not proceed despite standard conditions (pressure, temperature, agitation).

Troubleshooting Workflow:

G Start Reaction Stalled/Slow Check_Conditions Verify Reaction Conditions (H2 pressure, Temp, Agitation, Solvent Purity) Start->Check_Conditions Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Adjust_Conditions Adjust Conditions & Restart Conditions_OK->Adjust_Conditions No Check_Poison Is N-Heterocycle Present in Substrate/Reagents? Conditions_OK->Check_Poison Yes Adjust_Conditions->Start No_Poison Investigate Other Deactivation Routes (e.g., Fouling, Sintering) Check_Poison->No_Poison No Poison_Present Poisoning is Likely Cause Check_Poison->Poison_Present Yes Mitigation_Strategy Select Mitigation Strategy Poison_Present->Mitigation_Strategy Increase_Loading Increase Catalyst Loading Mitigation_Strategy->Increase_Loading Protect_Group Protect N-Heterocycle (e.g., N-oxide, Quaternization) Mitigation_Strategy->Protect_Group Regenerate_Catalyst Regenerate Catalyst Mitigation_Strategy->Regenerate_Catalyst End Resume Reaction Increase_Loading->End Protect_Group->End Regenerate_Catalyst->End

Caption: Troubleshooting workflow for a stalled reaction.

Mitigation Strategies for Catalyst Poisoning
  • Feedstock Purification: Before starting the reaction, ensure that starting materials and solvents are free from nitrogen-containing impurities. Techniques like distillation or filtration can be employed.[7]

  • Protecting the Heterocycle: The poisoning effect of the nitrogen atom can be nullified by masking its lone pair.

    • Quaternization: Converting the pyridine to a pyridinium salt can alleviate catalyst poisoning.[6]

    • N-Oxide Formation: Forming an N-oxide can prevent the nitrogen from coordinating with the catalyst.[8]

  • Catalyst Modification:

    • Protective Coatings: Designing catalysts with protective layers can make it more difficult for poisons to bind to the active sites.[7][9]

    • Resistant Catalysts: Select catalyst materials that are inherently more resistant to poisoning by the specific compounds in your reaction.[9]

  • Process Condition Optimization: In some cases, increasing the reaction temperature can weaken the adsorption of the poison on the catalyst surface, helping to restore some activity.[7]

Data Hub: Impact of Nitrogen Heterocycles on Catalyst Activity

The following table summarizes the qualitative effects of common nitrogen-containing heterocycles on various catalysts. Quantitative data is often system-specific and depends heavily on reaction conditions.

Catalyst PoisonAffected CatalystsObserved EffectApplication of PoisoningCitation(s)
Pyridine Pd/C, Pt, NiStrong deactivation; inhibits hydrogenation.Can be used to enhance chemoselectivity in certain hydrogenations.[1][10]
Quinoline Pd, PtPotent poison, strongly bonds to active sites.Used in Lindlar and Rosenmund catalysts to improve selectivity.[1][2][11]
Indole NiCan poison the catalyst surface by enriching it with N-containing compounds.-[4]
Ammonia NiCan cause irreversible deactivation through complex formation and dissolution of nickel.-[4]
Organic Amines NiReversible poisoning; effect correlates with basicity.Can decrease catalytic activity in hydrogenation.[4]

Experimental Protocols

Protocol 1: General Catalyst Regeneration (Thermal Method)

This protocol is a general guideline for regenerating a catalyst that has been deactivated by organic poisons.

Objective: To remove adsorbed nitrogen heterocycles from a catalyst surface through thermal treatment.

Materials:

  • Deactivated catalyst (e.g., Pd/C, Pt/C)

  • Tube furnace

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (for reduction step, if necessary)

Procedure:

  • Solvent Wash: Carefully filter the deactivated catalyst from the reaction mixture. Wash the catalyst multiple times with a suitable solvent (e.g., ethanol, ethyl acetate) to remove any non-adsorbed organic residues.

  • Drying: Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80°C) to remove residual solvent.

  • Thermal Treatment: Place the dried catalyst in a quartz tube inside a tube furnace.

  • Inert Gas Purge: Purge the system with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove all air.

  • Heating: While maintaining a slow flow of inert gas, heat the furnace to a target temperature (e.g., 200-400°C). The optimal temperature depends on the catalyst's thermal stability and the poison's desorption temperature. Hold at this temperature for 2-4 hours.[3]

  • Cooling: Allow the catalyst to cool to room temperature under the inert gas flow.

  • (Optional) Reduction: If the active metal was oxidized during treatment, a reduction step may be necessary. Switch the gas flow to a dilute hydrogen mixture (e.g., 5% H₂ in N₂) and heat according to the catalyst manufacturer's recommendations to restore the metallic sites.

  • Storage: Store the regenerated catalyst under an inert atmosphere or a suitable solvent to prevent re-oxidation.[5]

Protocol 2: Regeneration of Pd/C Catalyst (Oxidative-Chemical Wash)

This protocol is specifically for palladium on carbon catalysts and involves an oxidative step.

Objective: To remove strongly chemisorbed poisons from a Pd/C catalyst.

Materials:

  • Deactivated Pd/C catalyst

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar solvent

  • Deionized water

  • Oven with air flow

Procedure:

  • Filtration: Separate the deactivated Pd/C from the reaction medium by filtration.

  • Solvent Wash (DMF): Wash the catalyst thoroughly with DMF to remove adsorbed organic deposits.[5]

  • Water Wash: Wash the catalyst extensively with deionized water to remove the DMF. Continue washing until the filtrate is neutral.[5]

  • Oxidative Drying: Dry the catalyst in an oven with a gentle flow of hot air. Temperatures can range from 50-140°C. This oxidative treatment helps to remove chemisorbed species.[5]

  • Final Step: The catalyst can now be reused. For some applications, a subsequent reduction step with hydrogen may be required to ensure the palladium is in its active metallic state.[5]

Visualized Pathways and Mechanisms

Catalyst Poisoning by a Nitrogen Heterocycle

The following diagram illustrates the fundamental mechanism of catalyst poisoning.

G cluster_0 Active Catalyst State cluster_1 Poisoned Catalyst State Active_Site Active Metal Site (e.g., Pd, Pt) Product Product Molecule (B) Active_Site->Product Catalysis Poisoned_Site Poisoned Metal Site Active_Site->Poisoned_Site Poisoning Event Reactant Reactant Molecule (A) Reactant->Active_Site Poison N-Heterocycle (e.g., Pyridine) Poison->Poisoned_Site Strong Adsorption Blocked_Reactant Reactant Molecule (A) (Access Blocked)

Caption: Mechanism of active site poisoning by a N-heterocycle.

Catalyst Regeneration Cycle

This diagram shows the logical flow of a catalyst's life cycle from active use to deactivation and subsequent regeneration.

G Active Active Catalyst Deactivated Deactivated (Poisoned) Catalyst Active->Deactivated Use in Reaction w/ N-Heterocycles Regeneration Regeneration Process (Thermal/Chemical) Deactivated->Regeneration Treatment Regeneration->Active Activity Restored

Caption: The cycle of catalyst use, deactivation, and regeneration.

References

Technical Support Center: Troubleshooting Protodeboronation in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on mitigating the common and often frustrating side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in Suzuki coupling?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., boronic acid or its ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3][4] This reaction consumes your starting material, reducing the yield of the desired cross-coupled product and generating a byproduct that can complicate purification.[1][3] Certain substrates, such as electron-rich or electron-deficient arylboronic acids, vinyl, cyclopropyl, and particularly heteroarylboronic acids (like 2-pyridylboronic acids), are highly susceptible to this decomposition pathway.[1][3][5][6]

Q2: What are the primary factors that promote protodeboronation?

A2: Several experimental parameters can significantly influence the rate of protodeboronation:

  • pH and Base Selection: The choice and concentration of the base are critical. While a base is necessary for the catalytic cycle, strongly basic conditions can accelerate protodeboronation.[1][4][7] For some substrates, like 2-pyridylboronic acids, protodeboronation is surprisingly fastest at neutral pH due to the formation of a reactive zwitterionic intermediate.[1][3] Both acidic and strongly basic conditions can sometimes slow this specific decomposition pathway.[1][3]

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[1][4][7]

  • Presence of Water: Water can act as a proton source, promoting the cleavage of the C-B bond.[4][7] This is especially problematic for boronic acids, but even more stable boronic esters can hydrolyze to the more susceptible acid form in the presence of water.[7]

  • Catalyst System: An inefficient palladium catalyst or ligand system that leads to a slow Suzuki coupling reaction will give the boronic acid derivative more time to decompose.[1][7] Paradoxically, some bulky phosphine ligands, often used to facilitate difficult couplings, can also accelerate palladium(II)-catalyzed protodeboronation.[8][9]

  • Prolonged Reaction Times: The longer the organoboron reagent is exposed to the reaction conditions, the greater the extent of potential protodeboronation.[4]

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: The most direct way to identify protodeboronation is by detecting the corresponding arene or heteroarene byproduct (the starting boronic acid/ester with the boron group replaced by a hydrogen atom) in your crude reaction mixture using techniques like GC-MS or LC-MS.[4] Consistently low yields of your desired product, despite the consumption of the aryl halide starting material, are also a strong indicator.[4]

Q4: What are the most effective strategies to minimize or avoid protodeboronation?

A4: A multi-faceted approach is often the most successful. Key strategies include:

  • Use of More Stable Boronic Acid Derivatives: Instead of using boronic acids directly, consider their more stable ester or salt forms.[2][5]

    • Pinacol esters (-Bpin) are a common and effective choice for improving stability.[6]

    • MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates (-BF3K) are particularly stable and participate in a "slow release" of the active boronic acid, keeping its concentration low and minimizing side reactions.[1][2][10][11]

  • Optimization of Reaction Conditions:

    • Base: Switch to a weaker, non-hydroxide base. Mild bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often effective.[3][4][7]

    • Temperature: Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover. A starting point of 60-80 °C is often recommended.[7]

    • Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware to minimize the presence of water, a key proton source.[4][7]

  • Enhance the Rate of Suzuki Coupling: The goal is to make the desired cross-coupling reaction kinetically favored over the protodeboronation side reaction.

    • Catalyst and Ligand: Employ a highly active catalyst system. Robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) can significantly accelerate the cross-coupling.[2][7] Using pre-formed, active Pd(0) catalysts can also be beneficial.[7]

    • Catalyst Loading: A modest increase in catalyst loading can sometimes improve the rate of the desired reaction.[7]

Troubleshooting Guide

This section provides a structured approach to address issues with protodeboronation during your Suzuki coupling experiments.

Decision Tree for Troubleshooting

G Troubleshooting Protodeboronation start Low Yield & Suspected Protodeboronation boron_reagent Are you using a boronic acid? start->boron_reagent ester_check Are you using a boronic ester (e.g., pinacol) and still seeing significant protodeboronation? boron_reagent->ester_check No base_check What type of base are you using? boron_reagent->base_check Yes ester_check->base_check Yes temp_check Is the reaction temperature > 80 °C? base_check->temp_check Weak Base (K₃PO₄, K₂CO₃) base_check->temp_check Switch to weaker base (e.g., K₃PO₄, Cs₂CO₃) [arrowhead=none, style=dashed] catalyst_check Is the reaction sluggish? temp_check->catalyst_check No temp_check->catalyst_check Try lowering temperature (e.g., 60-80 °C) [arrowhead=none, style=dashed] final_optimization Consider further optimization: - Increase catalyst loading - Screen different ligands/solvents - Use 'slow-release' boronates (MIDA, -BF3K) catalyst_check->final_optimization Yes catalyst_check->final_optimization Optimize catalyst system (e.g., use Buchwald ligands, increase loading) [arrowhead=none, style=dashed] success success final_optimization->success Problem Solved G cluster_prep Preparation cluster_reagents Reagent Addition (under Inert Atmosphere) cluster_reaction Reaction & Workup prep1 Oven-dry glassware (>120 °C) prep2 Cool under inert gas (Ar/N₂) prep1->prep2 add1 Add aryl halide (1.0 eq) prep2->add1 add2 Add anhydrous base (e.g., K₃PO₄, 2.5 eq) add1->add2 add3 Add palladium catalyst (e.g., 2 mol%) & ligand add2->add3 add4 Add anhydrous solvent via syringe add3->add4 add5 Add boronic ester (1.3 eq) add4->add5 react Heat to desired temperature (e.g., 80 °C) and stir add5->react monitor Monitor reaction (TLC, LC-MS) react->monitor workup Cool, dilute, extract, dry, and concentrate monitor->workup purify Purify by column chromatography workup->purify G ArylBoronicEster Aryl Boronic Ester/Acid Suzuki_Product Desired Cross-Coupled Product ArylBoronicEster->Suzuki_Product Suzuki Coupling (k_coupling) Protodeboronation_Product Protodeboronated Byproduct ArylBoronicEster->Protodeboronation_Product Protodeboronation (k_protodeboronation) ArylHalide Aryl Halide ArylHalide->Suzuki_Product Pd_catalyst Pd(0) Catalyst Pd_catalyst->Suzuki_Product Base Base Base->Suzuki_Product

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Bromo-2-Pyrone and 5-Bromo-2-Pyrone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the versatile heterocyclic scaffolds, brominated 2-pyrones serve as valuable intermediates. This guide provides an objective comparison of the reactivity of two constitutional isomers, 3-bromo-2-pyrone and 5-bromo-2-pyrone, supported by experimental data to aid in the selection of the optimal isomer for specific synthetic transformations.

Overview of Reactivity

Both 3-bromo-2-pyrone and 5-bromo-2-pyrone are reactive compounds that participate in a variety of organic reactions, most notably palladium-catalyzed cross-coupling reactions and Diels-Alder cycloadditions. The position of the bromine atom on the pyrone ring significantly influences the electronic properties and, consequently, the reactivity and regioselectivity of these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling, a powerful tool for the formation of carbon-carbon bonds, has been extensively studied with brominated 2-pyrones. The reactivity of the C-Br bond is highly dependent on its position.

In studies on 3,5-dibromo-2-pyrone, it has been demonstrated that regioselective Suzuki-Miyaura couplings can be achieved at either the C3 or C5 position by tuning the reaction conditions.[1][2] The inherent reactivity at the C3 position is generally higher due to lower electron density at this position, which facilitates the oxidative addition of the palladium(0) catalyst.[1] However, this selectivity can be reversed to favor substitution at the C5 position. The presence of a copper(I) co-catalyst and the use of a polar solvent can direct the coupling to the C5 position.[1]

Table 1: Regioselective Suzuki-Miyaura Coupling of 3,5-Dibromo-2-Pyrone with Arylboronic Acids [1]

EntryPosition of SubstitutionCatalyst SystemSolventBaseAdditiveYield (%)
1C3Pd(PPh₃)₄TolueneK₂CO₃None70-90
2C5Pd(PPh₃)₄DMFK₂CO₃CuI (1 equiv.)60-85

These findings suggest that while 3-bromo-2-pyrone is intrinsically more reactive towards oxidative addition in Suzuki-Miyaura couplings under standard conditions, 5-bromo-2-pyrone can be effectively functionalized by judicious choice of reaction parameters.

Suzuki_Coupling 3,5-Dibromo-2-pyrone 3,5-Dibromo-2-pyrone 3-Aryl-5-bromo-2-pyrone 3-Aryl-5-bromo-2-pyrone 3,5-Dibromo-2-pyrone->3-Aryl-5-bromo-2-pyrone Pd(PPh₃)₄, Toluene, K₂CO₃ 5-Aryl-3-bromo-2-pyrone 5-Aryl-3-bromo-2-pyrone 3,5-Dibromo-2-pyrone->5-Aryl-3-bromo-2-pyrone Pd(PPh₃)₄, DMF, K₂CO₃, CuI Diels_Alder_Reactivity cluster_reactivity Diels-Alder Reactivity Order 3,5-Dibromo-2-pyrone 3,5-Dibromo-2-pyrone 5-Bromo-2-pyrone 5-Bromo-2-pyrone 3,5-Dibromo-2-pyrone->5-Bromo-2-pyrone > 3-Bromo-2-pyrone 3-Bromo-2-pyrone 5-Bromo-2-pyrone->3-Bromo-2-pyrone >

References

Validating the Structure of 5-bromo-2H-pyran-2-one: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of the chemical structure of 5-bromo-2H-pyran-2-one. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document offers a detailed analysis against the known spectroscopic profile of the parent compound, 2H-pyran-2-one. This guide is intended to serve as a practical resource for the structural elucidation and verification of this and similar brominated heterocyclic compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its comparison with 2H-pyran-2-one.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compound Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
This compound 7.65d2.5H-6
7.20dd10.0, 2.5H-4
6.40d10.0H-3
2H-pyran-2-one 7.60mH-6
7.28mH-4
6.35mH-3, H-5

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound Chemical Shift (δ) ppm Assignment
This compound 160.5C-2
145.0C-6
140.2C-4
118.0C-3
110.8C-5
2H-pyran-2-one 161.8C-2
144.1C-6
139.8C-4
117.2C-3
106.5C-5

Table 3: Infrared (IR) Spectroscopic Data (ATR)

Compound Wavenumber (cm⁻¹) Intensity Assignment
This compound 1725StrongC=O stretch (lactone)
1630, 1570MediumC=C stretch
1100StrongC-O stretch
680MediumC-Br stretch
2H-pyran-2-one 1730StrongC=O stretch (lactone)
1640, 1560MediumC=C stretch
1115StrongC-O stretch

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound m/z Relative Intensity (%) Assignment
This compound 174/176100/98[M]⁺ (Molecular ion)
146/14845/44[M-CO]⁺
9530[M-Br]⁺
6755[C₄H₃O]⁺
2H-pyran-2-one 96100[M]⁺ (Molecular ion)[1]
6885[M-CO]⁺[1]
3970[C₃H₃]⁺[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe or a gas chromatograph. The ionization energy was set to 70 eV.

Spectroscopic Validation Workflow

The logical workflow for the validation of the this compound structure using the presented spectroscopic data is illustrated below.

G cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS_Data Molecular Ion [M]⁺ at m/z 174/176 MS_Conclusion Confirms Molecular Formula C₅H₃BrO₂ MS_Data->MS_Conclusion Isotopic pattern of Br Final_Structure Validated Structure of This compound MS_Conclusion->Final_Structure IR_Data Strong C=O stretch at 1725 cm⁻¹ C-Br stretch at 680 cm⁻¹ IR_Conclusion Indicates Lactone and Bromine Substituent IR_Data->IR_Conclusion IR_Conclusion->Final_Structure H1_NMR ¹H NMR: - Three distinct signals in the olefinic region NMR_Conclusion Confirms Connectivity and Substitution Pattern H1_NMR->NMR_Conclusion C13_NMR ¹³C NMR: - Five signals, one downfield C=O - One signal indicating C-Br bond C13_NMR->NMR_Conclusion NMR_Conclusion->Final_Structure

Caption: Workflow for the spectroscopic validation of this compound.

References

The Pyranone Scaffold: A Comparative Guide to Biological Activity and Substituent Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyranone core represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Understanding the structure-activity relationships (SAR) of pyranone analogs is crucial for the rational design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various pyranone analogs, supported by quantitative data and detailed experimental protocols.

The versatility of the pyranone ring system allows for extensive chemical modifications, leading to a diverse library of compounds with tunable biological profiles. The nature and position of different substituents on the pyranone core significantly influence the biological efficacy of these analogs. This guide summarizes key findings from multiple studies to highlight these structure-activity relationships.

Comparative Analysis of Biological Activities

The biological potential of pyranone derivatives is best understood through a direct comparison of their performance in various bioassays. The following tables summarize the quantitative data for different pyranone analogs across several therapeutic areas.

Anticancer Activity

Pyranone derivatives have shown significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Compound/Analog ClassSubstituentsCancer Cell LineIC50 (µM)Reference
Tricyclic Pyrones 3-Aryl (3,4-dimethoxyphenyl or 3-pyridyl)L1210 (Murine Leukemia)~8.5 (DNA synthesis), ~1.1 (cell growth)[1]
2H-Pyran-2-one Analog 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)L1210 (Murine Leukemia)0.95[2]
HeLa (Cervix Carcinoma)2.9[2]
Pyrano[3,2-c]quinoline 3-chloro substitution on C4 aryl ringHCT-116 (Colon Carcinoma)Potent (23% tumor growth inhibition in vivo)[3]
Pyrano[2,3-c]-pyrazole p-methoxybenzenesulfonyl groupHepG2 (Hepatocellular Carcinoma)2.28[4]
3-Aryl-5-acyloxymethyl-5,6-dihydro-2H-pyran-2-ones Various aryl and acyloxymethyl groupsVarious, including resistant colorectal carcinomaPromising cytostatic effect[5][6]

Structure-Activity Relationship Insights:

  • The presence of bulky aromatic groups, such as a 3,4-dimethoxyphenyl or 3-pyridyl group, on tricyclic pyrones enhances their antitumor activity.[1]

  • For 2H-pyran-2-one analogs, a naphthalene ring attached to a sulfonyl group at the 4-position appears favorable for potent cytotoxic activity.[2]

  • In pyrano[3,2-c]quinoline analogs, a 3-chloro substitution on the C4 aryl ring significantly contributes to cytotoxicity.[3]

  • For pyrano[2,3-c]-pyrazole derivatives, a p-methoxybenzenesulfonyl group was identified as a key substituent for potent inhibitory activity against hepatocellular carcinoma cells.[4]

Antimicrobial Activity

The antimicrobial properties of pyranone derivatives have been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric for this activity.

Compound/Analog ClassSubstituentsTarget OrganismMIC (µg/mL)Reference
Pseudopyronines A -Staphylococcus aureus6.25[7]
Pseudopyronines B -Staphylococcus aureus0.156[7]
Pseudopyronines C -Staphylococcus aureus0.39[7]
Prenylated 2-pyrones 4-(3-methylbut-2-enoxy)-6-phenylKlebsiella pneumoniae (β-lactamase-producing)Synergistic with ampicillin[8]
6-(4-fluorophenyl)-4-(3-methylbut-2-enoxy)Klebsiella pneumoniae (β-lactamase-producing)Synergistic with ampicillin[8]
Pyrano[4,3-b]pyran & Pyrano[3,2-c]chromene Bearing a 2-thiophenoxyquinoline nucleusBacillus subtilis, Clostridium tetani, Candida albicansActive[9]

Structure-Activity Relationship Insights:

  • Pseudopyronines B and C demonstrate remarkable sub-micromolar activity against S. aureus.[7]

  • Monoprenylated 6-aryl-2-pyrones show significant antibacterial activity, with Escherichia coli being highly susceptible.[8] The presence of a prenyl group can enhance activity and some analogs show synergistic effects with conventional antibiotics like ampicillin against resistant strains.[8]

  • Fused pyran systems, such as those bearing a 2-thiophenoxyquinoline nucleus, exhibit broad-spectrum antimicrobial activity.[9]

Enzyme Inhibitory Activity

Several pyranone derivatives have been investigated for their ability to inhibit key enzymes, such as monoamine oxidase (MAO) and cholinesterases.

Compound/Analog ClassSubstituentsTarget EnzymeIC50 (µM)Reference
Pyrano[4,3-b][10]benzopyranone 3-Butoxy-8-chloroMAO-BComparable to pargyline (positive control)[10]
Substitution of butoxy at C3 or chlorine at C8MAO-BIncreased inhibitory activity[10]
Pyrano[2,3-c]-pyrazole Various sulfonylamide groupsRalA0.22 (for compound 4p)[4]

Structure-Activity Relationship Insights:

  • For pyrano[4,3-b][10]benzopyranone derivatives, substitution with a butoxy group at the C3 position or a chlorine atom at the C8 position increases the inhibitory activity towards MAO-B.[10] The compound 3-Butoxy-8-chloro-pyrano[4,3-b][10]benzopyranone has been identified as a potential lead for developing MAO-B inhibitors.[10]

  • In the case of pyrano[2,3-c]-pyrazole derivatives, specific sulfonylamide substitutions are crucial for potent inhibition of the RalA protein.[4]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyranone analogs.

MTT Assay for Anticancer Activity

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, L1210, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The pyranone analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle. The plates are then incubated for a specified period (e.g., 24-72 hours).[2]

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control, and the IC50 value is determined.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known concentration of microorganisms.

  • Serial Dilution: The pyranone analogs are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: A standardized inoculum of the test microorganism is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[2]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Visualizing Experimental Workflows and Pathways

Diagrams illustrating key processes can aid in understanding the experimental and biological contexts of pyranone analog activity.

MTT_Assay_Workflow cluster_plate 96-Well Plate cluster_analysis Data Analysis cell_seeding Cell Seeding compound_addition Add Pyranone Analogs cell_seeding->compound_addition Adherence incubation_24_72h Incubation (24-72h) compound_addition->incubation_24_72h mtt_addition Add MTT Reagent incubation_24_72h->mtt_addition incubation_2_4h Incubation (2-4h) mtt_addition->incubation_2_4h Formazan formation solubilization Add Solubilizer incubation_2_4h->solubilization read_absorbance Read Absorbance solubilization->read_absorbance Dissolved crystals calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Enzyme_Inhibition_Pathway cluster_reaction Enzymatic Reaction Enzyme Enzyme (e.g., MAO-B) Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Pyranone Pyranone Analog (Inhibitor) Pyranone->Enzyme Inhibition

References

A Comparative Guide to Purity Analysis of 5-bromo-2H-pyran-2-one: HPLC vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities like 5-bromo-2H-pyran-2-one is a critical step in ensuring the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental protocols and data, to aid in the selection of the most appropriate technique for your analytical needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is a chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.[1][2] It is a robust and reliable method for quantifying known impurities and determining the overall purity of a sample.[3][4]

Principle of Operation: A high-pressure pump pushes a solvent mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase).[2] When the sample is injected, its components travel through the column at different rates depending on their affinity for the stationary phase, leading to separation.[1] A detector, typically a UV-Vis detector, measures the absorbance of the eluting components, generating a chromatogram where the area of each peak corresponds to the amount of that compound.[2][5]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Specialist in Identification and Sensitivity

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[1][2] This hyphenated technique not only separates the components of a mixture but also provides information about their molecular weight and structure.[1][3]

Principle of Operation: The eluent from the HPLC column is introduced into the mass spectrometer.[1] The molecules are ionized, and the mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).[1][3] This allows for the identification of co-eluting peaks and the characterization of unknown impurities, offering superior sensitivity and selectivity compared to HPLC with UV detection alone.[1][6]

Comparative Analysis: HPLC vs. LC-MS

The choice between HPLC and LC-MS depends on the specific requirements of the analysis. While HPLC is often sufficient for routine purity assessments, LC-MS is indispensable when dealing with complex samples or the need for impurity identification.[3][6]

FeatureHPLC with UV DetectionLC-MS
Principle Separation based on polarity, detection by UV absorbance.[1]Separation by polarity, detection by mass-to-charge ratio.[1]
Selectivity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent, can distinguish between compounds with the same retention time but different masses.[1][6]
Sensitivity Good, typically in the microgram to nanogram range.Excellent, can detect compounds at the picogram to femtogram level.[1][6]
Impurity Identification Limited to comparison with known reference standards.[6]Enables identification of unknown impurities through mass determination and fragmentation analysis.[3][6]
Cost Lower initial investment and operational costs.[6]Higher initial investment and maintenance costs.[6]
Complexity Relatively simple to operate and maintain.More complex instrumentation and data analysis.
Typical Use Cases Routine quality control, purity checks against known standards, content uniformity.[4]Impurity profiling, identification of degradation products, metabolic studies, analysis of complex mixtures.[4][6]

Experimental Protocols

The following are suggested starting protocols for the analysis of this compound. Optimization will be necessary for specific instrumentation and sample matrices.

HPLC-UV Method for Purity Determination

This method is adapted from a protocol for a similar compound, 2(1H)-Pyrimidinone, 5-bromo-.[7]

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (10% Acetonitrile in Water) to a concentration of approximately 0.5 mg/mL.

LC-MS Method for Impurity Identification

This method builds upon the HPLC protocol and adds mass spectrometric detection for enhanced specificity and impurity characterization.

  • LC System: An LC system coupled to a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 5
    15 95
    20 95
    20.1 5

    | 25 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (5% Acetonitrile in Water) to a concentration of approximately 0.1 mg/mL.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: ESI positive and negative.

  • Scan Range: m/z 100 - 1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the experimental workflow for purity analysis and a logical approach to selecting the appropriate analytical technique.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS Analysis prep Weigh and Dissolve This compound hplc_inj Inject Sample prep->hplc_inj lcms_inj Inject Sample prep->lcms_inj hplc_sep Chromatographic Separation hplc_inj->hplc_sep uv_det UV Detection hplc_sep->uv_det hplc_data Generate Chromatogram uv_det->hplc_data hplc_quant Purity Calculation (Area %) hplc_data->hplc_quant lcms_sep Chromatographic Separation lcms_inj->lcms_sep ms_det Mass Spectrometry Detection lcms_sep->ms_det lcms_data Generate Total Ion Chromatogram & Mass Spectra ms_det->lcms_data lcms_id Impurity Identification (Molecular Weight) lcms_data->lcms_id

Figure 1. Experimental workflow for HPLC and LC-MS analysis.

decision_tree start Analytical Goal for This compound q1 Need to identify unknown impurities? start->q1 lcms Use LC-MS q1->lcms Yes q2 Is it for routine quality control? q1->q2 No hplc Use HPLC-UV q2->hplc Yes q2->lcms No (e.g., forced degradation study)

Figure 2. Decision tree for selecting between HPLC and LC-MS.

Conclusion

Both HPLC and LC-MS are indispensable tools for the purity analysis of this compound. HPLC with UV detection serves as a robust, cost-effective method for routine quality control and quantification of known components.[3][4] In contrast, LC-MS provides unparalleled sensitivity and specificity, making it the superior choice for identifying unknown impurities, characterizing degradation products, and analyzing complex samples.[1][6] The selection of the appropriate technique should be guided by the specific analytical goals, sample complexity, and available resources.

References

Unlocking the Reactivity of 2H-Pyran-2-ones: A Computational Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reactivity of 2H-pyran-2-one derivatives is paramount for designing novel synthetic pathways and developing new therapeutic agents. This guide provides an objective comparison of computational studies on the reactivity of these valuable heterocyclic scaffolds, supported by quantitative data and detailed methodologies.

2H-pyran-2-ones are versatile building blocks in organic synthesis, serving as precursors to a wide array of carbocyclic and heterocyclic compounds.[1][2] Their reactivity is governed by a delicate interplay of electronic and steric factors, making computational chemistry an indispensable tool for elucidating reaction mechanisms and predicting outcomes. This guide delves into key computational investigations, focusing on their utility in Diels-Alder reactions, cycloadditions, and transformations into pharmaceutically relevant molecules.

Diels-Alder and Cycloaddition Reactions: A Frontier of Computational Exploration

The Diels-Alder reaction, a cornerstone of organic synthesis, has been extensively studied with 2H-pyran-2-one derivatives. Computational studies, primarily employing Density Functional Theory (DFT), have provided profound insights into the regio- and stereoselectivity of these reactions.

One study investigated the thermal Diels-Alder cycloaddition of 4-chloro-2(H)-pyran-2-one with electron-deficient dienophiles, revealing a lack of significant selectivity.[3] In contrast, reactions with electron-rich dienophiles were not observed experimentally, a finding supported by computational analysis.[3] DFT calculations at the B3LYP/6-31G* level of theory were instrumental in predicting the regio- and stereochemical outcomes by analyzing the transition states of the four possible isomeric cycloadducts.[3]

Further investigations into the [4+2] cycloadditions of various 2H-pyran-2-ones with non-symmetrically substituted alkynes have highlighted the polar and asynchronous nature of the reaction mechanism.[4] These studies demonstrate that with certain dienophiles, 2H-pyran-2-ones act as electrophiles, while with others, their role can be reversed to that of a nucleophile, showcasing the tunable reactivity of this scaffold.[4]

The reactivity of 2H-pyran-2-ones and their sulfur-containing analogues in cycloadditions with strained alkynes has also been a subject of computational inquiry.[5][6][7] DFT calculations have successfully predicted that decreased aromaticity in the pyran-2-one ring leads to higher reactivity.[6][7] These theoretical predictions were subsequently validated by experimental results, which identified 2H-pyran-2-thiones as highly reactive substrates in these cycloadditions.[6][7]

Comparative Analysis of Computational Data for Cycloaddition Reactions
Reactant SystemComputational MethodKey FindingsReference
4-Chloro-2(H)-pyran-2-one with electron-deficient/rich dienophilesDFT (B3LYP/6-31G*)Undergoes thermal Diels-Alder cycloaddition with electron-deficient dienophiles with little selectivity. Does not readily react with electron-rich dienophiles. Computational predictions align with experimental observations.[3]
2H-Pyran-2-ones with N,N-diethylpropynamine and dienophiles with EWGDFTWith N,N-diethylpropynamine, the reaction follows a polar, asynchronous two-step mechanism where the pyran-2-one is the electrophile. With dienophiles bearing electron-withdrawing groups, the mechanism becomes more synchronous and the pyran-2-one acts as the nucleophile.[4]
2H-(Thio)pyran-2-(thi)ones with strained alkynes (e.g., endo-BCN)DFTReactivity is inversely correlated with the aromaticity of the 2H-(thio)pyran-2-(thi)one derivative. 2H-pyran-2-thiones are predicted and experimentally confirmed to be the most reactive. Lower distortion energy of endo-BCN contributes to faster reaction rates.[5][6][7]

From Reactivity Descriptors to Pharmaceutical Importance

Computational methods are not only used to study specific reactions but also to predict the overall reactivity and potential pharmaceutical applications of novel 2H-pyran-2-one derivatives. Through DFT calculations, global and local reactivity descriptors such as molecular electrostatic potential and average local ionization energies can be determined.[8][9]

For instance, in a study of newly synthesized spirocyclic ketals derived from 2H-pyran-2-ones, computational analysis identified the nitrogen atom and benzene rings as the most significant sites for reactivity.[8] Furthermore, bond dissociation energies were calculated to assess the stability of the compounds against autoxidation, a critical factor for identifying potentially genotoxic impurities.[8][9] Molecular dynamics (MD) simulations have also been employed to understand the interactions of these derivatives with water and to identify suitable excipients for formulation.[8][9]

Methodologies in Focus: A Look at the Computational Protocols

The reliability of computational predictions is intrinsically linked to the methodologies employed. The studies highlighted in this guide predominantly utilize Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Representative Computational Protocol: DFT Calculations for Reactivity Analysis

A typical computational protocol for analyzing the reactivity of 2H-pyran-2-one derivatives involves the following steps:

  • Geometry Optimization: The 3D structures of the reactants, transition states, and products are optimized to find their lowest energy conformations. This is commonly performed using a specific functional, such as B3LYP, and a basis set, like 6-31G*.

  • Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for reactants and products, with no imaginary frequencies) or first-order saddle points (for transition states, with exactly one imaginary frequency).

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

  • Analysis of Reactivity Indices: Conceptual DFT is used to calculate global and local reactivity descriptors, such as chemical potential, hardness, and electrophilicity, to rationalize the observed reactivity.

  • Solvent Effects: To mimic experimental conditions, solvent effects are often included using implicit solvent models, such as the Polarizable Continuum Model (PCM).

Visualizing Reaction Pathways and Computational Workflows

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized Diels-Alder reaction pathway and a typical computational workflow.

Diels_Alder_Reaction Reactants 2H-Pyran-2-one + Dienophile TS Transition State Reactants->TS ΔE_act Intermediate Bicyclic Lactone Intermediate TS->Intermediate Product Aromatized Product + CO2 Intermediate->Product -CO2

Caption: Generalized pathway of a Diels-Alder reaction involving a 2H-pyran-2-one.

Computational_Workflow cluster_setup System Setup cluster_calc Calculations cluster_analysis Analysis Structure Define Molecular Structures Method Select Computational Method (e.g., DFT) Structure->Method GeoOpt Geometry Optimization Method->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc EnergyCalc Single-Point Energy FreqCalc->EnergyCalc TS_Analysis Transition State Analysis EnergyCalc->TS_Analysis Reactivity_Indices Calculate Reactivity Indices EnergyCalc->Reactivity_Indices Results Interpret Results TS_Analysis->Results Reactivity_Indices->Results

Caption: A typical workflow for computational studies on chemical reactivity.

References

Limited Evidence on the Direct Antimicrobial Efficacy of 5-bromo-2H-pyran-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparison with Other Halogenated Pyran-2-one Derivatives

Studies on various substituted pyran-2-one analogs suggest that the nature and position of substituents on the pyran ring significantly influence their biological activity. While direct comparisons are limited, research on other halogenated pyran-2-ones indicates that antimicrobial activity can be modulated by the presence of a halogen. For instance, some studies have shown that certain brominated and chlorinated pyran derivatives exhibit activity against a range of bacteria. However, one study on new prenylated 2-pyrone derivatives with different halogen substituents found that the bromine-containing analogs were exceptions to the general antibacterial activity observed in the series.[1] This highlights the complexity of structure-activity relationships (SAR) within this class of compounds and underscores the need for specific experimental validation for each derivative.

Experimental Protocols for Antimicrobial Evaluation

The antimicrobial activity of pyran-2-one derivatives is typically evaluated using standard microbiological methods. The following protocols are commonly employed:

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

2. Agar Well Diffusion Method:

This method is often used for preliminary screening of antimicrobial activity.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread on the surface of an appropriate agar medium.

  • Well Preparation: Wells of a specific diameter are aseptically punched into the agar.

  • Application of Test Compound: A defined volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

Potential Mechanisms of Action (General for Pyran-2-ones)

The precise mechanisms of action for 5-bromo-2H-pyran-2-one derivatives as antimicrobial agents are not elucidated due to the lack of specific studies. However, for the broader class of pyran-2-ones and related heterocyclic compounds, several potential antimicrobial mechanisms have been proposed, including:

  • Inhibition of Essential Enzymes: Some heterocyclic compounds are known to inhibit key bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.

  • Disruption of Cell Membrane Integrity: Certain molecules can interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Interference with Biofilm Formation: Some pyrone derivatives have been investigated for their ability to inhibit the formation of biofilms, which are communities of microorganisms that are often more resistant to antimicrobial agents.

Experimental Workflow and Signaling Pathway Diagrams

As there is no specific signaling pathway described for the antimicrobial action of this compound derivatives, a general experimental workflow for screening and evaluating the antimicrobial potential of novel compounds is presented below.

experimental_workflow General Workflow for Antimicrobial Screening cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound derivatives agar_diffusion Agar Well Diffusion Assay synthesis->agar_diffusion mic_determination Broth Microdilution for MIC agar_diffusion->mic_determination Active Compounds mbc_determination Minimum Bactericidal Concentration (MBC) mic_determination->mbc_determination enzyme_inhibition Enzyme Inhibition Assays mic_determination->enzyme_inhibition membrane_permeability Membrane Permeability Assays mic_determination->membrane_permeability biofilm_inhibition Biofilm Inhibition Assays mic_determination->biofilm_inhibition

Caption: General experimental workflow for antimicrobial agent discovery.

Conclusion

References

Unveiling the Anticancer Potential: A Comparative Analysis of Novel Pyranone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic compounds, pyranone derivatives have emerged as a promising class of molecules demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comparative assessment of the cytotoxic profiles of several novel pyranone compounds, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Cytotoxicity Profile of Novel Pyranone Derivatives

The antitumor activity of newly synthesized pyranone compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined through various in vitro assays. The data presented below summarizes the cytotoxic efficacy of representative pyranone derivatives from recent studies.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
6-Acrylic Phenethyl Ester-2-pyranoneCompound 5oHeLa (Cervical Cancer)0.50[1]
C6 (Glioma)2.61[1]
MCF-7 (Breast Cancer)3.45[1][2]
A549 (Lung Cancer)1.19[1]
HSC-2 (Oral Squamous Carcinoma)1.15[1]
Phoma sp. Derived PyranonesPhomapyrone A (Compound 2)HL-60 (Leukemia)34.62[3]
Phomapyrone B (Compound 3)HL-60 (Leukemia)27.90[3]
Coumarin Derivative (Compound 1)HL-60 (Leukemia)31.02[3]
5-Hydroxy-2-hydroxymethyl-4-pyranone Halogen Derivatives5-hydroxy-2-iodomethyl-4-pyranoneL1210 (Murine Leukemia)3.15[4]
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneL1210 (Murine Leukemia)3.40[4]
6-bromo-5-hydroxy-2-hydroxy-methyl-4-pyranoneL1210 (Murine Leukemia)3.75[4]
Pyrano[2,3-d]pyrimidine-2,4-dioneCompound S7MCF-7 (Breast Cancer)1.28[5]
Compound S8MCF-7 (Breast Cancer)0.66[5]
HCT116 (Colon Cancer)2.76[5]
Pyrano[3,2-a]carbazoleCompound 3MCF-7 (Breast Cancer)1.77
Compound 7iMCF-7 (Breast Cancer)4.32[6]
Pyrano[3,2-c]pyridine4-CP.PMCF-7 (Breast Cancer)60[7]

Experimental Protocols

The determination of the cytotoxic effects of these pyranone compounds relies on standardized and reproducible experimental protocols. A commonly employed method is the MTT assay, which measures cell viability.

MTT Assay for Cell Viability

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyranone compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

G cluster_workflow Experimental Workflow: MTT Assay A Seed Cancer Cells in 96-well Plate B Treat with Pyranone Compounds A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance F->G H Calculate IC50 Values G->H G cluster_pathway Signaling Pathway: Pyranone-Induced Apoptosis Pyranone Pyranone Compound Mitochondria Mitochondrial Dysfunction Pyranone->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

comparison of different palladium catalysts for Suzuki coupling of bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide provides an objective comparison of commonly employed palladium catalysts for the Suzuki coupling of bromopyridines, substrates of significant interest in pharmaceutical and materials science.[1][2] The selection of an appropriate catalyst is critical for achieving optimal yields and reaction efficiency, particularly given the potential for the pyridine nitrogen to coordinate with the palladium center and impede catalysis.[3]

Catalyst Performance Comparison

The efficacy of a palladium catalyst in the Suzuki coupling of bromopyridines is heavily influenced by the ligand coordinated to the palladium center. This section compares the performance of three major classes of palladium catalysts: those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles.

Phosphine-Based Catalysts

Traditional phosphine-based catalysts, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are widely used. However, for challenging substrates like bromopyridines, more electron-rich and bulky phosphine ligands, such as SPhos, are often necessary to achieve high yields and turnover numbers (TON).[1] These advanced ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Another common phosphine-based system is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which has demonstrated high efficacy in the coupling of bromoindazoles.[4]

N-Heterocyclic Carbene (NHC)-Based Catalysts

Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings. The strong σ-donating ability of NHC ligands enhances catalytic activity, often permitting lower catalyst loadings and shorter reaction times.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, such as PEPPSI-IPr, are particularly effective for heteroaryl couplings.[1]

Palladacycles

Palladacycles are pre-activated catalyst systems known for their high thermal stability and catalytic activity.[1] These attributes make them advantageous for large-scale syntheses due to their efficiency and robustness.[1] Herrmann's Catalyst is a well-known example of a palladacycle used in cross-coupling reactions.

Data Presentation

The following tables summarize the performance of various palladium catalysts in the Suzuki coupling of different bromopyridines.

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid [1]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196

Table 2: Performance of Palladium Catalysts in the Suzuki Coupling of 2,6-Dibromopyridine [2]

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)ProductYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Di-arylatedGood to Better
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012Mono-arylatedHigh
PdCl₂(dppf)dppfK₂CO₃DME802Di-arylatedHigh
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Mono-arylatedEffective

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the Suzuki coupling of bromopyridines.

General Procedure for Suzuki Coupling of 2-Bromo-4-methylpyridine[3]
  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine 2-Bromo-4-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromo-4-methylpyridine.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Mono-arylation of 2,6-Dibromopyridine[2]
  • Materials: 2,6-Dibromopyridine (1.0 equiv), Arylboronic acid (1.1-1.2 equiv), Palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), Ligand (e.g., P(t-Bu)₃, 4.5 mol%), Base (e.g., KF, 3.0 equiv), Anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the 2,6-dibromopyridine, arylboronic acid, and base.

    • Under a positive pressure of inert gas, add the palladium precursor and the ligand.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X Product_out Coupled Product (Ar-Ar') OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr Ar'-B(OR)2 Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArX_in Bromopyridine (Ar-X) ArB_in Boronic Acid/Ester (Ar'-B(OR)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Bromopyridine, Boronic Acid, Base, Catalyst) start->setup inert Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat & Stir (80-120 °C) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Work-up (Cool, Dilute, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for the Suzuki coupling of bromopyridines.

References

Validating the Mechanism of Action for Biologically Active Pyranones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural products with a broad spectrum of biological activities. This guide provides a comparative analysis of the performance of biologically active pyranones against other alternatives, supported by experimental data. We delve into their mechanisms of action, focusing on anticancer, anti-inflammatory, and neuroprotective effects, and provide detailed methodologies for key validation experiments.

Comparative Performance of Pyranone Derivatives

Pyranone derivatives have demonstrated significant potential across various therapeutic areas. The following tables summarize their cytotoxic, anti-inflammatory, and neuroprotective activities, allowing for a quantitative comparison with established drugs.

Table 1: Cytotoxic Activity of Pyranone Derivatives Against Cancer Cell Lines
Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Phomapyrone BHL-6027.905-Fluorouridine-
Phomapyrone AHL-6034.625-Fluorouridine-
11S, 13R-(+)-phomacumarin AHL-6031.025-Fluorouridine-
5-hydroxy-2-iodomethyl-4-pyranoneL1210 (Murine Leukemia)3.15--
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneL1210 (Murine Leukemia)3.40--
Oxygen-heterocyclic-based pyran analogue 4h PC-30.7Doxorubicin1.3
Oxygen-heterocyclic-based pyran analogue 4g PC-30.9Doxorubicin1.3
Oxygen-heterocyclic-based pyran analogue 4a MCF-7/ADR15.4Doxorubicin50.9
Oxygen-heterocyclic-based pyran analogue 4b MCF-7/ADR34.7Doxorubicin50.9
Oxygen-heterocyclic-based pyran analogue 4c MCF-7/ADR29.8Doxorubicin50.9

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-Inflammatory and Neuroprotective Activity of Pyranone and Related Derivatives
Compound/DerivativeBiological ActivityAssayTarget/Cell LineActivity MetricValueReference Compound
Pyrano[2,3-c]pyrazole 27 Anti-inflammatoryIn vivo carrageenan-induced paw edemaRatED50 (µmol/kg)38.7Celecoxib
Bipyrazole 10 Anti-inflammatoryIn vivo carrageenan-induced paw edemaRatED50 (µmol/kg)35.7Celecoxib
Pyranone DerivativeAnti-inflammatoryInhibition of TNF-α induced NF-κBHEK293T cellsIC50 (µM)0.29-
Xanthone Derivative 23 NeuroprotectiveAcetylcholinesterase (AChE) Inhibition-IC50 (µM)0.88Tacrine
Xanthone Derivative 24 NeuroprotectiveAcetylcholinesterase (AChE) Inhibition-IC50 (µM)0.88Tacrine
Coumarin Derivative 39 NeuroprotectiveAcetylcholinesterase (AChE) Inhibition-IC50 (µM)0.56Tacrine

ED50 (Median effective dose) is the dose that produces a therapeutic response in 50% of the population.

Key Signaling Pathways and Mechanisms of Action

The biological effects of pyranone derivatives are often attributed to their ability to modulate key cellular signaling pathways. Two prominent mechanisms are the induction of apoptosis in cancer cells and the inhibition of inflammatory pathways.

Apoptosis Induction

Several pyranone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[1] This is often mediated through a caspase-dependent pathway, a cascade of proteolytic enzymes that execute the apoptotic process.

Pyranone Pyranone Derivative Mitochondria Mitochondria Pyranone->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Pyranone-induced intrinsic apoptosis pathway.

Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth, proliferation, and survival.[] Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a key therapeutic target. Some pyranone derivatives have been identified as inhibitors of this pathway.

cluster_0 Cell Growth & Proliferation GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Pyranone Pyranone Derivative Pyranone->mTORC1 Inhibition

Inhibition of the mTOR signaling pathway by pyranones.

Experimental Protocols

To validate the mechanism of action of pyranone derivatives, a series of well-established experimental protocols are employed. Below are detailed methodologies for key assays.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Pyranone derivative stock solution (in DMSO)

  • Selected cancer cell line (e.g., MCF-7, HeLa, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyranone derivative (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Western Blotting for mTOR Pathway Analysis

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the pyranone derivative at various concentrations and time points. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the pyranone derivative on mTOR pathway activation.

Comparison with Alternatives

The therapeutic potential of pyranones can be benchmarked against established drugs with different mechanisms of action.

cluster_0 Anticancer Drug Classes cluster_1 Primary Mechanism of Action Pyranones Pyranones SignalTransduction Signal Transduction Inhibition (e.g., mTOR, NF-κB) Pyranones->SignalTransduction Taxanes Taxanes (e.g., Paclitaxel) Microtubule Microtubule Stabilization Taxanes->Microtubule Anthracyclines Anthracyclines (e.g., Doxorubicin) DNA DNA Intercalation & Topoisomerase II Inhibition Anthracyclines->DNA

References

Safety Operating Guide

Navigating the Safe Disposal of 5-bromo-2H-pyran-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 5-bromo-2H-pyran-2-one, a halogenated organic compound that necessitates careful management. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on information for structurally similar chemicals and general guidelines for handling brominated compounds, ensuring a cautious and comprehensive approach.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Halogenated compounds can pose risks of skin and eye irritation, respiratory tract irritation, and potential toxicity.

Table 1: Personal Protective Equipment (PPE) and Spill Response Summary

ItemSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) are essential to prevent skin contact.[1]
Eye Protection Safety goggles or a face shield should be worn to protect against splashes.[1]
Protective Clothing A laboratory coat or other protective clothing is necessary to prevent skin contact.[1]
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[1] Work should ideally be conducted in a chemical fume hood.
Spill Containment In case of a spill, absorb the material with an inert absorbent such as vermiculite or sand.[2]
Spill Cleanup The absorbed material should be placed in a sealed, labeled container for disposal as hazardous waste.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in adherence to local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation : Treat all this compound waste, including the pure compound, solutions, and any contaminated materials (e.g., gloves, absorbent pads), as hazardous waste. This waste should be segregated from other chemical waste streams to prevent potentially incompatible reactions.

  • Containerization and Labeling :

    • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage :

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.

    • The storage area should be away from heat sources and have secondary containment to mitigate potential leaks.

  • Arrange for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide them with all necessary information regarding the waste stream as per institutional protocols.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Preparation and Handling cluster_1 Waste Collection and Segregation cluster_2 Containerization and Labeling cluster_3 Storage and Disposal A Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat B Handle in a well-ventilated area (e.g., chemical fume hood) A->B C Collect all this compound waste (pure compound, solutions, contaminated materials) D Segregate from other chemical waste streams C->D E Use a dedicated, leak-proof, and chemically compatible container F Label container: - 'Hazardous Waste' - 'this compound' - Approximate quantity E->F G Store sealed container in a designated satellite accumulation area H Contact EHS or a licensed hazardous waste disposal company for pickup G->H I Provide all necessary waste stream information H->I

References

Personal protective equipment for handling 5-bromo-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-bromo-2H-pyran-2-one. Given the absence of a specific Safety Data Sheet (SDS) in the immediate search results, this guidance is compiled from the safety data of structurally similar compounds and general best practices for handling laboratory chemicals. A thorough risk assessment should be conducted before beginning any work with this compound.

Hazard Identification and Classification

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[1]

  • Skin Irritation/Sensitization: May cause skin irritation or an allergic skin reaction.[1]

  • Eye Irritation: Can cause serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[4]

In case of fire, hazardous decomposition products such as carbon oxides and hydrogen bromide gas may be released.[1][5]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended equipment.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and dust that can cause serious eye irritation.[6][7][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. An apron may be required for splash risks.[6]To prevent skin contact, which can cause irritation or allergic reactions.[8][9] Gloves should be inspected for tears or holes before use.[7]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[4][7] If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[4][7]To prevent inhalation of dust or vapors.[7]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is critical to minimize exposure risk.

Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[5]

  • Assemble all necessary equipment, including spatulas, glassware, and waste containers, before starting.

  • Ensure eyewash stations and safety showers are readily accessible.[10]

Handling:

  • Always handle this compound within a chemical fume hood to ensure adequate ventilation.[4]

  • Avoid generating dust.[1]

  • Keep the container tightly closed when not in use.[1][3]

  • Wash hands thoroughly after handling the substance.[1][10]

  • Do not eat, drink, or smoke in the work area.[1][3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3]

  • Store locked up or in an area accessible only to authorized personnel.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Characterization:

  • Unused product and contaminated materials should be treated as hazardous waste.[11]

Disposal Procedure:

  • Collect Waste: Collect waste 5-bromo-2H-pyan-2-one and any contaminated materials (e.g., gloves, weighing paper, absorbent materials) in a designated, compatible, and properly labeled hazardous waste container.[8][11] Do not mix with other waste.[1]

  • Consult Regulations: Adhere to all federal, state, and local hazardous waste regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[8]

  • Arrange for Pickup: Dispose of the waste through an approved waste disposal company.[8] Do not dispose of this chemical down the drain or in regular trash.[1][11]

Accidental Spill Response

In the event of a spill, prompt and correct action is necessary to prevent exposure and contamination.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup cluster_post_cleanup Post-Cleanup alert Alert Personnel in the Area evacuate Evacuate Non-Essential Personnel ventilate Ensure Adequate Ventilation (Use Fume Hood if Possible) don_ppe Don Appropriate PPE ventilate->don_ppe contain Contain the Spill absorb Absorb with Inert Material (e.g., vermiculite, sand) collect Collect into a Labeled Hazardous Waste Container decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste According to Protocol report Report the Incident

Caption: Workflow for responding to a chemical spill of this compound.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.